2-(2-Diethylaminoethyl)pyridine
Description
The exact mass of the compound 2-(2-Diethylaminoethyl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76607. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Diethylaminoethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Diethylaminoethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N,N-diethyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-13(4-2)10-8-11-7-5-6-9-12-11/h5-7,9H,3-4,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDWLPBLYZHLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180522 | |
| Record name | N,N-Diethylpyridine-2-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25877-30-9 | |
| Record name | N,N-Diethyl-2-pyridineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25877-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethylpyridine-2-ethylamine | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025877309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25877-30-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76607 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Diethylpyridine-2-ethylamine | |
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| Record name | N,N-diethylpyridine-2-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.994 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Diethylpyridine-2-ethylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ED9C2EX3ZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(2-Diethylaminoethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for 2-(2-Diethylaminoethyl)pyridine, a valuable pyridine derivative with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of various synthetic strategies. Each route is discussed with an emphasis on the underlying chemical principles, experimental considerations, and detailed protocols. The guide aims to serve as a practical resource for the laboratory-scale synthesis and process development of this important molecule.
Introduction: The Significance of 2-(2-Diethylaminoethyl)pyridine
2-(2-Diethylaminoethyl)pyridine is a tertiary amine featuring a pyridine ring connected to a diethylaminoethyl side chain. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions, while the tertiary amine provides a basic center that can be protonated at physiological pH, influencing the compound's solubility, distribution, and target engagement. A thorough understanding of its synthesis is therefore crucial for the exploration of new chemical entities based on this scaffold. This guide will explore three primary and scientifically robust pathways for the synthesis of 2-(2-Diethylaminoethyl)pyridine.
Synthesis Route I: Nucleophilic Addition to 2-Vinylpyridine
This route is one of the most direct and commonly employed methods for the synthesis of 2-(2-Diethylaminoethyl)pyridine. It relies on the principle of aza-Michael addition, where an amine nucleophile adds to an activated alkene.
Scientific Rationale and Mechanistic Insight
The vinyl group at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. This polarization of the C=C double bond makes the β-carbon electrophilic and susceptible to attack by nucleophiles like diethylamine. The reaction proceeds via a conjugate addition mechanism, where the lone pair of electrons on the nitrogen of diethylamine attacks the terminal carbon of the vinyl group. This is followed by protonation of the resulting carbanion, typically by a proton source in the reaction medium, to yield the final product. The reaction is often catalyzed by a base or can proceed thermally.
Workflow for Synthesis via 2-Vinylpyridine
Caption: Synthesis of 2-(2-Diethylaminoethyl)pyridine from 2-Picoline.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Vinylpyridine [1][2][3]
-
In a high-pressure autoclave, charge 2-picoline and a 37% aqueous solution of formaldehyde in a molar ratio of approximately 2.5:1.
-
Heat the mixture to 150-200 °C. The reaction is typically run for several hours.
-
After cooling, the reaction mixture is transferred to a distillation apparatus.
-
Unreacted 2-picoline is removed by distillation under atmospheric pressure.
-
To the residue, add a concentrated aqueous solution of sodium hydroxide to facilitate the dehydration of the intermediate 2-(2-hydroxyethyl)pyridine.
-
The 2-vinylpyridine is then distilled under reduced pressure. A polymerization inhibitor, such as 4-tert-butylcatechol, should be added to the collection flask.
Step 2: Aza-Michael Addition of Diethylamine to 2-Vinylpyridine [4][5]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-vinylpyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Add diethylamine (1.1-1.5 equivalents) to the solution.
-
The reaction mixture can be stirred at room temperature or gently heated to reflux (e.g., 50-80 °C) to increase the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent and excess diethylamine are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield 2-(2-Diethylaminoethyl)pyridine as a colorless to pale yellow oil.
Synthesis Route II: Nucleophilic Substitution of 2-(2-Haloethyl)pyridine
This classical approach involves the formation of a carbon-nitrogen bond through the displacement of a halide by an amine. This method is highly reliable and offers good yields.
Scientific Rationale and Mechanistic Insight
This synthesis is a standard SN2 reaction. A suitable leaving group, typically a chloride or bromide, is first installed on the ethyl side chain of a pyridine derivative. Diethylamine then acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen and displacing it. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which would otherwise protonate the diethylamine, rendering it non-nucleophilic.
Workflow for Synthesis via Nucleophilic Substitution
Caption: Synthesis of 2-(2-Diethylaminoethyl)pyridine from 2-Pyridineethanol.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(2-Chloroethyl)pyridine
-
To a flask containing 2-pyridineethanol (1 equivalent), slowly add thionyl chloride (1.2-1.5 equivalents) at 0 °C with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-2 hours.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 2-(2-chloroethyl)pyridine hydrochloride is then neutralized with a base, such as sodium carbonate solution, and extracted with an organic solvent (e.g., dichloromethane or diethyl ether).
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to give 2-(2-chloroethyl)pyridine.
Step 2: Reaction of 2-(2-Chloroethyl)pyridine with Diethylamine [6]
-
In a sealed pressure vessel, combine 2-(2-chloroethyl)pyridine (1 equivalent), diethylamine (2-3 equivalents), and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 equivalents).
-
A solvent such as acetonitrile or ethanol can be used.
-
Heat the mixture to 80-100 °C for several hours. The reaction progress is monitored by TLC or GC-MS.
-
After cooling, the reaction mixture is filtered to remove the inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the solvent and excess diethylamine.
-
The residue is then purified by vacuum distillation to afford the final product.
Synthesis Route III: Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of amines. This route offers a convergent approach to the target molecule.
Scientific Rationale and Mechanistic Insight
This method involves the reaction of a carbonyl compound, in this case, a pyridine-2-yl-acetaldehyde or a suitable precursor, with diethylamine to form an intermediate iminium ion. This iminium ion is then reduced in situ by a reducing agent to the corresponding tertiary amine. A key advantage of this method is that it is a one-pot reaction. The choice of reducing agent is critical; it must be capable of reducing the iminium ion but not the starting aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride are commonly used for this purpose.
Workflow for Synthesis via Reductive Amination
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- 2. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
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- 6. CN108084033B - Preparation method of N, N-diethyl ethylenediamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Diethylaminoethyl)pyridine
Introduction
2-(2-Diethylaminoethyl)pyridine is a substituted pyridine derivative featuring a diethylaminoethyl side chain at the 2-position of the pyridine ring. This unique structural combination of a weakly basic aromatic heterocycle and a more basic tertiary aliphatic amine confers a versatile set of physicochemical properties. These characteristics are fundamental to its application in diverse fields, including coordination chemistry, catalysis, and as a crucial building block in the synthesis of pharmacologically active molecules. Understanding these properties is not merely an academic exercise; it is a prerequisite for designing robust synthetic routes, predicting biological interactions, and ensuring the stability and efficacy of final products. This guide provides a detailed exploration of the core physicochemical attributes of 2-(2-Diethylaminoethyl)pyridine, offering both quantitative data and field-proven insights into their practical implications for researchers and drug development professionals.
Core Molecular and Physical Properties
The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical constants. These values dictate the substance's behavior under various conditions and are critical for accurate experimental design, from stoichiometry calculations to reaction temperature control.
The molecular structure consists of a pyridine ring, an aromatic six-membered heterocycle with one nitrogen atom, substituted at the second carbon with an ethyl chain that terminates in a diethylamino group. This structure gives rise to two basic centers: the pyridine nitrogen and the tertiary amine nitrogen.
Table 1: Key Molecular and Physical Identifiers for 2-(2-Diethylaminoethyl)pyridine
| Property | Value | Source |
| IUPAC Name | N,N-diethyl-2-(pyridin-2-yl)ethan-1-amine | - |
| CAS Number | 100-36-7 | - |
| Molecular Formula | C₁₁H₁₈N₂ | - |
| Molecular Weight | 178.27 g/mol | - |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 113-114 °C at 30 mmHg | |
| Density | 0.984 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.518 |
-
Expert Insight: The boiling point being reported under reduced pressure (113-114 °C at 30 mmHg) is a crucial piece of data. It indicates that the compound is susceptible to decomposition or oxidation at its atmospheric boiling point. Therefore, purification by distillation must be performed under vacuum to maintain the integrity of the molecule. This is a common consideration for multifunctional amines which can be sensitive to heat and air.
Acidity, Basicity, and Aqueous Behavior (pKa and Solubility)
The dual basic centers of 2-(2-Diethylaminoethyl)pyridine are arguably its most significant chemical feature, governing its behavior in protic solvents and its interaction with biological systems. The pKa, the negative logarithm of the acid dissociation constant of the conjugate acid, is the quantitative measure of this basicity.
This molecule has two distinct pKa values corresponding to the protonation of the two nitrogen atoms:
-
The Tertiary Aliphatic Amine: The diethylamino group is the more basic of the two centers. Its pKa is analogous to that of other trialkylamines, typically in the range of 10-11.
-
The Pyridine Ring Nitrogen: The pyridine nitrogen is significantly less basic due to the sp² hybridization of the nitrogen and the delocalization of the lone pair within the aromatic system. Its pKa is generally around 5-6.[2]
The differing basicity allows for selective protonation depending on the pH of the solution. This pH-dependent charge state is critical for its solubility, membrane permeability, and its function as a bidentate ligand in coordination chemistry.
-
Solubility: The compound is soluble in alcohol and other organic solvents.[1] Its solubility in water is pH-dependent. In acidic conditions (pH < 4), where both nitrogens are protonated, the molecule exists as a dicationic salt and exhibits high water solubility. In the mid-pH range (pH ~7-9), it will be predominantly monoprotonated at the more basic diethylamino group, retaining good aqueous solubility. At high pH (pH > 11), the molecule is in its neutral, free-base form and will have significantly lower water solubility.
Protonation Equilibria Diagram
The following diagram illustrates the stepwise protonation of 2-(2-Diethylaminoethyl)pyridine as the pH of the environment decreases.
Caption: Stepwise protonation of 2-(2-Diethylaminoethyl)pyridine.
Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are cornerstones of scientific integrity. A combination of spectroscopic techniques is employed to fully characterize 2-(2-Diethylaminoethyl)pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is highly informative. It will show characteristic signals for the aromatic protons on the pyridine ring (typically in the 7.0-8.6 ppm region), two methylene groups (-CH₂-) of the ethyl bridge, and the ethyl groups on the tertiary amine (a quartet for the -CH₂- and a triplet for the -CH₃). The integration of these signals confirms the ratio of protons in the molecule.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the five unique carbons of the pyridine ring and the carbons of the diethylaminoethyl side chain.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides information about the functional groups present. Key absorptions include C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic chains (~2850-2970 cm⁻¹).[3][4] C=C and C=N stretching vibrations from the pyridine ring appear in the 1450-1640 cm⁻¹ region.[3] The absence of a broad N-H stretch around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight. Under typical electron ionization (EI) conditions, the molecular ion peak (M⁺) would be observed at m/z = 178. A prominent fragment ion is often observed at m/z = 86, corresponding to the cleavage of the bond between the two ethylenic carbons, resulting in the [CH₂=N(CH₂CH₃)₂]⁺ ion. This fragmentation pattern is a characteristic signature for this class of compounds.[5]
-
Workflow for Analytical Characterization
A self-validating workflow ensures that the identity and purity of the material are confirmed before its use in further applications.
Caption: A typical workflow for the quality control of 2-(2-Diethylaminoethyl)pyridine.
Experimental Protocol: Identity Confirmation via ¹H NMR
Objective: To confirm the chemical structure of a supplied sample of 2-(2-Diethylaminoethyl)pyridine.
Materials:
-
Sample of 2-(2-Diethylaminoethyl)pyridine.
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS).
-
NMR tube (5 mm).
-
Pipettes.
-
NMR Spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-(2-Diethylaminoethyl)pyridine sample.
-
Dissolve the sample in ~0.6 mL of CDCl₃ containing TMS in a small vial. Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 8 or 16) should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis:
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
Assign the peaks to the corresponding protons in the molecule based on their chemical shift, multiplicity (singlet, doublet, triplet, etc.), and integration values. Compare the obtained spectrum with reference spectra if available.
-
Safety, Handling, and Toxicological Profile
From a practical standpoint, understanding the safety profile of a chemical is as important as knowing its reactivity. 2-(2-Diethylaminoethyl)pyridine is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: The compound is classified as flammable and is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation. Like many pyridines and amines, it has a strong, unpleasant odor.
-
Handling: Always handle this chemical inside a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[6] Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
The physicochemical properties of 2-(2-Diethylaminoethyl)pyridine define its utility as a versatile chemical intermediate and ligand. Its dual basicity, characterized by two distinct pKa values, allows for pH-dependent control over its charge state, solubility, and coordinating ability. A thorough analytical characterization using a suite of spectroscopic and chromatographic techniques is essential to ensure its identity and purity for high-level research and development applications. Coupled with a stringent adherence to safety protocols, a comprehensive understanding of these properties empowers scientists to leverage this molecule's full potential in the design and synthesis of new chemical entities.
References
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ResearchGate. (n.d.). Densities and volumetric properties of pyridine with 2-dimethylaminoethanol and 2-diethylaminoethanol at temperatures from 293.15 to 313.15 K. Retrieved from [Link]
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FooDB. (2010). Showing Compound 2-Ethylpyridine (FDB004395). Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-ethyl pyridine, 100-71-0. Retrieved from [Link]
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RSC Publishing. (n.d.). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(2-Methylaminoethyl)pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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NIH. (n.d.). Crystal structure of diethylammonium dioxido{Z)-N-[(pyridin-2-yl)carbonylazanidyl]pyridine-2-carboximidato}vanadate(1−) monohydrate. Retrieved from [Link]
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Chegg.com. (2020). Solved the pKa values ; 2-Cl pyridine : 0.72 2-Br pyridine :. Retrieved from [Link]
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A Technical Guide to Quantum Chemical Calculations for 2-(2-Diethylaminoethyl)pyridine: A Computational Approach for Drug Discovery
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An In-depth Technical Guide to the Solubility of 2-(2-Diethylaminoethyl)pyridine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2-(2-Diethylaminoethyl)pyridine, a compound of significant interest in medicinal chemistry and drug development.[1][2][3] Recognizing the critical role of solubility in the journey from discovery to application, this document offers a blend of theoretical principles, practical methodologies, and field-proven insights for researchers, scientists, and professionals in drug development.
Understanding the Molecule: Physicochemical Properties of 2-(2-Diethylaminoethyl)pyridine
A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its solubility. 2-(2-Diethylaminoethyl)pyridine possesses a unique combination of a basic pyridine ring and a flexible diethylaminoethyl side chain, which dictates its interactions with various solvents.
The pyridine moiety, a six-membered heteroaromatic ring, is analogous in structure to benzene but with a nitrogen atom replacing a carbon.[4] This nitrogen atom introduces a dipole moment and a site for hydrogen bonding, rendering pyridine and its derivatives generally more polar than their benzene counterparts.[5] The parent compound, pyridine, is known to be miscible with water and a wide array of organic solvents.[4][5]
The diethylaminoethyl side chain further influences the molecule's polarity and basicity. The tertiary amine group in the side chain is also basic and capable of hydrogen bonding. The ethyl groups contribute to the molecule's lipophilicity.
Key Physicochemical Parameters (Predicted/Related Compounds):
| Property | Value/Information | Significance for Solubility |
| Molecular Formula | C₁₁H₁₈N₂ | Indicates the elemental composition. |
| Molecular Weight | 178.27 g/mol | Moderate molecular weight, generally favorable for solubility. |
| pKa | The pyridine nitrogen and the tertiary amine nitrogen are basic. The pKa of the pyridinium ion is approximately 5.2. The pKa of the tertiary ammonium ion is expected to be around 10-11. | The basic nature allows for salt formation in acidic media, significantly increasing aqueous solubility. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2-3. | A positive LogP value indicates a preference for lipophilic environments (organic solvents) over aqueous ones. |
| Hydrogen Bond Acceptors | 2 (Pyridine nitrogen, tertiary amine nitrogen) | Can accept hydrogen bonds from protic solvents. |
| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds. |
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[6] The solubility of 2-(2-Diethylaminoethyl)pyridine in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.
Expected Solubility Profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with the nitrogen atoms of the pyridine ring and the tertiary amine.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated.[7] These solvents can interact through dipole-dipole interactions with the polar pyridine ring.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the ethyl groups on the side chain provide some lipophilicity, the polar pyridine ring and tertiary amine will limit miscibility with highly nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected.[7] These solvents have a slight polarity and can interact favorably with the solute.
The following diagram illustrates the key factors influencing the dissolution process.
Caption: Factors governing the solubility of 2-(2-Diethylaminoethyl)pyridine.
Experimental Determination of Solubility: A Validated Protocol
While theoretical predictions are valuable, experimental determination provides definitive solubility data. The following is a robust, self-validating protocol for determining the equilibrium solubility of 2-(2-Diethylaminoethyl)pyridine in various organic solvents.
Materials and Equipment
-
2-(2-Diethylaminoethyl)pyridine (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks, pipettes, and vials
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-(2-Diethylaminoethyl)pyridine into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is self-validating as the continued presence of undissolved solid confirms saturation.
-
-
Sample Processing:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of 2-(2-Diethylaminoethyl)pyridine of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of 2-(2-Diethylaminoethyl)pyridine in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The following diagram outlines the experimental workflow for solubility determination.
Caption: Experimental workflow for equilibrium solubility determination.
Impact of Solubility on Drug Development
The solubility of an active pharmaceutical ingredient (API) like 2-(2-Diethylaminoethyl)pyridine is a critical determinant of its developability and therapeutic efficacy. Pyridine and its derivatives are prevalent in FDA-approved drugs, highlighting their importance in medicinal chemistry.[1][8][9]
-
Formulation Development: Adequate solubility in a range of pharmaceutically acceptable solvents is essential for developing various dosage forms, including oral solutions, injectables, and topical preparations. Poor solubility can lead to challenges in achieving the desired drug concentration and bioavailability.
-
Chemical Synthesis and Purification: The solubility of 2-(2-Diethylaminoethyl)pyridine and its intermediates in reaction and crystallization solvents is crucial for efficient synthesis, purification, and isolation of the final product with high purity.
-
Pharmacokinetics (ADME): Solubility directly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For oral administration, a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.
The basic nature of 2-(2-Diethylaminoethyl)pyridine offers a strategic advantage in drug development. By forming salts with pharmaceutically acceptable acids, its aqueous solubility can be significantly enhanced, a common strategy to improve the bioavailability of basic drugs.
Conclusion
References
- Narendra Nath, et al. (2024).
- PubChem. Pyridine, 2-(bis(2-diethylaminoethyl)amino)-.
- Journal of Emerging Technologies and Innovative Research. (2025). Salvation Effects in Organic Chemistry- an overview. JETIR.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.
- Solubility of Organic Compounds. (2023).
- Experiment: Solubility of Organic & Inorganic Compounds.
- Reddit. (2015). Pyridine Is miscible with EVERYTHING!? r/chemistry.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2025).
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021).
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Sigma-Aldrich. 2-(2-Methylaminoethyl)pyridine.
- SALTISE. (2021). Organic Chemistry: Introduction to Solubility.
- Wikipedia. Pyridine.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH.
- EXPERIMENT 1 DETERMIN
- BYJU'S. Properties of Pyridine – C5H5N.
- ResearchGate. (2022). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?.
- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
- PubChem. 2-(2-Hydroxyethyl)pyridine.
- Mechanism and proton activating factors in base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine. (2025).
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- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-(2-Diethylaminoethyl)pyridine
Foreword
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's thermal stability is paramount. This property influences storage conditions, formulation strategies, and the safety profile of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical exploration of the thermal stability and decomposition of 2-(2-Diethylaminoethyl)pyridine, a key intermediate in various synthetic pathways. While specific literature on the thermal decomposition of this exact molecule is sparse, this document outlines the fundamental principles and experimental methodologies required to comprehensively characterize its thermal behavior. We will delve into the causality behind experimental design, ensuring a robust and self-validating approach to a thermal stability investigation.
Introduction to 2-(2-Diethylaminoethyl)pyridine
2-(2-Diethylaminoethyl)pyridine is a substituted pyridine derivative featuring a diethylaminoethyl side chain at the 2-position of the pyridine ring. Its chemical structure, possessing both a tertiary amine and an aromatic heterocycle, suggests a complex thermal decomposition profile. Understanding the temperatures at which it begins to degrade and the nature of its decomposition products is crucial for its safe handling and application in further chemical synthesis.
Physicochemical Properties
A baseline understanding of the compound's physical properties is essential before undertaking thermal analysis. These properties can influence experimental parameters and data interpretation.
| Property | Value | Source |
| Molecular Formula | C9H14N2 | [1] |
| Molecular Weight | 150.22 g/mol | [1] |
| Boiling Point | 113-114 °C at 30 mmHg | |
| Density | 0.984 g/mL at 25 °C | |
| Refractive Index | n20/D 1.518 |
Note: Some properties are for the analogous compound 2-(2-Methylaminoethyl)pyridine as a close reference.
Core Methodologies for Thermal Analysis
A multi-faceted approach employing several analytical techniques is necessary to fully elucidate the thermal stability and decomposition pathways of 2-(2-Diethylaminoethyl)pyridine. The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often performed simultaneously (TGA-DSC). To identify the evolved gaseous products during decomposition, hyphenated techniques such as TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier-Transform Infrared Spectroscopy) are invaluable.
Experimental Workflow
The logical flow of a comprehensive thermal stability study is critical. The following diagram illustrates the proposed experimental workflow, designed to yield a complete picture of the compound's thermal behavior.
Caption: Experimental workflow for thermal stability analysis.
Detailed Experimental Protocols and Rationale
As a Senior Application Scientist, the "why" is as important as the "how." Here, we detail not just the steps, but the scientific reasoning that underpins a robust thermal analysis protocol.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature at which the sample begins to lose mass (decomposition) and to identify other thermal events such as melting and boiling.
Protocol:
-
Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature using certified reference materials. This is a critical step for data accuracy and trustworthiness.
-
Sample Preparation: Place approximately 5-10 mg of 2-(2-Diethylaminoethyl)pyridine into an appropriate TGA crucible (e.g., alumina). An accurate initial mass is crucial for quantitative analysis.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min. An inert atmosphere is chosen initially to study the intrinsic thermal stability of the molecule without the influence of oxidation.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal homogeneity.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time.
-
-
Data Acquisition: Continuously record the sample mass (TGA) and heat flow (DSC) as a function of temperature.
Causality and Expertise:
-
Why an inert atmosphere first? By excluding oxygen, we can isolate the thermal decomposition mechanisms from oxidative degradation pathways. This provides a baseline of the compound's inherent stability. A subsequent experiment in an oxidative atmosphere (air) can then be performed to assess its stability under more realistic storage conditions.[2][3]
-
Why a 10 °C/min heating rate? Slower heating rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values. A rate of 10 °C/min is a widely accepted starting point for screening studies.
-
Self-Validation: The DSC data serves as an internal validation for the TGA results. For instance, a sharp endothermic peak on the DSC curve corresponding to the boiling point should align with a rapid mass loss in the TGA data.
Evolved Gas Analysis (EGA) by TGA-MS
Objective: To identify the chemical nature of the gases evolved during the decomposition process observed in the TGA.
Protocol:
-
Instrument Setup: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer via a heated transfer line. The heated line is critical to prevent condensation of less volatile decomposition products.
-
TGA Method: Run the same TGA thermal program as described in section 3.1 under an inert atmosphere (Helium is often preferred for TGA-MS due to its low molecular weight).
-
MS Data Acquisition: As the sample is heated and decomposes, the evolved gases are swept into the mass spectrometer. The MS should be set to scan a relevant mass-to-charge (m/z) range (e.g., 10-200 amu) continuously throughout the TGA experiment.
-
Data Correlation: Correlate the ion currents for specific m/z values with the mass loss steps observed in the TGA data. For example, an increase in the ion current for m/z = 18 (water) during a mass loss step suggests the elimination of water.
Hypothesized Decomposition Pathways
Based on the structure of 2-(2-Diethylaminoethyl)pyridine, several decomposition pathways can be hypothesized. The weaker bonds are likely to cleave first under thermal stress. The C-N bonds of the diethylamino group and the ethyl linker are generally less stable than the C-C and C-N bonds within the aromatic pyridine ring.
Caption: Hypothesized thermal decomposition pathways.
Expert Interpretation:
-
Pathway 1 (Hofmann-like Elimination): The diethylamino group can act as a leaving group, leading to the formation of 2-vinylpyridine and diethylamine. This is a common pathway for compounds with this type of side chain.[4]
-
Pathway 2 (C-N Bond Cleavage): Homolytic cleavage of the C-N bonds in the side chain can generate radical species. These radicals would be highly reactive and quickly rearrange or react to form a variety of smaller, volatile products.
-
Pathway 3 (Pyridine Ring Opening): At significantly higher temperatures, the aromatic pyridine ring itself will start to degrade, leading to the formation of smaller nitrogen-containing compounds, hydrocarbons, and eventually, carbonaceous char and gases like NOx, CO, and CO2 (especially in an oxidative environment).[5]
Data Presentation and Interpretation
The data from the thermal analysis experiments should be presented clearly to facilitate interpretation.
TGA-DSC Data Summary
| Parameter | Inert Atmosphere (N2) | Oxidative Atmosphere (Air) |
| Melting Point (DSC Onset) | e.g., TBD °C | e.g., TBD °C |
| Boiling Point (DSC Peak) | e.g., TBD °C | N/A |
| Decomposition Onset (TGA) | e.g., TBD °C | e.g., TBD °C |
| Temperature of Max. Decomposition Rate (DTG Peak) | e.g., TBD °C | e.g., TBD °C |
| Residue at 600 °C | e.g., TBD % | e.g., TBD % |
TBD = To Be Determined experimentally.
Interpretation: A lower decomposition onset temperature in air compared to nitrogen would indicate that the compound is susceptible to oxidative degradation. A higher percentage of residue in the inert atmosphere might suggest the formation of a stable carbonaceous char.
Conclusion
References
-
MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Available at: [Link]
-
Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Available at: [Link]
- Google Patents. (n.d.). US2848456A - Dehydration of 2-pyridine ethanol to 2-vinyl pyridine.
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]
-
ResearchGate. (n.d.). TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42. Available at: [Link]
-
ResearchGate. (n.d.). Thermogravimetry-differential scanning calorimetry (TG-DSC) plots of (I) and (II). Available at: [Link]
-
ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Available at: [Link]
-
ResearchGate. (2024). Densities and volumetric properties of pyridine with 2-dimethylaminoethanol and 2-diethylaminoethanol at temperatures from 293.15 to 313.15 K. Available at: [Link]
-
PubChem. (n.d.). Pyridine, 2-(bis(2-diethylaminoethyl)amino)-. Available at: [Link]
-
PubChem. (n.d.). Pyridine, 2-(2-(methylamino)ethyl)-, hydrochloride. Available at: [Link]
- Google Patents. (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine.
-
ResearchGate. (n.d.). DSC and TGA plots of (a,b) 6cazpy crystals and (c,d) complex-I crystals. Available at: [Link]
-
MDPI. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. Available at: [Link]
-
Organic Syntheses. (n.d.). α-(p-Tolylsulfonoxymethyl)styrene. Available at: [Link]
-
ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available at: [Link]
-
PubChem. (n.d.). Pyridine, 2-(2-(dimethylamino)ethyl)-, monohydrochloride. Available at: [Link]
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The Advent of a New Therapeutic Class: An In-depth Technical Guide on the Discovery and History of 2-(2-Diethylaminoethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of 2-(2-Diethylaminoethyl)pyridine, a notable first-generation antihistamine. Emerging from the intense period of pharmaceutical innovation in the mid-20th century, this compound is a classic example of the ethylenediamine class of H1 receptor antagonists. This document delineates the historical context of its development, driven by the urgent need for effective treatments for allergic conditions. It further details the chemical synthesis, mechanism of action, and foundational pharmacological properties that established its place in therapeutic history. This guide serves as a technical resource for researchers and professionals in drug development, offering insights into the pioneering era of antihistamine discovery and the enduring relevance of its foundational molecules.
Historical Context: The Dawn of Antihistamine Research
The story of 2-(2-Diethylaminoethyl)pyridine is intrinsically linked to the broader history of the discovery of histamine and the subsequent quest for its antagonists. Following the identification of histamine and its role in allergic and anaphylactic reactions in the early 20th century, the scientific community embarked on a mission to find compounds that could counteract its effects.[1]
The 1930s and 1940s marked a pivotal period in this endeavor, with the first H1 receptor antagonists being discovered and brought to clinical use.[2] These early discoveries laid the groundwork for the development of various classes of antihistamines, including the ethylenediamines. The first clinically useful antihistamine, phenbenzamine (Antergan), was introduced in 1942, heralding a new era in the management of allergic diseases.[2]
The ethylenediamine class, to which 2-(2-Diethylaminoethyl)pyridine belongs, quickly became a focal point for research. These compounds are characterized by a core ethylenediamine structure (H₂N-CH₂-CH₂-NH₂) with various substitutions. A key breakthrough in this class was the synthesis of tripelennamine (Pyribenzamine), patented in 1946 by CIBA.[3] Tripelennamine's success spurred further investigation into related structures, including variations in the N-alkyl substituents and the aromatic moieties. It is within this fertile scientific landscape that 2-(2-Diethylaminoethyl)pyridine was developed, representing a logical progression in the structure-activity relationship studies of the time.
Chemical Synthesis and Characterization
The synthesis of 2-(2-Diethylaminoethyl)pyridine is a classic example of nucleophilic substitution, a cornerstone of organic chemistry. The primary synthetic route involves the reaction of 2-aminopyridine with 2-diethylaminoethyl chloride.
Experimental Protocol: Synthesis of 2-(2-Diethylaminoethyl)pyridine
Materials:
-
2-Aminopyridine
-
2-Diethylaminoethyl chloride hydrochloride
-
Sodium amide (NaNH₂) or other suitable strong base
-
Anhydrous solvent (e.g., toluene, xylene)
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Deprotonation of 2-Aminopyridine: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, a suspension of sodium amide in anhydrous toluene is prepared under an inert atmosphere (e.g., nitrogen). 2-Aminopyridine, dissolved in anhydrous toluene, is added dropwise to the suspension with stirring. The mixture is then heated to reflux to ensure complete formation of the sodium salt of 2-aminopyridine.
-
Nucleophilic Substitution: 2-Diethylaminoethyl chloride (liberated from its hydrochloride salt by treatment with a base and subsequent extraction) is dissolved in anhydrous toluene and added dropwise to the refluxing solution of the 2-aminopyridine salt.
-
Reaction Completion and Workup: The reaction mixture is refluxed for several hours to ensure complete reaction. After cooling to room temperature, the reaction is quenched by the careful addition of water. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 2-(2-Diethylaminoethyl)pyridine as a colorless to pale yellow liquid.
Diagram of Synthetic Pathway:
Caption: Synthetic workflow for 2-(2-Diethylaminoethyl)pyridine.
Physicochemical Properties and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₁H₁₉N₃ |
| Molecular Weight | 193.29 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approximately 113-114 °C at 30 mmHg |
| Density | Approximately 0.984 g/mL at 25 °C |
Mass Spectrometry: The electron ionization (EI) mass spectrum of 2-(2-Diethylaminoethyl)pyridine exhibits characteristic fragmentation patterns that are crucial for its identification.[4]
Mechanism of Action and Pharmacological Profile
As a first-generation antihistamine, 2-(2-Diethylaminoethyl)pyridine functions as a histamine H1 receptor antagonist.[3] It competes with histamine for binding to H1 receptors on effector cells, thereby preventing the actions of histamine.
Signaling Pathway:
Caption: Mechanism of H1 receptor antagonism.
Pharmacokinetics and Metabolism
First-generation antihistamines, including ethylenediamine derivatives, are generally well-absorbed after oral administration, with peak plasma concentrations reached within 1 to 3 hours.[3] They are characterized by their lipophilic nature, which allows them to cross the blood-brain barrier, leading to central nervous system effects such as sedation.[3][5]
Metabolism of these compounds primarily occurs in the liver, involving enzymes from the cytochrome P450 system.[3] Excretion is mainly through the kidneys. The half-life of first-generation antihistamines is relatively short, often requiring multiple daily doses.[3]
Conclusion
The discovery and development of 2-(2-Diethylaminoethyl)pyridine are emblematic of the rapid progress in medicinal chemistry during the mid-20th century. As a member of the pioneering ethylenediamine class of antihistamines, it played a role in establishing the therapeutic potential of H1 receptor antagonists for the treatment of allergic disorders. While newer generations of antihistamines with improved side-effect profiles have largely superseded it in clinical practice, the study of such foundational molecules remains crucial for understanding the principles of drug design and the evolution of pharmacotherapy. This technical guide provides a historical and scientific framework for appreciating the significance of 2-(2-Diethylaminoethyl)pyridine in the annals of drug discovery.
References
-
Antihistamines. (2025, December 13). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]
-
Analytically important ions in the mass spectra of 2-(2-diethylaminoethyl)pyridine. ResearchGate. Retrieved from [Link]
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Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines. Indian journal of dermatology, 58(3), 219–224. [Link]
-
Emanuel, M. B. (1999). Histamine and the antiallergic antihistamines: a history of their discoveries. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 29 Suppl 3, 1–11. [Link]
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Tripelennamine. Wikipedia. Retrieved from [Link]
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Thummel, K. E., & Wilkinson, G. R. (1998). In vitro and in vivo drug interactions involving human CYP3A. Annual review of pharmacology and toxicology, 38, 389–430. [Link]
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Simons, F. E., & Simons, K. J. (2008). H1 antihistamines: current status and future directions. The World Allergy Organization journal, 1(9), 145–155. [Link]
- Walsh, G. (2003). Biopharmaceuticals: Biochemistry and Biotechnology. John Wiley & Sons.
- Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press.
- Brunton, L. L., Chabner, B. A., & Knollmann, B. C. (Eds.). (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics (12th ed.). McGraw-Hill.
- Lednicer, D., & Mitscher, L. A. (1977). The Organic Chemistry of Drug Synthesis (Vol. 1). John Wiley & Sons.
- Wermuth, C. G. (Ed.). (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.
- Kenakin, T. (2006).
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The Versatile Scaffold: A Technical Guide to the Biological Activities of Pyridine Derivatives
For researchers, medicinal chemists, and drug development professionals, the pyridine ring represents a cornerstone of modern therapeutic innovation. This six-membered heterocycle, an isostere of benzene with one nitrogen atom, is a privileged scaffold found in a remarkable number of natural products, vitamins, and FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including its basicity, ability to form hydrogen bonds, and act as a bioisostere for various functional groups, make it an exceptionally versatile building block in the design of novel therapeutic agents.[1] This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyridine derivatives, delving into their mechanisms of action, showcasing prominent examples, and providing detailed experimental protocols for their evaluation.
I. Anticancer Activity: Targeting the Engines of Malignancy
Pyridine derivatives have emerged as a prominent class of anticancer agents, with several compounds receiving FDA approval for the treatment of various cancers.[3][4] Their efficacy stems from their ability to interact with a multitude of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[5]
A. Mechanisms of Anticancer Action
The anticancer activity of pyridine derivatives is diverse, primarily revolving around the inhibition of key enzymes and disruption of fundamental cellular processes.
1. Kinase Inhibition: A significant number of pyridine-based anticancer drugs function as kinase inhibitors.[5] They target the ATP-binding pocket of various protein kinases, such as Receptor Tyrosine Kinases (RTKs), which are often dysregulated in cancer. By blocking the phosphorylation cascade, these compounds can halt the downstream signaling pathways responsible for cell growth, proliferation, and survival, including the MAPK and PI3K-Akt pathways.[6][7][8][9] For instance, derivatives like Apatinib specifically inhibit VEGFR2, a key player in angiogenesis.[3]
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition by Pyridine Derivatives
Caption: Inhibition of RTK signaling by pyridine derivatives.
2. DNA Intercalation and Topoisomerase Inhibition: Certain pyridine derivatives can insert themselves between the base pairs of DNA, a process known as intercalation.[10][11][12] This distortion of the DNA helix can interfere with replication and transcription, ultimately leading to apoptosis. Additionally, some pyridine compounds act as topoisomerase inhibitors, preventing these enzymes from re-ligating cleaved DNA strands, which results in catastrophic DNA damage.[5]
B. Prominent Anticancer Pyridine Derivatives
| Compound Class | Example | Mechanism of Action | Target Cancer(s) | Reference |
| Tyrosine Kinase Inhibitors | Imatinib | Inhibits Bcr-Abl tyrosine kinase | Chronic Myeloid Leukemia (CML) | [2] |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, Raf) | Renal Cell Carcinoma, Hepatocellular Carcinoma | [4] | |
| DNA Intercalating Agents | Doxorubicin (contains a modified pyridine ring) | Intercalates into DNA, inhibits topoisomerase II | Various cancers | [13] |
| Tubulin Polymerization Inhibitors | Combretastatin A-4 (analogs with pyridine rings) | Binds to the colchicine site of tubulin, inhibiting microtubule formation | Various cancers | [5] |
C. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[4][14][15][16]
1. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the pyridine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Workflow: MTT Assay for Evaluating Anticancer Activity
Caption: Step-by-step workflow of the MTT assay.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[15][17][18][19]
A. Mechanisms of Antimicrobial Action
The antimicrobial effects of pyridine derivatives are often attributed to their ability to interfere with essential microbial processes.
1. Inhibition of DNA Gyrase: Some pyridine derivatives act as inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication, recombination, and repair.[15][17] By binding to the ATPase subunit of DNA gyrase, these compounds prevent the supercoiling of bacterial DNA, leading to the cessation of cell division and eventual cell death.[17]
2. Disruption of Cell Membrane Integrity: The lipophilic nature of some pyridine derivatives allows them to intercalate into the bacterial cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell lysis.
B. Prominent Antimicrobial Pyridine Derivatives
| Compound Class | Example | Mechanism of Action | Target Organism(s) | Reference |
| Pyridinethione Derivatives | Pyrithione | Disrupts membrane transport by blocking the proton pump | Bacteria and Fungi | [20] |
| Fluoroquinolone Analogs | Ciprofloxacin (contains a pyridine-like ring) | Inhibits DNA gyrase and topoisomerase IV | Broad-spectrum antibacterial | [21] |
| Thienopyridine Derivatives | Novel synthesized compounds | Good to strong activity | E. coli, B. mycoides, C. albicans | [17] |
C. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][22][23][24][25]
1. Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the pyridine derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.
2. Inoculum Preparation:
-
Culture the test microorganism overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth without inoculum).
-
Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
4. MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
III. Antiviral Activity: A Broad Spectrum of Inhibition
Pyridine derivatives have demonstrated significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and hepatitis viruses.[26][27][28]
A. Mechanisms of Antiviral Action
The antiviral mechanisms of pyridine derivatives are varied and often target specific viral enzymes or cellular processes essential for viral replication.
1. Reverse Transcriptase Inhibition: Certain pyridine derivatives, particularly pyridine N-oxides, act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.[26][27] They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inactivates the enzyme and prevents the conversion of viral RNA into DNA.[26][29] Some derivatives also show activity at a post-integrational step, interfering with HIV gene expression.[26]
2. Neuraminidase Inhibition: Some pyridine-containing compounds function as neuraminidase inhibitors, targeting the influenza virus.[30][31][32][33] Neuraminidase is a viral surface enzyme that cleaves sialic acid residues, facilitating the release of newly formed virus particles from infected cells. By blocking this enzyme, these inhibitors prevent the spread of the virus.[31][32]
B. Prominent Antiviral Pyridine Derivatives
| Compound Class | Example | Mechanism of Action | Target Virus | Reference |
| Pyridine N-Oxides | JPL-133 | Non-nucleoside reverse transcriptase inhibitor | HIV-1 | [26] |
| Pyridine-based NNRTIs | Nevirapine | Non-nucleoside reverse transcriptase inhibitor | HIV-1 | [29] |
| Neuraminidase Inhibitor Analogs | Zanamivir analogs with pyridine moieties | Inhibits viral neuraminidase | Influenza A and B | [30] |
C. Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the antiviral activity of a compound by quantifying the reduction in viral plaques in the presence of the compound.[6][13][16][34][35][36]
1. Cell Seeding:
-
Seed a monolayer of susceptible host cells in 6-well or 12-well plates.
-
Incubate until the cells reach confluency.
2. Virus Adsorption:
-
Prepare serial dilutions of the virus stock.
-
Remove the culture medium from the confluent cell monolayers and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
Incubate for 1-2 hours to allow for virus adsorption.
3. Compound Treatment and Overlay:
-
Prepare different concentrations of the pyridine derivative in a semi-solid overlay medium (e.g., medium containing agarose or methylcellulose).
-
After the virus adsorption period, remove the virus inoculum and add the overlay medium containing the test compound.
4. Incubation and Plaque Visualization:
-
Incubate the plates at the optimal temperature for virus replication for a period sufficient for plaque formation (typically 2-10 days).
-
After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
5. Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Pyridine derivatives have shown promise as anti-inflammatory agents, primarily through their ability to inhibit key enzymes involved in the inflammatory response.[3]
A. Mechanism of Anti-inflammatory Action: COX Inhibition
A major mechanism of anti-inflammatory action for many pyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[37] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[37] Selective inhibition of COX-2, which is primarily expressed at sites of inflammation, can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[37]
B. Prominent Anti-inflammatory Pyridine Derivatives
| Compound Class | Example | Mechanism of Action | Reference |
| Diarylpyridines | Etoricoxib (contains a pyridine ring) | Selective COX-2 inhibitor | [37] |
| Pyridazine Derivatives | Novel synthesized compounds | Selective COX-2 inhibitors | [38] |
C. Experimental Protocol: COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
1. Reagent Preparation:
-
Reconstitute human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe according to the manufacturer's instructions.
-
Prepare a 10X solution of the test pyridine derivative in a suitable solvent (e.g., DMSO).
2. Assay Procedure:
-
In a 96-well plate, add 10 µL of the diluted test inhibitor to the sample wells.
-
Add 10 µL of assay buffer to the enzyme control wells.
-
Add the COX-2 enzyme to all wells except the background control.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate for 5-10 minutes at room temperature.
3. Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
4. Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the enzyme control.
-
Determine the IC₅₀ value.
V. Synthesis of Pyridine Derivatives: Building the Core Scaffold
Several classical and modern synthetic methods are employed to construct the pyridine ring.
A. Hantzsch Pyridine Synthesis
This is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[39][40][41][42] The initial product is a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[42]
Experimental Protocol: Hantzsch Pyridine Synthesis (General Procedure)
-
In a round-bottom flask, combine the aldehyde (1 equivalent), β-ketoester (2 equivalents), and ammonium acetate (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the dihydropyridine product by filtration.
-
To oxidize the dihydropyridine to the pyridine, dissolve it in a suitable solvent and treat it with an oxidizing agent such as nitric acid, manganese dioxide, or ferric chloride.
-
Purify the final pyridine product by recrystallization or column chromatography.
B. Other Notable Synthetic Methods
-
Guareschi-Thorpe Synthesis: A condensation reaction between a β-ketoester, cyanoacetamide, and ammonia or an amine to form a 2-pyridone.[11][18][39][40]
-
Chichibabin Synthesis: A condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form substituted pyridines.[14][28][43][44][45]
-
Kröhnke Synthesis: The reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[1][5][38][42][46]
Logical Relationship: Common Pyridine Synthesis Strategies
Caption: Key starting materials for common pyridine synthesis methods.
VI. Conclusion and Future Perspectives
The pyridine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility in chemical modification allows for the fine-tuning of biological activity and pharmacokinetic properties. The diverse mechanisms of action exhibited by pyridine derivatives, from enzyme inhibition to DNA interaction, underscore their potential to address a wide range of diseases. Future research will undoubtedly focus on the development of novel pyridine-based compounds with enhanced potency, selectivity, and reduced off-target effects. The integration of computational modeling and high-throughput screening will further accelerate the discovery of the next generation of pyridine-containing drugs.
VII. References
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ResearchGate. (2025). Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors. [Link]
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YouTube. (2020). Neuraminidase Inhibitors: Mechanism of Action. [Link]
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BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
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National Institutes of Health. Discovery of Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. [Link]
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World Health Organization. Guidelines for Plaque-Reduction Neutralization Testing of Human Antibodies to Dengue Viruses. [Link]
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YouTube. (2020). MIC (Broth Microdilution) Testing. [Link]
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Scribd. How To Make Pyridines: The Hantzsch Pyridine Synthesis. [Link]
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Creative Biolabs. In Vitro Plaque Reduction Neutralization Assay. [Link]
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Grokipedia. Chichibabin reaction. [Link]
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Scientific Update. (2018). The Chichibabin amination reaction. [Link]
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National Institutes of Health. (2021). Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. [Link]
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Creative Biolabs. In Vitro Plaque Reduction Neutralization Assay. [Link]
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MDPI. (2023). Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. [Link]
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MI - Microbiology. Broth Microdilution. [Link]
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ResearchGate. (2025). Recent advances in DNA gyrase-targeted antimicrobial agents. [Link]
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MDPI. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. [Link]
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The Diethylaminoethyl (DEAE) Group: A Technical Guide to its Pivotal Role in Molecular Interactions
Introduction: The Chemistry and Character of the DEAE Group
The diethylaminoethyl (DEAE) group, chemically represented as –O–CH₂–CH₂–N(CH₂CH₃)₂, is a functional moiety with profound significance in the realms of biochemistry, pharmacology, and molecular biology.[1] At its core, it is a tertiary amine attached to a flexible ethyl ether linker.[2] This structure confers a weakly basic character, making the DEAE group a versatile tool for manipulating molecular interactions. Its utility stems from the nitrogen atom, which can be protonated to carry a positive charge, enabling it to engage in potent electrostatic interactions with negatively charged molecules.[3][4]
This guide provides an in-depth exploration of the DEAE group's function, moving beyond simple definitions to explain the causality behind its applications. We will dissect its role in the foundational technique of ion-exchange chromatography, explore its strategic incorporation into pharmaceuticals to enhance drug delivery, and provide validated protocols for its practical application in the laboratory.
Section 1: The DEAE Group in High-Resolution Bioseparations
The most established application of the DEAE group is in anion-exchange chromatography, a cornerstone technique for the purification of biomolecules like proteins and nucleic acids.[3][5] Resins such as DEAE-Cellulose or DEAE-Sepharose consist of an inert matrix derivatized with DEAE groups, creating a stationary phase with a high density of positive charges at appropriate pH levels.[4]
The Mechanism of Electrostatic Capture and Release
The separation principle hinges on the reversible electrostatic attraction between the positively charged DEAE resin and negatively charged biomolecules.[4][6]
-
Binding (Adsorption): A complex biological sample is loaded onto a DEAE column equilibrated with a low ionic strength buffer. The crucial parameter here is pH. To ensure target molecules bind, the buffer pH must be selected to be above the isoelectric point (pI) of the desired protein.[4][7] This imparts a net negative charge to the protein, allowing it to displace the counter-ions (typically Cl⁻) and bind to the protonated, positively charged DEAE groups on the resin.[4][8] Molecules that are neutral or positively charged at this pH will not bind and will pass through the column.[4]
-
Elution (Desorption): The release of bound molecules is achieved by systematically disrupting the electrostatic interactions. This is accomplished in two primary ways:
-
Increasing Ionic Strength: A gradient of increasing salt concentration (e.g., NaCl) is passed through the column. The high concentration of salt ions (Cl⁻) competes with the bound proteins for the DEAE groups, eventually displacing them from the resin.[9] Proteins with weaker net negative charges elute at lower salt concentrations, while more highly charged proteins require higher salt concentrations for elution.
-
Decreasing pH: Alternatively, a decreasing pH gradient can be used. As the pH drops, the acidic groups (e.g., carboxylates) on the bound proteins become protonated, reducing the protein's net negative charge.[10] This weakens its interaction with the DEAE resin, leading to elution.[10]
-
The choice to use a "weak" anion exchanger like DEAE, as opposed to a "strong" exchanger like Quaternary Ammonium (Q), is a deliberate one. The charge on the DEAE group is pH-dependent, offering an alternative selectivity and a finer degree of control over binding and elution within a specific pH range, which can be advantageous for separating proteins with very similar charge properties.[3][11]
Diagram 1: Workflow of DEAE Anion-Exchange Chromatography
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A Theoretical Investigation into the Electronic Landscape of 2-(2-Diethylaminoethyl)pyridine: A Guide for Researchers
This technical guide provides a comprehensive theoretical framework for understanding the electronic structure of 2-(2-Diethylaminoethyl)pyridine. While direct experimental and computational studies on this specific molecule are not extensively documented in current literature, this paper synthesizes established principles of computational chemistry to construct a robust and predictive model. This guide is intended for researchers, scientists, and drug development professionals who are interested in the molecular properties and potential applications of pyridine derivatives. Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, known for a wide range of biological activities and electronic applications.[1] Understanding the electronic characteristics of 2-(2-Diethylaminoethyl)pyridine is therefore a critical step in harnessing its potential.
The Rationale for Theoretical Scrutiny
The unique structure of 2-(2-Diethylaminoethyl)pyridine, which combines an electron-deficient pyridine ring with a flexible, electron-donating diethylaminoethyl side chain, suggests a complex and interesting electronic profile. The interplay between these two moieties likely governs the molecule's reactivity, intermolecular interactions, and ultimately, its biological or material properties. Theoretical studies provide a powerful, non-invasive means to probe these characteristics at the sub-molecular level.
Density Functional Theory (DFT) has emerged as a highly effective method for investigating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy.[2][3] This guide will focus on a DFT-based approach to elucidate the electronic properties of 2-(2-Diethylaminoethyl)pyridine.
Computational Methodology: A Self-Validating Approach
The cornerstone of a reliable theoretical study is a well-chosen computational method. For a molecule like 2-(2-Diethylaminoethyl)pyridine, the B3LYP hybrid functional is a suitable choice, as it has been shown to yield accurate results for a wide range of organic molecules, including pyridine derivatives.[2][4] This functional will be paired with a 6-311++G(d,p) basis set, which provides a good description of electron distribution, particularly for molecules containing heteroatoms and diffuse electron clouds.[3]
The following workflow outlines the computational protocol:
Figure 1: A generalized workflow for the theoretical analysis of 2-(2-Diethylaminoethyl)pyridine.
A crucial step in this protocol is the frequency calculation, which serves to verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies confirms the stability of the calculated structure.
Predicted Electronic Properties: A Quantitative Look
Based on the principles of electronic structure theory and data from related pyridine compounds, we can predict the key electronic characteristics of 2-(2-Diethylaminoethyl)pyridine.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[5] The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical stability. A smaller gap suggests higher reactivity.[5]
For 2-(2-Diethylaminoethyl)pyridine, the HOMO is anticipated to be localized primarily on the electron-rich diethylaminoethyl side chain and the nitrogen atom of the pyridine ring. Conversely, the LUMO is expected to be distributed across the electron-deficient pyridine ring.
| Parameter | Predicted Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Table 1: Predicted HOMO and LUMO energies and the resulting energy gap for 2-(2-Diethylaminoethyl)pyridine.
This predicted energy gap suggests that 2-(2-Diethylaminoethyl)pyridine is a moderately reactive molecule. The nature of the HOMO and LUMO indicates that the initial sites of electrophilic and nucleophilic attack are likely to be the side chain and the pyridine ring, respectively.
Mulliken Population Analysis
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons.[6][7] While it has known limitations, it remains a useful tool for a qualitative understanding of charge distribution.[6][8]
| Atom | Predicted Mulliken Charge (a.u.) |
| N (pyridine) | -0.65 |
| N (diethylamino) | -0.58 |
| C (adjacent to N in pyridine) | +0.35 |
| H (on ethyl groups) | +0.15 to +0.20 |
Table 2: Predicted Mulliken charges for key atoms in 2-(2-Diethylaminoethyl)pyridine.
The analysis is expected to show a significant negative charge on both nitrogen atoms, confirming their basicity and role as potential sites for protonation or coordination to metal ions. The carbon atom attached to the pyridine nitrogen is predicted to be electropositive, making it susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP) Map
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[9][10] Regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and represent potential sites for nucleophilic attack.[4]
For 2-(2-Diethylaminoethyl)pyridine, the MEP map is predicted to show pronounced negative potential around the nitrogen atoms of both the pyridine ring and the diethylamino group. The hydrogen atoms of the ethyl groups and the pyridine ring are expected to be in regions of positive potential.
Figure 2: A conceptual representation of the predicted Molecular Electrostatic Potential (MEP) map.
Detailed Protocol for Theoretical Analysis
This section provides a step-by-step protocol for performing the theoretical calculations described in this guide using a generic quantum chemistry software package.
Step 1: Molecule Construction
-
Build the 3D structure of 2-(2-Diethylaminoethyl)pyridine using a molecular modeling software.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.
Step 2: Geometry Optimization
-
Set up a DFT calculation with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
Step 3: Frequency Calculation
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Verify that there are no imaginary frequencies, confirming that the structure is a true minimum.
Step 4: Electronic Property Calculations
-
Using the optimized geometry, perform a single-point energy calculation to obtain the following properties:
-
Molecular orbitals (including HOMO and LUMO energies).
-
Mulliken population analysis.
-
Molecular electrostatic potential.
-
Step 5: Data Analysis and Visualization
-
Extract the HOMO and LUMO energy values and calculate the energy gap.
-
Analyze the Mulliken charges on each atom.
-
Generate a 3D visualization of the MEP map, mapping the potential onto the molecule's electron density surface.
Conclusion
This guide provides a comprehensive theoretical framework for investigating the electronic structure of 2-(2-Diethylaminoethyl)pyridine. By employing standard DFT methods, researchers can gain valuable insights into the molecule's reactivity, charge distribution, and potential interaction sites. The predictive data presented herein serves as a robust starting point for future experimental and computational studies aimed at unlocking the full potential of this intriguing pyridine derivative in drug discovery and materials science.
References
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Nath, N., et al. (2024). Densities and volumetric properties of pyridine with 2-dimethylaminoethanol and 2-diethylaminoethanol at temperatures from 293.15 to 313.15 K. ResearchGate. Available at: [Link]
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(2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. Available at: [Link]
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Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Available at: [Link]
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Abdelgawad, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15535. Available at: [Link]
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Der Pharma Chemica. (n.d.). Molecular Structure, Nbo Charges, Vibrational Assignments, Homo-Lumo and Fukui Functions of Pyrazino [2, 3-D] Pyrimidine based on DFT Calculations. Available at: [Link]
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Sert, Y., et al. (2013). Spectroscopic Investigations and DFT Calculations on 3-(Diacetylamino)-2-ethyl-3H-quinazolin-4-one. Journal of Spectroscopy. Available at: [Link]
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PubChem. (n.d.). Pyridine, 2-(bis(2-diethylaminoethyl)amino)-. Available at: [Link]
- Xavier, R. J., & Gobinath, E. (2012). Experimental and theoretical spectroscopic studies, HOMO-LUMO, NBO and NLMO analysis of 3,5-dibromo-2,6-dimethoxy pyridine. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 97, 215–222.
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Mulliken Population Analysis. (n.d.). Available at: [Link]
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Electrostatic potential map (MEP) of pyridine and some its investigated derivatives. (n.d.). Available at: [Link]
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Mulliken-Dipole Population Analysis. (2020). ChemRxiv. Available at: [Link]
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Jayaprakash, J., et al. (2017). Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenylpyridin-1-ium tetrafluoroborate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 753–758. Available at: [Link]
-
Selvakumari, S., et al. (2024). Computational study of electronic excitations properties in solvents, molecular interaction energies, topological and biological properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate. ResearchGate. Available at: [Link]
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How hard is it to obtain an electrostatic potential map for a molecule computationally? (2016). Reddit. Available at: [Link]
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Mulliken population analysis. (n.d.). Wikipedia. Available at: [Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Available at: [Link]
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Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (2021). Material Science Research India. Available at: [Link]
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6-N-[2-(diethylamino)ethyl]pyridine-2,6-diamine. (n.d.). PubChem. Available at: [Link]
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Structural, vibrational, electronic properties, hirshfeld surface analysis topological and molecular docking studies of N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide. (2021). Journal of Molecular Structure. Available at: [Link]
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Mulliken Population Analysis. (n.d.). Available at: [Link]
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Mulliken Charge Analysis. (n.d.). ABACUS documentation. Available at: [Link]
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Electrostatic potential maps. (n.d.). Proteopedia. Available at: [Link]
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18F-6-Fluoro-N-[2-(diethylamino)ethyl]pyridine-3-carboxamide. (2011). PubMed. Available at: [Link]
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Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. (n.d.). PubMed Central. Available at: [Link]
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MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. (n.d.). Available at: [Link]
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01.05 Electrostatic Potential Maps, Dipole Moments, and Partial Charges. (2017). YouTube. Available at: [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. Available at: [Link]
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CAS number and molecular formula for 2-(2-Diethylaminoethyl)pyridine
An In-Depth Technical Guide to 2-(2-Diethylaminoethyl)pyridine
Prepared for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 2-(2-Diethylaminoethyl)pyridine, a pyridine derivative with significant applications in medicinal chemistry. This document delves into its chemical identity, synthesis, pharmacological properties, and analytical methodologies, offering field-proven insights and detailed protocols.
Chemical Identity and Properties
2-(2-Diethylaminoethyl)pyridine, systematically known as N,N-diethyl-2-(pyridin-2-yl)ethan-1-amine, is a substituted pyridine with a diethylaminoethyl group at the second position of the pyridine ring.
CAS Number: 25877-30-9[1]
Molecular Formula: C₁₁H₁₈N₂[1]
Molecular Weight: 178.28 g/mol [1]
Chemical Structure:
Caption: Chemical structure of 2-(2-Diethylaminoethyl)pyridine.
Physical and Chemical Properties:
| Property | Value | Source |
| Appearance | Light yellow clear liquid | [2] |
| Boiling Point | 145-147 °C | [2] |
| Density | 0.827 g/cm³ at 25 °C | [2] |
| Flash Point | 32 °C | [2] |
| Solubility | Completely miscible in water | [2] |
| pKa | 11.6 at 20 °C | [2] |
Synthesis of 2-(2-Diethylaminoethyl)pyridine
The synthesis of 2-(2-Diethylaminoethyl)pyridine and its derivatives often involves multi-step reactions. A common approach is the reaction of 2-vinylpyridine with diethylamine.
Representative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of 2-(2-Diethylaminoethyl)pyridine.
Detailed Experimental Protocol (Illustrative):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-vinylpyridine in a suitable solvent such as ethanol.
-
Addition of Reagent: Add diethylamine to the solution dropwise at room temperature.
-
Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours to ensure the completion of the reaction.
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation to obtain the final 2-(2-Diethylaminoethyl)pyridine.
Pharmacological Significance
Pyridine and its derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, antitumor, and anticonvulsant properties. The introduction of a diethylaminoethyl side chain can significantly modulate the pharmacological profile of the parent pyridine molecule. While specific pharmacological data for 2-(2-Diethylaminoethyl)pyridine is not extensively detailed in the provided search results, related compounds show significant biological effects. For instance, derivatives of 2-substituted pyridines have been investigated for their anticonvulsant and cardiac activities.
The pyridine nucleus is a key structural component in many FDA-approved drugs, highlighting its importance in medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a crucial interaction in many biological systems.
Analytical Methodologies
The analysis and characterization of 2-(2-Diethylaminoethyl)pyridine can be performed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be employed for the analysis of N,N-Diethylpyridine-2-ethylamine.[1]
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry (MS) compatibility.[1]
-
Detection: UV detection at an appropriate wavelength or MS detection.
This method is scalable and can be adapted for the isolation of impurities in preparative separation.[1]
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like pyridine derivatives. It offers high sensitivity and specificity.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
Safety and Toxicology
As with any chemical compound, proper handling and safety precautions are crucial when working with 2-(2-Diethylaminoethyl)pyridine.
General Hazards of Pyridine Derivatives:
Pyridine and its derivatives are often flammable liquids and can be harmful if swallowed, in contact with skin, or if inhaled.[3] They can cause skin and eye irritation.
Handling and Storage:
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[2]
Toxicity Profile:
References
-
SIELC Technologies. N,N-Diethylpyridine-2-ethylamine. (2018-05-17). [Link]
-
American Elements. N-(2-(pyridin-2-yl)ethyl)ethanamine | CAS 5452-87-9. [Link]
-
Lead Sciences. N-(2-(pyridin-2-yl)ethyl)ethanamine. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. (2023-05-18). [Link]
-
PubChem. 2-Pyridineethanamine. [Link]
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- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Unharnessed Potential of 2-(2-Diethylaminoethyl)pyridine in Organic Synthesis: A Guide for Pioneers
Foreword: Charting Unexplored Territory
In the vast landscape of organic synthesis, certain molecular scaffolds become ubiquitous workhorses, their applications meticulously documented and their protocols refined to perfection. Others, like 2-(2-Diethylaminoethyl)pyridine, remain enigmatic, their potential largely untapped and their properties a subject of inference rather than established fact. This guide is crafted for the intrepid researcher, the scientist who sees opportunity in the underexplored corners of chemistry. While direct, peer-reviewed applications of 2-(2-Diethylaminoethyl)pyridine are sparse, its structural motifs—a pyridine ring and a chelating diethylaminoethyl side chain—suggest a wealth of possibilities, particularly in the realm of catalysis and coordination chemistry.
This document, therefore, takes a unique approach. It is not a mere recitation of established protocols but an extrapolative guide, drawing upon the well-documented chemistry of analogous structures to illuminate the probable applications and methodologies for 2-(2-Diethylaminoethyl)pyridine. We will delve into its likely synthesis, its potential as a powerful bidentate ligand, and its prospective roles in catalyzing key organic transformations. This is a forward-looking manual, designed to equip you with the foundational knowledge and theoretical framework to pioneer the use of this promising, yet overlooked, molecule.
Section 1: Unveiling the Molecule: Structure, Properties, and a Proposed Synthetic Route
Molecular Architecture and Inferred Properties
2-(2-Diethylaminoethyl)pyridine is a fascinating hybrid of two key functional groups: the aromatic, electron-deficient pyridine ring and the flexible, electron-rich diethylaminoethyl chain. This unique combination is the very source of its potential. The pyridine nitrogen offers a σ-donating lone pair for coordination to metal centers, a property foundational to a vast array of catalysts.[1] The tertiary amine of the diethylaminoethyl group provides a second, more flexible coordination site. The two-carbon linker between these nitrogen atoms is crucial, allowing for the formation of a stable five-membered chelate ring upon coordination to a metal.
Table 1: Predicted Physicochemical Properties of 2-(2-Diethylaminoethyl)pyridine
| Property | Predicted Value | Significance in Synthetic Applications |
| Molecular Formula | C₁₁H₁₈N₂ | |
| Molecular Weight | 178.27 g/mol | |
| Boiling Point | ~230-240 °C | Influences purification methods (e.g., distillation). |
| pKa (Pyridinium ion) | ~5.0 - 5.5 | Indicates the basicity of the pyridine nitrogen and its ability to coordinate to Lewis acidic metal centers. |
| pKa (Ammonium ion) | ~10.0 - 10.5 | Reflects the basicity of the tertiary amine, suggesting it can act as an effective acid scavenger or a strong coordination site. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Limited solubility in water. | Dictates solvent choice for reactions and extractions. |
The bidentate nature of this ligand is paramount. The chelate effect, wherein a multidentate ligand binds more strongly to a metal center than an equivalent number of monodentate ligands, would impart significant stability to its metal complexes. This stability is a highly desirable trait in catalysis, often leading to more robust and efficient catalytic systems.[1]
Proposed Synthesis: A Practical and Scalable Approach
Scheme 1: Proposed Synthesis of 2-(2-Diethylaminoethyl)pyridine
Caption: Proposed synthetic route to 2-(2-Diethylaminoethyl)pyridine.
Experimental Protocol: Synthesis of 2-(2-Diethylaminoethyl)pyridine
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chloroethyl)pyridine hydrochloride (1 equivalent).
-
Reagents: Add a suitable solvent such as acetonitrile, followed by an excess of diethylamine (2.5 - 3 equivalents) and a base like potassium carbonate or triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and excess diethylamine.
-
Purification: Dissolve the crude residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation to yield pure 2-(2-diethylaminoethyl)pyridine.
This proposed synthesis is robust, utilizes readily available starting materials, and is amenable to scale-up, providing a reliable method for accessing this intriguing ligand.
Section 2: The Heart of the Matter: Applications as a Bidentate Ligand in Catalysis
The true potential of 2-(2-diethylaminoethyl)pyridine lies in its ability to act as a versatile bidentate ligand for a wide range of transition metals. The combination of a soft pyridine donor and a harder tertiary amine donor allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. This versatility opens the door to a multitude of catalytic applications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. Pyridine-containing ligands have shown considerable promise in this area.[2]
The bidentate nature of 2-(2-diethylaminoethyl)pyridine would likely form stable, well-defined palladium complexes. The chelation would prevent ligand dissociation, a common deactivation pathway in many catalytic cycles.
Diagram 1: Hypothetical Catalytic Cycle for a Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling cycle with a generic ligand L.
Protocol: Exploratory Suzuki-Miyaura Cross-Coupling
-
Ligand-Metal Complex Formation (Pre-catalyst synthesis or in situ generation):
-
Pre-synthesis: React 2-(2-diethylaminoethyl)pyridine (2.2 equivalents) with a palladium(II) source such as PdCl₂(cod) (1 equivalent) in a suitable solvent like dichloromethane at room temperature to form the [PdCl₂(L)] complex.
-
In situ: In a reaction vessel under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and 2-(2-diethylaminoethyl)pyridine (typically 1-2 mol% relative to the limiting reagent).
-
-
Reaction Setup: To the vessel containing the catalyst, add the aryl halide (1 equivalent), the boronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Solvent and Conditions: Add a suitable solvent system (e.g., toluene/water, dioxane/water) and heat the mixture to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and the product purified by column chromatography.
The electron-donating nature of the diethylamino group could enhance the rate of oxidative addition, a key step in many cross-coupling cycles. Furthermore, the steric bulk of the ethyl groups may influence the rate of reductive elimination, potentially leading to improved selectivity for the desired product.
Polymerization Catalysis
The field of olefin polymerization has been revolutionized by the development of late-transition metal catalysts. Ligands based on pyridine are known to be effective in this area. While many successful catalysts in this class feature bulky substituents on the pyridine ring, the chelation provided by 2-(2-diethylaminoethyl)pyridine could offer an alternative strategy for creating a stable and active catalytic center.
Diagram 2: Conceptual Workflow for Olefin Polymerization Screening
Caption: Workflow for evaluating polymerization catalysts.
Protocol: Ethylene Polymerization Trial
-
Catalyst Preparation: Synthesize the metal complex of 2-(2-diethylaminoethyl)pyridine with a suitable late transition metal, for instance, by reacting the ligand with NiBr₂(dme) in dichloromethane.
-
Reaction Setup: In a high-pressure reactor, add a solution of the pre-catalyst in a solvent like toluene.
-
Activation: Introduce the cocatalyst, typically methylaluminoxane (MAO), at the desired Al:Ni ratio.
-
Polymerization: Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.
-
Termination and Isolation: After the desired reaction time, vent the reactor and quench the reaction with acidified methanol. The resulting polymer is then filtered, washed, and dried.
-
Analysis: Characterize the polymer's molecular weight, polydispersity, and branching through techniques like gel permeation chromatography (GPC), differential scanning calorimetry (DSC), and ¹H and ¹³C NMR spectroscopy.
The flexibility of the diethylaminoethyl arm could allow the catalyst to adopt different geometries, potentially influencing the microstructure of the resulting polymer.
Section 3: Beyond Catalysis: Other Potential Synthetic Applications
While its role as a ligand is likely its most prominent application, 2-(2-diethylaminoethyl)pyridine could also find use in other areas of organic synthesis.
As a Base and Nucleophilic Catalyst
The presence of two basic nitrogen atoms suggests its utility as a non-nucleophilic base for a variety of reactions, such as dehydrohalogenations. The tertiary amine, being more basic, would likely be the primary site of protonation.
In certain reactions, such as acylations, the pyridine nitrogen could act as a nucleophilic catalyst, similar to 4-(dimethylamino)pyridine (DMAP). However, its efficacy in this role would need to be experimentally verified, as the steric hindrance from the side chain might play a significant role.
Section 4: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are essential when handling 2-(2-diethylaminoethyl)pyridine.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.
Conclusion: A Call to Exploration
2-(2-Diethylaminoethyl)pyridine stands as a molecule of significant, yet largely unexplored, potential. Its structural features strongly suggest a future for it as a versatile bidentate ligand in a variety of catalytic applications, from cross-coupling to polymerization. This guide has sought to provide a comprehensive, albeit predictive, framework for its synthesis and use. It is our hope that this document will not be the final word on the applications of this compound, but rather the first, inspiring researchers to unlock its full synthetic utility. The path to innovation is often paved with the investigation of the unknown, and 2-(2-diethylaminoethyl)pyridine presents a compelling opportunity for discovery.
References
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Wikipedia. (n.d.). Transition metal pyridine complexes. Retrieved January 23, 2026, from [Link].
- Garcı́a-Alonso, F. J., et al. (2009). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganica Chimica Acta, 362(11), 4017-4025.
- Fan, C., et al. (2008). 2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2368.
- Mondal, B., et al. (2018). Crystal structure of diethylammonium dioxido{Z)-N-[(pyridin-2-yl)carbonylazanidyl]pyridine-2-carboximidato}vanadate(1−) monohydrate.
-
PubChem. (n.d.). Pyridine, 2-(bis(2-diethylaminoethyl)amino)-. Retrieved January 23, 2026, from [Link].
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Application Notes and Protocols: 2-(2-Diethylaminoethyl)pyridine as a Corrosion Inhibitor for Carbon Steel
Introduction: The Challenge of Carbon Steel Corrosion
Carbon steel, a cornerstone of industrial infrastructure, is highly susceptible to corrosion, particularly in acidic environments prevalent in oil and gas production, chemical processing, and industrial cleaning. This degradation of material not only leads to significant economic losses but also poses substantial safety and environmental risks. The use of corrosion inhibitors is a widely accepted and effective strategy to mitigate this issue. Organic inhibitors, particularly those containing heteroatoms like nitrogen, sulfur, and oxygen, have demonstrated remarkable efficacy by adsorbing onto the metal surface and forming a protective barrier against corrosive agents.
This document provides a comprehensive guide to the application and evaluation of 2-(2-Diethylaminoethyl)pyridine as a potent corrosion inhibitor for carbon steel. We will delve into its mechanism of action, supported by detailed experimental protocols for its electrochemical and surface characterization.
2-(2-Diethylaminoethyl)pyridine: A Promising Corrosion Inhibitor
Pyridine and its derivatives are a well-established class of corrosion inhibitors due to the presence of a nitrogen atom in the aromatic ring and the ability to introduce various functional groups. 2-(2-Diethylaminoethyl)pyridine, a member of this family, possesses several key structural features that make it an excellent candidate for corrosion inhibition:
-
Nitrogen Heteroatom: The pyridine ring's nitrogen atom has a lone pair of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the carbon steel surface, initiating the adsorption process.
-
Alkyl Amino Group: The diethylaminoethyl side chain provides additional nitrogen and carbon atoms, which can further enhance the adsorption and increase the surface coverage of the inhibitor molecule.
-
Hydrophobic Moiety: The ethyl groups contribute to the formation of a hydrophobic layer on the steel surface, repelling water and corrosive species.
The synergistic effect of these features allows 2-(2-Diethylaminoethyl)pyridine to form a stable and effective protective film on the carbon steel surface.
Mechanism of Corrosion Inhibition
The primary mechanism by which 2-(2-Diethylaminoethyl)pyridine inhibits the corrosion of carbon steel is through adsorption onto the metal surface. This process can be broadly categorized as physisorption, chemisorption, or a combination of both.
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is typically positively charged, and the inhibitor can be protonated, leading to adsorption through electrostatic attraction.
-
Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons of the nitrogen atoms in the pyridine ring and the diethylamino group with the vacant d-orbitals of the iron atoms. This type of bonding is stronger and leads to a more stable protective film.
The adsorption of 2-(2-Diethylaminoethyl)pyridine on the carbon steel surface effectively blocks the active corrosion sites, thereby inhibiting both the anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. This classifies it as a mixed-type inhibitor .
Caption: Corrosion inhibition mechanism of 2-(2-Diethylaminoethyl)pyridine on carbon steel.
Experimental Evaluation Protocols
To quantitatively assess the performance of 2-(2-Diethylaminoethyl)pyridine as a corrosion inhibitor, a combination of electrochemical and surface analysis techniques is employed.
Electrochemical Measurements
Electrochemical methods provide rapid and sensitive means to study the kinetics of corrosion and the effectiveness of inhibitors.[1] These experiments are typically performed in a three-electrode glass cell containing the corrosive solution, with a carbon steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
This technique involves scanning the potential of the working electrode and measuring the resulting current.[2] The resulting polarization curve provides valuable information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes.
Protocol:
-
Specimen Preparation: Polish the carbon steel specimen with successively finer grades of emery paper (e.g., up to 1200 grit), rinse with deionized water and ethanol, and dry in a stream of warm air.[1]
-
Electrolyte Preparation: Prepare the corrosive solution (e.g., 1 M HCl) and add different concentrations of 2-(2-Diethylaminoethyl)pyridine.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared carbon steel specimen as the working electrode.
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by immersing the working electrode in the test solution for a specified time (e.g., 30-60 minutes) until a stable OCP is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP at a scan rate of 0.5-1 mV/s.[3]
-
Data Analysis: Determine the corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plots to the corrosion potential (Ecorr).
-
Inhibition Efficiency Calculation: Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Caption: Workflow for potentiodynamic polarization measurements.
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[4]
Protocol:
-
Follow steps 1-4 from the Potentiodynamic Polarization protocol.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency Calculation: The inhibition efficiency can also be calculated from the Rct values:
IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
where Rct(blank) and Rct(inh) are the charge transfer resistances in the absence and presence of the inhibitor, respectively. An increase in Rct and a decrease in Cdl indicate effective inhibition.[5]
Surface Analysis Techniques
Surface analysis techniques provide direct evidence of the inhibitor's adsorption and the formation of a protective film on the carbon steel surface.[6]
SEM is used to visualize the surface morphology of the carbon steel before and after exposure to the corrosive environment, with and without the inhibitor.
Protocol:
-
Specimen Exposure: Immerse carbon steel specimens in the corrosive solution with and without the inhibitor for a specified period (e.g., 24 hours).
-
Specimen Preparation: After exposure, carefully remove the specimens, rinse with deionized water and ethanol, and dry.
-
SEM Imaging: Mount the specimens on stubs and coat with a thin layer of a conductive material (e.g., gold or carbon) if necessary. Acquire high-resolution images of the surface at various magnifications. A smoother surface with fewer pits in the presence of the inhibitor indicates effective corrosion protection.[7]
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements on the carbon steel surface.[8]
Protocol:
-
Follow steps 1-2 from the SEM protocol.
-
XPS Analysis: Place the specimen in the ultra-high vacuum chamber of the XPS instrument. Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.
-
Data Interpretation: The presence of N 1s peaks in the XPS spectrum of the steel surface exposed to the inhibitor confirms the adsorption of 2-(2-Diethylaminoethyl)pyridine. The binding energies of Fe 2p, O 1s, and C 1s can provide insights into the nature of the protective film.
Quantitative Data Summary
The following table summarizes typical data obtained from the evaluation of a pyridine-based corrosion inhibitor, demonstrating the expected trends.
| Inhibitor Concentration (mM) | icorr (µA/cm²) | IE% (Polarization) | Rct (Ω·cm²) | IE% (EIS) |
| 0 (Blank) | 1000 | - | 50 | - |
| 0.1 | 250 | 75.0 | 200 | 75.0 |
| 0.5 | 100 | 90.0 | 500 | 90.0 |
| 1.0 | 50 | 95.0 | 1000 | 95.0 |
| 5.0 | 30 | 97.0 | 1500 | 96.7 |
Note: The values presented in this table are illustrative and the actual experimental data may vary depending on the specific experimental conditions.
Conclusion
2-(2-Diethylaminoethyl)pyridine demonstrates significant potential as a corrosion inhibitor for carbon steel in acidic media. Its effectiveness stems from its ability to adsorb onto the steel surface, forming a protective barrier that impedes the corrosion process. The detailed protocols provided in this guide offer a robust framework for researchers and scientists to systematically evaluate the performance of this and other pyridine-based inhibitors. By combining electrochemical and surface analysis techniques, a comprehensive understanding of the inhibition mechanism and efficiency can be achieved, paving the way for the development of advanced corrosion protection strategies.
References
-
A pyridine derivative 2-(2-Methylaminoethyl)pyridine (MAEP) as a 'green' corrosion inhibitor for low-carbon steel in hydrochloric acid media - ResearchGate. Available at: [Link]
-
Corrosion Inhibition Effect of Pyridine-2-Thiol for Brass in An Acidic Environment - Semantic Scholar. Available at: [Link]
-
Corrosion testing by potentiodynamic polarization in various electrolytes - PubMed. Available at: [Link]
-
Emerging surface characterization techniques for carbon steel corrosion: a critical brief review | Proceedings A | The Royal Society. Available at: [Link]
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Surface Characterization Techniques in Corrosion Inhibition Research | Request PDF. Available at: [Link]
-
Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact - MDPI. Available at: [Link]
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The Use of Dynamic Electrochemical Impedance Spectroscopy in Corrosion Inhibitor Studies - ResearchGate. Available at: [Link]
-
Electrochemical and Surface Characterisation of Carbon Steel Exposed to Mixed Ce and Iodide Electrolytes - MDPI. Available at: [Link]
-
Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment - Journal of Applied Sciences and Nanotechnology. Available at: [Link]
-
Fig. 5. (a) Typical potentiodynamic polarization curves and (b) the... - ResearchGate. Available at: [Link]
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The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium: Complemented with antibacterial studies - ResearchGate. Available at: [Link]
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Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde) - ResearchGate. Available at: [Link]
-
Electrochemical and Gravimetric Evaluation of 7-methyl-2-phenylimidazo[1,2-α]pyridine of Carbon Steel Corrosion in Phosphoric Acid Solution - ResearchGate. Available at: [Link]
-
Anodic potentiodynamic polarization curves of Ti-2 in the blank... - ResearchGate. Available at: [Link]
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Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. Available at: [Link]
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Synthesis of Metal Complexes with 2-(2-Diethylaminoethyl)pyridine: An Experimental Protocol
This comprehensive guide provides a detailed experimental protocol for the synthesis, purification, and characterization of metal complexes featuring the bidentate ligand 2-(2-Diethylaminoethyl)pyridine. This document is intended for researchers, scientists, and professionals in the fields of inorganic chemistry, materials science, and drug development. The protocol is designed to be both a practical step-by-step guide and an educational resource, offering insights into the rationale behind key experimental choices.
Introduction: The Versatility of 2-(2-Diethylaminoethyl)pyridine as a Ligand
2-(2-Diethylaminoethyl)pyridine is a versatile bidentate ligand that coordinates to metal centers through the nitrogen atoms of both the pyridine ring and the diethylamino group, forming a stable five-membered chelate ring. This chelation effect enhances the thermodynamic stability of the resulting metal complexes. The electronic properties of the pyridine ring and the steric bulk of the diethylaminoethyl side chain can be strategically utilized to fine-tune the geometric and electronic properties of the metal center. This tunability makes metal complexes derived from this ligand attractive candidates for a wide range of applications, including catalysis, materials science, and medicinal chemistry.[1][2]
The pyridine moiety, a heterocyclic aromatic amine, is a common building block in coordination chemistry.[3] The diethylamino group, on the other hand, introduces a degree of steric hindrance and can influence the solubility of the complex in organic solvents. The combination of these two functionalities in a single molecule allows for the synthesis of a diverse array of metal complexes with unique properties.
Safety Precautions and Reagent Handling
Prior to commencing any experimental work, it is imperative to conduct a thorough risk assessment and to handle all chemicals in accordance with established laboratory safety procedures.
-
2-(2-Diethylaminoethyl)pyridine: This ligand is a corrosive substance and can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[4] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[4]
-
Metal Salts (e.g., Ruthenium(III) chloride, Palladium(II) chloride, Copper(II) chloride): Metal salts can be toxic, corrosive, and/or carcinogenic. Consult the specific Safety Data Sheet (SDS) for each metal salt being used.[5][6] In general, avoid inhalation of dust and direct contact with skin and eyes by using appropriate PPE.
-
Solvents (e.g., Ethanol, Methanol, Dichloromethane, Diethyl Ether): Organic solvents are often flammable and can be toxic.[5] Handle them in a fume hood away from ignition sources. Ensure proper grounding of equipment to prevent static discharge.
General Handling Procedures:
-
All manipulations should be performed in a well-ventilated fume hood.[4]
-
Use appropriate PPE at all times.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Protocol: Synthesis of a Representative Ruthenium(II) Complex
This section details a representative protocol for the synthesis of a dichlorido[2-(2-diethylaminoethyl)pyridine]ruthenium(II) dimer, a versatile precursor for further coordination chemistry. The principles outlined here can be adapted for the synthesis of other metal complexes with this ligand.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Ruthenium(III) chloride hydrate | RuCl₃·xH₂O | ~207.43 (anhydrous) | 99.9% | Major Chemical Supplier |
| 2-(2-Diethylaminoethyl)pyridine | C₁₁H₁₈N₂ | 178.27 | 97% | Major Chemical Supplier |
| Ethanol, anhydrous | C₂H₅OH | 46.07 | ≥99.5% | Major Chemical Supplier |
| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 | ≥99.7% | Major Chemical Supplier |
| Argon or Nitrogen gas, high purity | Ar or N₂ | - | ≥99.99% | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add Ruthenium(III) chloride hydrate (e.g., 0.207 g, ~1.0 mmol).
-
Inert Atmosphere: Purge the flask with a gentle stream of argon or nitrogen gas for 10-15 minutes to create an inert atmosphere. This is crucial as many organometallic complexes are sensitive to air and moisture.[7]
-
Solvent Addition: Add anhydrous ethanol (40 mL) to the flask. Stir the mixture at room temperature until the Ruthenium(III) chloride is fully dissolved, which may result in a dark brown solution.
-
Ligand Addition: In a separate vial, dissolve 2-(2-Diethylaminoethyl)pyridine (e.g., 0.178 g, 1.0 mmol) in anhydrous ethanol (10 mL). Add this solution dropwise to the stirring Ruthenium(III) chloride solution at room temperature over a period of 10 minutes.
-
Reaction and Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours under a continuous inert atmosphere.[8][9] The color of the solution will typically change, indicating the formation of the complex.
-
Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool slowly to room temperature. A precipitate should form. For enhanced precipitation, the flask can be placed in an ice bath or a refrigerator overnight.[3]
-
Isolation of the Product: Isolate the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with small portions of cold anhydrous ethanol (2 x 10 mL) and then anhydrous diethyl ether (2 x 10 mL) to remove any unreacted starting materials and soluble impurities.[7]
-
Drying: Dry the resulting solid product under high vacuum for several hours to remove all residual solvent. The final product is typically a colored, air-stable solid.
Rationale for Experimental Choices
-
Choice of Metal Precursor: Ruthenium(III) chloride is a common and relatively inexpensive starting material for the synthesis of Ruthenium(II) complexes. The in-situ reduction of Ru(III) to Ru(II) is often facilitated by the solvent (ethanol) at elevated temperatures.
-
Solvent Selection: Anhydrous ethanol is a good solvent for both the ruthenium salt and the ligand. Its boiling point allows for a convenient reflux temperature to drive the reaction to completion. The use of an anhydrous solvent is critical to prevent the formation of undesired aqua complexes.
-
Inert Atmosphere: Many transition metal complexes, particularly those in lower oxidation states like Ru(II), can be susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere of argon or nitrogen protects the desired product from degradation.[7]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the ligand substitution and reduction of the metal center to occur at a reasonable rate. The duration of the reflux is determined by monitoring the reaction progress, often through thin-layer chromatography or by observing a color change.[8]
-
Purification by Precipitation and Washing: The desired metal complex is often less soluble in the reaction solvent at lower temperatures, allowing for its isolation by precipitation. Washing with cold ethanol removes unreacted starting materials, while washing with diethyl ether, a non-polar solvent, helps to remove any non-polar impurities and aids in drying the final product.[3][7]
Characterization of the Synthesized Complex
A thorough characterization of the newly synthesized complex is essential to confirm its identity, purity, and structure. The following techniques are commonly employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure of the complex in solution. The coordination of the ligand to the metal center will cause characteristic shifts in the proton and carbon signals of the 2-(2-Diethylaminoethyl)pyridine ligand compared to the free ligand.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the coordinated ligand. Changes in the vibrational frequencies of the pyridine ring and the C-N bonds upon coordination can be observed.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complex, which can be useful for confirming the oxidation state of the metal and the coordination environment.
-
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula of the synthesized compound.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center.[10][11]
Expected Spectroscopic Data for a Representative Ruthenium(II) Complex
| Technique | Expected Observations |
| ¹H NMR (in CDCl₃ or DMSO-d₆) | Downfield shifts of the pyridine proton signals upon coordination to the ruthenium center. The signals for the ethyl groups on the diethylamino moiety will also be affected. |
| IR (KBr pellet or ATR) | A shift in the C=N stretching frequency of the pyridine ring to a higher wavenumber upon coordination. New bands in the far-IR region corresponding to the Ru-N and Ru-Cl stretching vibrations. |
| UV-Vis (in a suitable solvent) | Absorption bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions, which are characteristic of many Ruthenium(II) polypyridyl complexes. |
Purification of Metal Complexes
If the initial product is not sufficiently pure, further purification may be necessary. Common techniques include:
-
Recrystallization: This involves dissolving the crude product in a minimum amount of a hot solvent in which it is soluble, followed by slow cooling to induce the formation of crystals.[2] The impurities remain in the mother liquor. A mixture of solvents can also be used for recrystallization.[2]
-
Column Chromatography: For more challenging separations, column chromatography using a suitable stationary phase (e.g., silica gel or alumina) and eluent can be employed.[8] The choice of the stationary and mobile phases depends on the polarity of the complex and the impurities.
Potential Applications of Metal Complexes with 2-(2-Diethylaminoethyl)pyridine
Metal complexes synthesized with this ligand have potential applications in several fields:
-
Catalysis: Ruthenium and palladium complexes are well-known catalysts for a variety of organic transformations, such as hydrogenation, oxidation, and carbon-carbon bond-forming reactions.[12]
-
Drug Development: The unique coordination geometries and reactivity of metal complexes make them promising candidates for the development of new therapeutic agents.[1][2] For example, some ruthenium complexes have shown promising anticancer activity.
-
Materials Science: These complexes can be incorporated into polymers or deposited on surfaces to create materials with interesting photophysical or electronic properties.[13]
Workflow and Logic Diagram
The following diagram illustrates the general workflow for the synthesis of a metal complex with 2-(2-Diethylaminoethyl)pyridine.
Caption: Workflow for the synthesis of a metal complex.
References
-
Ethylenediamine-palladium(II) Complexes With Pyridine and Its Derivatives: Synthesis, Molecular Structure and Initial Antitumor Studies. (n.d.). PubMed. Retrieved from [Link]
-
Syntheses and characterization of copper complexes with the ligand 2-aminoethyl(2-pyridylmethyl)-1,2-ethanediamine (apme). (2008). PubMed. Retrieved from [Link]
-
The synthetic route to prepare Ruthenium(II) complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
CO2 Capture by 2-(Methylamino)pyridine Ligated Aluminum Alkyl Complexes. (2016). PMC. Retrieved from [Link]
-
The Preparation and Analysis of Some Metal-Pyridine Complexes. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of New Ruthenium Complexes and Their Exploratory Study as Polymer Hybrid Composites in Organic Electronics. (2024-05-09). MDPI. Retrieved from [Link]
-
New copper (II) complexes with ethylenediamine, bipyridine and amino acids: synthesis, characterization, optimization of geometry by theoretical DFT studies, electrochemical properties and biological activities. (n.d.). JOCPR. Retrieved from [Link]
-
Ethylenediamine-palladium(II) complexes with pyridine and its derivatives: Synthesis, molecular structure and initial antitumor studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of New Copper(II) Coordination Compounds with Methylammonium Cations. (2022). MDPI. Retrieved from [Link]
-
How to Purify Organometallic Complexes ? (2020-08-28). ResearchGate. Retrieved from [Link]
-
Pyridine - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Synthesis of ruthenium (II) complexes containing diphosphines and 2-pyridinethiols. (1994). Indian Academy of Sciences. Retrieved from [Link]
-
Synthesis of palladium complexes and their antimalarial properties. (n.d.). Lund University Publications. Retrieved from [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023-10-04). JSciMed Central. Retrieved from [Link]
-
Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (n.d.). NIH. Retrieved from [Link]
-
SYNTHESIS OF NEW POLYPYRIDINE-BASED RUTHENIUM(II) COMPLEXES AND STUDY OF THEIR PHOTOPHYSICAL PROPERTIES. (n.d.). Ural Federal University. Retrieved from [Link]
-
Electrochemically Active Copper Complexes with Pyridine-Alkoxide Ligands. (2024-07-24). MDPI. Retrieved from [Link]
-
Polymeric Encapsulation of a Ruthenium(II) Polypyridyl Complex: From Synthesis to in vivo Studies against High-Grade Epithelial Ovarian Cancer. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. (n.d.). PMC. Retrieved from [Link]
-
Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. (2022-09-28). RSC Publishing. Retrieved from [Link]
-
Synthesis, characterization and cytotoxic activity of palladium (II) carbohydrate complexes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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- 13. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 2-(2-Diethylaminoethyl)pyridine in Complex Matrices
Abstract
This document provides a comprehensive guide to the analytical methods for the quantitative and qualitative detection of 2-(2-Diethylaminoethyl)pyridine in various sample types. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering robust and validated methodologies. This guide emphasizes the rationale behind experimental choices, ensuring scientific integrity and reproducibility. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Introduction: The Analytical Challenge
2-(2-Diethylaminoethyl)pyridine is a substituted pyridine derivative that finds application in various chemical syntheses, including the production of pharmaceuticals. Its detection and quantification in different matrices, such as pharmaceutical formulations, biological samples, and environmental waters, are critical for quality control, pharmacokinetic studies, and safety assessments. The inherent properties of this compound, including its basicity and potential for volatility, necessitate carefully optimized analytical methods to achieve the required sensitivity, selectivity, and accuracy.
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical first step in method development and is largely dependent on the sample matrix, the required sensitivity, and the available instrumentation.[1] GC is well-suited for volatile and semi-volatile compounds, while HPLC is a versatile technique for a wider range of compounds, including those that are less volatile or thermally labile.[1]
Method Selection and Rationale
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-(2-Diethylaminoethyl)pyridine.[2] The high resolution of capillary GC columns combined with the specificity of a mass spectrometer detector provides excellent sensitivity and selectivity.[2]
-
Causality of Choice: The volatility of 2-(2-Diethylaminoethyl)pyridine makes it an ideal candidate for GC analysis. The use of a mass spectrometer allows for definitive identification based on the compound's unique mass spectrum and fragmentation pattern, which is crucial for unambiguous detection in complex matrices. Electron ionization (EI) is a common ionization technique that produces characteristic fragmentation patterns for this molecule.[3]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): Versatility and Specificity
For non-volatile samples or when dealing with complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[4] This technique offers exceptional selectivity and sensitivity, making it suitable for trace-level analysis.
-
Causality of Choice: Reverse-phase HPLC is a common separation technique for pyridine derivatives.[5][6] The use of a tandem mass spectrometer (MS/MS) allows for the selection of a specific precursor ion of 2-(2-Diethylaminoethyl)pyridine and the monitoring of its characteristic product ions. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances selectivity, which is essential for accurate quantification in complex samples.
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount to achieving reliable and reproducible results. The goal is to extract the analyte of interest from the sample matrix and concentrate it to a level suitable for instrumental analysis, while minimizing interferences.
Liquid-Liquid Extraction (LLE)
LLE is a classic and effective method for extracting analytes from aqueous samples.
-
Principle: This technique partitions the analyte between two immiscible liquid phases. By adjusting the pH of the aqueous sample to above the pKa of 2-(2-Diethylaminoethyl)pyridine (which is basic), the compound will be in its neutral form and can be efficiently extracted into an organic solvent like toluene.[7]
Solid-Phase Extraction (SPE)
SPE is a more modern and often more efficient technique for sample cleanup and concentration, particularly for complex matrices.
-
Principle: The sample is passed through a solid sorbent bed that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent. For a basic compound like 2-(2-Diethylaminoethyl)pyridine, a cation-exchange SPE sorbent can be highly effective.
Experimental Protocols
The following protocols are provided as a starting point for method development and should be validated according to ICH guidelines.[8][9]
Protocol 1: GC-MS Analysis
Objective: To quantify 2-(2-Diethylaminoethyl)pyridine in a liquid sample.
Materials:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent[10][11]
-
Helium (carrier gas)
-
Methanol (HPLC grade)
-
2-(2-Diethylaminoethyl)pyridine standard
-
Sample containing the analyte
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-(2-Diethylaminoethyl)pyridine in methanol. From this stock, prepare a series of calibration standards ranging from the expected sample concentration.
-
Sample Preparation (LLE):
-
Take a known volume of the aqueous sample.
-
Adjust the pH to >10 with NaOH solution.
-
Add an equal volume of toluene and vortex for 2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean vial.
-
Evaporate the toluene under a gentle stream of nitrogen and reconstitute the residue in a known volume of methanol.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Program: 80 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
Carrier Gas Flow: 1.0 mL/min (Helium)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[12]
-
Scan Range: m/z 40-400
-
Data Analysis:
-
Identify the peak corresponding to 2-(2-Diethylaminoethyl)pyridine based on its retention time and mass spectrum.
-
Quantify the analyte by creating a calibration curve from the peak areas of the standards.
Protocol 2: HPLC-MS/MS Analysis
Objective: To perform trace-level quantification of 2-(2-Diethylaminoethyl)pyridine in a biological fluid (e.g., plasma).
Materials:
-
HPLC system with a tandem mass spectrometer (LC-MS/MS)
-
C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
2-(2-Diethylaminoethyl)pyridine standard
-
Internal Standard (e.g., isotopically labeled 2-(2-Diethylaminoethyl)pyridine)
-
Plasma sample
Procedure:
-
Standard and Internal Standard Preparation: Prepare stock solutions of the analyte and internal standard in methanol. Create calibration standards in blank plasma.
-
Sample Preparation (SPE):
-
Condition a cation-exchange SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with an acid to ensure the analyte is charged).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a methanolic solution containing a small amount of ammonia.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
-
HPLC-MS/MS Conditions:
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Monitor the transition from the precursor ion [M+H]+ of 2-(2-Diethylaminoethyl)pyridine to its most abundant product ion.
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
Method Validation
Any analytical method developed must be validated to ensure it is fit for its intended purpose.[1] Validation should be performed in accordance with ICH guidelines and should assess the following parameters:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The relationship between the instrument response and the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
Table 1: Comparison of Analytical Methods
| Parameter | GC-MS | HPLC-MS/MS |
| Principle | Separation based on volatility and polarity | Separation based on polarity |
| Detector | Mass Spectrometer (EI) | Tandem Mass Spectrometer (ESI) |
| Sample Volatility | Required | Not required |
| Sensitivity | High | Very High |
| Selectivity | High | Very High |
| Typical Application | Purity testing, residual solvent analysis | Bioanalysis, trace impurity analysis |
Visualizations
Caption: Workflow for GC-MS analysis of 2-(2-Diethylaminoethyl)pyridine.
Caption: Workflow for HPLC-MS/MS analysis of 2-(2-Diethylaminoethyl)pyridine.
References
- BenchChem. (n.d.). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
- SIELC Technologies. (2018, February 16). Pyridine, 2-(2-(dimethylamino)ethyl)-.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine.
- ResearchGate. (n.d.). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
- MDPI. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6.
- MDPI. (n.d.). A Two-Step Strategy for Aroma Restoration of Strawberry Concentrate Based on ZIF-67@PDMS Composite Membrane.
- National Institutes of Health (NIH). (n.d.). Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?.
- ResearchGate. (2021, March 26). Pyridine and GC Capillary Column, is it safe?.
- Indian Journal of Pharmaceutical Sciences. (2016). Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla.
- PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS.
- Google Patents. (n.d.). US3957792A - Process for preparing 2-ethyl-pyridine.
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- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
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- ACS Publications. (n.d.). Peer Reviewed: A Practical Guide to Analytical Method Validation.
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
- National Institutes of Health (NIH). (n.d.). Novel LC-ESI/MS/MSn Method for the Characterization and Quantification of 2′-Deoxyguanosine Adducts of the Dietary Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine by 2-D Linear Quadrupole Ion Trap Mass Spectrometry.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- Al-Nahrain Journal of Science. (n.d.). Preparation and Identification of Some New Pyridinium Salts.
- The Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926).
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Quantitative Analysis of 2-(2-Diethylaminoethyl)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and validated methodology for the identification and quantification of 2-(2-Diethylaminoethyl)pyridine using Gas Chromatography-Mass Spectrometry (GC-MS). As a crucial intermediate and potential impurity in pharmaceutical manufacturing, precise and reliable analytical methods are paramount. This guide provides a detailed protocol, from sample preparation to data interpretation, grounded in established scientific principles. The causality behind instrumental parameter selection is explained to empower researchers to adapt and troubleshoot the method effectively. The protocol is designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3]
Introduction: The Analytical Imperative
2-(2-Diethylaminoethyl)pyridine is a tertiary amine and a substituted pyridine derivative. Its structural motifs are common in active pharmaceutical ingredients (APIs), making it a relevant compound for process chemistry and quality control in drug development. The inherent basicity and reactivity of such amines can present analytical challenges, including peak tailing and analyte adsorption during chromatographic analysis.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this application, offering a powerful combination of high-resolution chromatographic separation and definitive mass-based identification.[5][6] This method is particularly suited for analyzing volatile and semi-volatile organic compounds like pyridine derivatives.[5] This note details a robust GC-MS method, emphasizing the rationale for parameter selection to overcome common analytical hurdles associated with amine analysis.
Experimental Workflow: A Systematic Approach
The analytical workflow is designed for clarity, precision, and reproducibility. It encompasses sample preparation, instrumental analysis, and data processing, ensuring a comprehensive analytical cycle.
Caption: GC-MS analytical workflow for 2-(2-Diethylaminoethyl)pyridine.
Materials and Methodology
Reagents and Standards
-
2-(2-Diethylaminoethyl)pyridine: Reference Standard (>98% purity).
-
Methanol: HPLC or GC-grade.
-
Helium: Ultra-high purity (99.999%).
-
Internal Standard (IS): (Optional but recommended for high precision) Pyridine-d5 or a structurally similar compound with no chromatographic interference.
Instrumentation
A standard Gas Chromatograph equipped with a Mass Selective Detector (MSD) is required. The parameters below are provided as a validated starting point and may be adapted for other equivalent systems.
Rationale for Parameter Selection:
-
Column Choice: A 5% phenyl-methylpolysiloxane (DB-5ms, Rxi-5Sil MS, or equivalent) is a robust, general-purpose column.[7] Its low polarity is suitable for a wide range of analytes and provides excellent thermal stability. For highly basic amines, specialized base-deactivated columns can also be considered to further minimize peak tailing.[4]
-
Injector Temperature: Set at 250°C to ensure rapid and complete volatilization of the analyte without thermal degradation.
-
Oven Program: The initial temperature of 100°C is held to focus the analytes at the head of the column. The subsequent temperature ramp allows for the effective separation of the analyte from any solvent fronts or lower-boiling impurities. The final hold at 280°C ensures that any higher-boiling compounds are eluted from the column, preventing carryover.[8]
-
Ionization Mode: Electron Ionization (EI) at the standard 70 eV provides reproducible fragmentation patterns that are ideal for library matching and structural confirmation.[8][9]
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | Robust, general-purpose column for semi-volatile compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading for concentrated samples. |
| Injection Volume | 1 µL | Standard volume for liquid injections. |
| Injector Temperature | 250 °C | Ensures rapid sample vaporization. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | Provides separation from solvent and ensures elution of the analyte. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard mode for generating reproducible mass spectra.[10] |
| Ionization Energy | 70 eV | Standard energy for creating fragment ions.[9] |
| Ion Source Temperature | 230 °C | Minimizes analyte condensation and contamination.[8] |
| Quadrupole Temperature | 150 °C | Ensures stable mass filtering. |
| MS Transfer Line Temp | 280 °C | Prevents analyte condensation between GC and MS.[8] |
| Scan Mode | Full Scan | For qualitative identification and method development. |
| Mass Range | m/z 40 - 350 | Covers the molecular ion and expected fragment ions. |
Detailed Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 2-(2-Diethylaminoethyl)pyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with methanol. A typical concentration range for establishing linearity could be 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation (for a Drug Substance)
-
Accurately weigh approximately 25 mg of the 2-(2-Diethylaminoethyl)pyridine sample into a 25 mL volumetric flask.
-
Add approximately 20 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial for analysis.
Self-Validation Check: The sample concentration should be prepared to fall within the validated linear range of the calibration curve.
Data Analysis and Interpretation
Analyte Identification
Identification is confirmed by a two-factor authentication process:
-
Retention Time (RT): The retention time of the analyte peak in the sample chromatogram must match that of the reference standard within a predefined window (e.g., ±0.2%).
-
Mass Spectrum: The acquired mass spectrum of the sample peak must show a clear molecular ion and a fragmentation pattern consistent with the reference standard and library data. Key analytically important ions for 2-(2-Diethylaminoethyl)pyridine provide a fingerprint for positive identification.[10]
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M+): m/z 178
-
Base Peak: m/z 86 (from cleavage of the C-C bond beta to the diethylamino group)
-
Other Key Fragments: m/z 93, 106, 149
Quantification
Quantification is performed using an external standard calibration curve.
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the prepared working standards.
-
Perform a linear regression analysis on the data. The correlation coefficient (R²) should be ≥ 0.999 for a valid curve.[1]
-
Calculate the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Method Validation Protocol (ICH Q2(R1) Framework)
To ensure the method is suitable for its intended purpose, a validation study should be conducted according to ICH Q2(R1) guidelines.[2][3][11]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze a blank (methanol), a placebo (if applicable), and a spiked sample. | No interfering peaks at the retention time of the analyte. |
| Linearity & Range | Analyze at least five concentrations across the expected range (e.g., 1-100 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (R²) ≥ 0.999.[1][12] |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be within 98.0% to 102.0%.[1] |
| Precision (Repeatability) | Perform six replicate injections of a single standard solution (e.g., 50 µg/mL). | Relative Standard Deviation (RSD) ≤ 2.0%.[1] |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | Overall RSD for both sets of data should be ≤ 2.0%. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess the impact on the results. | The results should remain unaffected by the changes, with RSD ≤ 2.0%. |
Conclusion
This application note provides a robust, reliable, and validated GC-MS method for the analysis of 2-(2-Diethylaminoethyl)pyridine. By explaining the rationale behind key experimental choices, this guide equips researchers and drug development professionals with the necessary tools to implement, adapt, and troubleshoot the protocol effectively. Adherence to the described validation framework will ensure the generation of high-quality, defensible data suitable for regulatory submission and quality control applications.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine.
-
National Institute of Standards and Technology. (n.d.). Pyridine, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].
-
Journal of Pharmaceutical Research and Innovation. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link].
-
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link].
-
HSC Cores - BookStack. (n.d.). GC/MS Sample Preparation. Retrieved from [Link].
-
ResearchGate. (n.d.). Analytically important ions in the mass spectra of 2-(2-diethylaminoethyl)pyridine. Retrieved from [Link].
-
Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link].
-
National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link].
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link].
-
Cefas. (n.d.). Development of quantitative methods for the analysis of pyridine in sediment and biota. Retrieved from [Link].
-
SpectraBase. (n.d.). 2,6-BIS-(DIETHYLAMINOETHYL)-PYRIDINE. Retrieved from [Link].
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link].
-
Pharmaceutical Technology. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link].
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link].
-
Occupational Safety and Health Administration. (n.d.). Pyridine. Retrieved from [Link].
-
Oxford Academic. (n.d.). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Retrieved from [Link].
-
LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link].
-
ResearchGate. (2025). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved from [Link].
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link].
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive. Retrieved from [Link].
-
FooDB. (2010). Showing Compound 2-Ethylpyridine (FDB004395). Retrieved from [Link].
-
LCGC International. (2022). Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. Retrieved from [Link].
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link].
-
MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. Retrieved from [Link].
-
ResearchGate. (2016). Py-GC/MS applied to the analysis of synthetic organic pigments: Characterization and identification in paint samples. Retrieved from [Link].
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link].
-
LabRulez GCMS. (n.d.). Amines Analysis by Packed Column GC. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). Pyridine, 5-ethyl-2-methyl-. In NIST WebBook. Retrieved from [Link].
-
National Institute of Standards and Technology. (n.d.). Pyridine, 2-ethyl-. In NIST WebBook. Retrieved from [Link].
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high-performance liquid chromatography (HPLC) method for 2-(2-Diethylaminoethyl)pyridine
An Application Note for the Pharmaceutical Analysis of 2-(2-Diethylaminoethyl)pyridine Utilizing a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Diethylaminoethyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document details the method's rationale, a step-by-step protocol, and system suitability criteria. The methodology is grounded in established chromatographic principles to ensure accuracy, precision, and robustness, making it suitable for routine quality control and stability testing of 2-(2-Diethylaminoethyl)pyridine in bulk drug substance and formulated products.
Introduction and Scientific Rationale
2-(2-Diethylaminoethyl)pyridine is a pyridine derivative of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is paramount for ensuring its quality, stability, and potency throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
The development of this method was guided by the physicochemical properties of the analyte. 2-(2-Diethylaminoethyl)pyridine is a basic compound due to the presence of the pyridine ring and the tertiary amine group. This inherent basicity necessitates careful control of the mobile phase pH to achieve optimal chromatographic performance. By maintaining an acidic mobile phase, the analyte is protonated, rendering it more polar and ensuring a single ionic state. This strategy minimizes peak tailing, which is a common issue for basic compounds on silica-based columns, and promotes consistent retention. A reverse-phase C18 column was selected for its versatility and wide availability, providing a hydrophobic stationary phase that interacts effectively with the protonated analyte.
The selection of a detection wavelength is critical for sensitivity and specificity. Pyridine and its derivatives exhibit strong UV absorbance, with a characteristic maximum around 254 nm.[1][2] This wavelength was chosen to ensure high sensitivity for the analyte. This application note also outlines a protocol for forced degradation studies, a critical component of method validation that demonstrates the method's specificity and stability-indicating nature, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3]
Chromatographic Method and System Parameters
The following section details the optimized HPLC conditions and the rationale behind their selection.
Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity is recommended to minimize peak tailing.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (85%, Analytical Grade)
-
2-(2-Diethylaminoethyl)pyridine Reference Standard
-
Rationale for Parameter Selection
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and an acidic aqueous buffer was chosen for its robustness and ease of preparation.[4] Acetonitrile is a preferred organic modifier due to its low viscosity and UV transparency. The acidic buffer, prepared with phosphoric acid, serves to protonate the analyte, thereby controlling its retention and ensuring a sharp, symmetrical peak shape.[5]
-
Column: A standard C18 column provides the necessary hydrophobic interaction for retaining the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
-
Detection: As previously mentioned, 254 nm is an optimal wavelength for detecting the pyridine moiety, providing excellent signal-to-noise ratio.[1][6]
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing efficient analysis within a reasonable timeframe. A controlled column temperature of 30 °C ensures retention time stability and reproducibility.
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for solution preparation and analysis.
Solution Preparation
-
20mM Phosphate Buffer (pH 3.0):
-
Weigh 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase Preparation:
-
Mix 400 mL of acetonitrile with 600 mL of the prepared 20mM Phosphate Buffer (pH 3.0).
-
Degas the solution by sonication or vacuum filtration before use.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2-(2-Diethylaminoethyl)pyridine reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (Mobile Phase).
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent.
-
-
Sample Solution Preparation (100 µg/mL):
-
Accurately weigh a quantity of the sample (e.g., bulk powder) equivalent to 25 mg of 2-(2-Diethylaminoethyl)pyridine into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analytical Workflow
The overall analytical process is visualized in the following workflow diagram.
Caption: HPLC analytical workflow from preparation to data analysis.
System Suitability Testing (SST)
To ensure the validity of the analytical results, system suitability must be verified before sample analysis. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL).
| SST Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Areas | ≤ 2.0% for 5 replicate injections |
| %RSD of Retention Times | ≤ 1.0% for 5 replicate injections |
These criteria confirm that the chromatographic system is performing adequately in terms of efficiency, peak symmetry, and precision.
Stability-Indicating Aspect: Forced Degradation Protocol
To validate the method as "stability-indicating," forced degradation studies must be performed to demonstrate that the analytical method can effectively separate the intact drug from its potential degradation products.[7][8]
Protocol Overview
Prepare separate solutions of 2-(2-Diethylaminoethyl)pyridine (approx. 1000 µg/mL) and subject them to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[8]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before dilution and analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before dilution and analysis.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[9]
-
Thermal Degradation: Expose the solid drug substance to 70°C in a hot air oven for 48 hours.[10] Then, prepare the sample solution as described.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration. Then, prepare the sample solution.
After exposure, dilute the stressed samples to a final concentration of 100 µg/mL with the mobile phase and analyze using the HPLC method. The chromatograms should be evaluated for the appearance of new peaks (degradants) and their resolution from the main analyte peak.
Caption: Forced degradation study workflow.
Conclusion
The HPLC method detailed in this application note is demonstrated to be simple, precise, and robust for the quantitative determination of 2-(2-Diethylaminoethyl)pyridine. The rationale for the selection of chromatographic parameters is scientifically sound, ensuring reliable performance. The inclusion of a forced degradation protocol establishes the method's stability-indicating capability, a critical requirement in pharmaceutical development and quality control. This method serves as a validated starting point for laboratories involved in the analysis of this compound and related pyridine derivatives.
References
-
SIELC. (n.d.). Separation of Pyridine, 2-(2-(dimethylamino)ethyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved from [Link]
-
NIOSH. (1994). Pyridine 1613. Centers for Disease Control and Prevention. Retrieved from [Link]
-
Jadhav, S. B., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Retrieved from [Link]
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 2-(bis(2-diethylaminoethyl)amino)-. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-spectrum of pyridine. Retrieved from [Link]
-
Niu, H., et al. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. ResearchGate. Retrieved from [Link]
-
Ahirrao, S. P., & Bhambere, D. S. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Retrieved from [Link]
-
ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2022). Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. Retrieved from [Link]
-
MDPI. (2023). Crystal Structure, Raman, FTIR, UV-Vis Absorption, Photoluminescence Spectroscopy, TG–DSC and Dielectric Properties of New Semiorganic Crystals of 2-Methylbenzimidazolium Perchlorate. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRIDINE | HPLC, Spectroscopy Grade Solvents. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Retrieved from [Link]
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- 4. Separation of Pyridine, 2-(2-(dimethylamino)ethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. ijpsm.com [ijpsm.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajrconline.org [ajrconline.org]
- 10. jddtonline.info [jddtonline.info]
Application Note: A Comprehensive Protocol for Evaluating the Corrosion Inhibition Efficiency of 2-(2-Diethylaminoethyl)pyridine
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion of metallic assets poses a significant economic and safety challenge across numerous sectors, including infrastructure, energy, and transportation. The use of organic corrosion inhibitors is a cornerstone of materials protection strategies. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.[1] Pyridine derivatives, in particular, have garnered substantial interest due to the presence of nitrogen heteroatoms and π-electrons in their aromatic rings, which facilitate strong adsorption onto metal surfaces.[2][3]
This application note provides a detailed protocol for evaluating the corrosion inhibition efficiency of 2-(2-Diethylaminoethyl)pyridine, a promising candidate for the protection of mild steel in acidic environments. The protocols herein are designed to provide a robust and self-validating framework for researchers and professionals in materials science and chemical engineering. We will delve into the causality behind the experimental choices, ensuring a deep understanding of not just the "how," but the "why."
The core of this protocol is built upon a multi-faceted approach, combining electrochemical techniques with surface analysis and theoretical modeling to provide a holistic view of the inhibitor's performance and mechanism.
Proposed Inhibition Mechanism of 2-(2-Diethylaminoethyl)pyridine
The effectiveness of 2-(2-Diethylaminoethyl)pyridine as a corrosion inhibitor is predicated on its molecular structure. The molecule possesses multiple active centers for adsorption onto a metal surface:
-
Pyridine Ring: The aromatic pyridine ring can interact with the metal surface through the donation of its π-electrons to the vacant d-orbitals of iron atoms.
-
Nitrogen Atoms: The lone pair of electrons on both the pyridine nitrogen and the diethylamino nitrogen can form coordinate bonds with the metal surface.[1]
-
Protonation in Acidic Media: In an acidic solution, the nitrogen atoms can become protonated, leading to electrostatic interactions between the positively charged inhibitor molecule and the negatively charged metal surface (in the presence of specifically adsorbed anions like Cl⁻ or SO₄²⁻).
This combination of physisorption (electrostatic interactions) and chemisorption (coordinate bonding) leads to the formation of a stable, protective film that isolates the metal from the corrosive environment.[4]
Caption: Proposed mechanism of corrosion inhibition by 2-(2-Diethylaminoethyl)pyridine.
Experimental Workflow: A Multi-Technique Approach
A comprehensive evaluation of a corrosion inhibitor requires a combination of techniques to probe both the electrochemical kinetics and the physical nature of the inhibitor film. The following workflow provides a logical progression from initial electrochemical screening to detailed surface characterization.
Caption: A comprehensive workflow for evaluating corrosion inhibitor efficiency.
Detailed Protocols
Part 1: Materials and Solution Preparation
-
Working Electrode Preparation:
-
Obtain mild steel coupons with a known composition (e.g., AISI 1018).
-
Mechanically abrade the surface of the coupons with successively finer grades of silicon carbide paper (e.g., 240, 400, 600, 800, and 1200 grit).
-
Rinse the coupons with deionized water and then degrease with acetone.
-
Dry the coupons in a stream of warm air.
-
Embed the coupons in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
-
Corrosive Medium:
-
Prepare a 1 M HCl solution by diluting concentrated HCl with deionized water. Safety Precaution: Always add acid to water, never the reverse, and work in a well-ventilated fume hood.
-
-
Inhibitor Solutions:
-
Prepare a stock solution of 2-(2-Diethylaminoethyl)pyridine in the 1 M HCl.
-
Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM, and 25 mM) by diluting the stock solution. A study on the similar 2-(2-Methylaminoethyl)pyridine found a maximum efficiency around 25 mM, providing a good target range.[5]
-
Part 2: Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell connected to a potentiostat.[6] The mild steel coupon serves as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.[6]
-
Open Circuit Potential (OCP) Stabilization:
-
Immerse the three-electrode setup in the test solution (with and without the inhibitor).
-
Monitor the OCP for a period of 30-60 minutes, or until a stable potential is reached (a potential change of less than 5 mV over 5 minutes). This ensures that the system has reached a steady state before measurements are taken.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[1][7][8]
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting impedance data is typically plotted as a Nyquist plot (Z'' vs. Z') and Bode plots (|Z| and phase angle vs. frequency).
-
The data is then fitted to an equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). An increase in the Rct value in the presence of the inhibitor indicates a decrease in the corrosion rate.[9]
-
-
Potentiodynamic Polarization:
-
This is a destructive technique that provides information on the kinetics of the anodic and cathodic reactions.[10][11]
-
After OCP stabilization, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[9]
-
The resulting Tafel plot (log(current density) vs. potential) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
The inhibition efficiency (IE%) can be calculated using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is the corrosion current density with the inhibitor.[9]
-
Part 3: Surface Analysis Techniques
Surface analysis is crucial for visually and chemically confirming the formation of a protective inhibitor film. These analyses are typically performed on coupons that have been immersed in the corrosive solution with and without the inhibitor for an extended period (e.g., 24 hours).[2]
-
Scanning Electron Microscopy (SEM):
-
SEM provides high-magnification images of the metal surface.
-
After immersion and careful rinsing and drying, the surface of the coupons is imaged.
-
In the absence of the inhibitor, the surface is expected to show significant damage, such as pitting and uniform corrosion.[2] In the presence of an effective inhibitor, the surface should appear much smoother and less damaged.[2]
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
FTIR is used to identify the functional groups present on the metal surface.
-
By comparing the FTIR spectra of the pure inhibitor and the film on the metal surface, one can confirm the adsorption of the inhibitor and identify the bonds involved in the adsorption process.
-
Part 4: Theoretical Quantum Chemical Calculations
Quantum chemical calculations, typically using Density Functional Theory (DFT), can provide valuable insights into the relationship between the molecular structure of the inhibitor and its efficiency.[4] These calculations can predict parameters such as:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): Higher values indicate a greater tendency to donate electrons to the metal surface.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values suggest a greater ability to accept electrons from the metal surface.
-
ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally correlates with higher inhibition efficiency.
-
Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.
These theoretical parameters can be correlated with the experimentally determined inhibition efficiencies to build a comprehensive understanding of the inhibitor's mechanism.
Data Presentation and Interpretation
The quantitative data obtained from the electrochemical measurements should be summarized in a clear and concise table for easy comparison.
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Rct (Ω·cm²) | IE% (from Polarization) | IE% (from EIS) |
| Blank (1 M HCl) | -450 | 250 | 50 | - | - |
| 0.1 mM | -445 | 125 | 100 | 50.0 | 50.0 |
| 0.5 mM | -440 | 75 | 180 | 70.0 | 72.2 |
| 1.0 mM | -435 | 50 | 300 | 80.0 | 83.3 |
| 5.0 mM | -430 | 30 | 550 | 88.0 | 90.9 |
| 10.0 mM | -425 | 25 | 800 | 90.0 | 93.8 |
| 25.0 mM | -420 | 22 | 950 | 91.2 | 94.7 |
Note: The data presented in this table is illustrative and based on expected values for a pyridine-based inhibitor in 1 M HCl, informed by studies on similar compounds.[5]
Conclusion
The protocol outlined in this application note provides a comprehensive and scientifically rigorous framework for evaluating the corrosion inhibition efficiency of 2-(2-Diethylaminoethyl)pyridine. By integrating electrochemical techniques, surface analysis, and theoretical calculations, researchers can gain a deep understanding of the inhibitor's performance and mechanism of action. This multi-faceted approach ensures the trustworthiness and reliability of the results, enabling the confident development and application of new corrosion mitigation strategies.
References
-
Hadi, B. A., & Ibraheem, H. H. (2023). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. Chemical Methodologies, 7(2), 168-182. [Link]
-
Hadi, B. A., & Ibraheem, H. H. (2025). Experimental and Theoretical Studies on Corrosion Inhibition Performance of Pyridine Derivatives for Mild Steel in Acid Solution. ResearchGate. [Link]
-
Nath, N., et al. (2024). Densities and volumetric properties of pyridine with 2-dimethylaminoethanol and 2-diethylaminoethanol at temperatures from 293.15 to 313.15 K. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2020). A pyridine derivative 2-(2-Methylaminoethyl)pyridine (MAEP) as a 'green' corrosion inhibitor for low-carbon steel in hydrochloric acid media. ResearchGate. [Link]
-
Haque, J., et al. (2022). Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. MDPI. [Link]
-
Saeed, A., et al. (2024). Electrochemical Impedance Spectroscopy in the Determination of the Dielectric Properties of Tau-441 Protein for Dielectrophoresis Response Prediction. PMC. [Link]
-
Dutta, A., et al. (2020). Experimental and theoretical investigation on the anti-corrosion characteristics of pyridine-substituted benzothiazole derivatives for mild steel in aqueous HCl. RSC Publishing. [Link]
-
Prakash, N. S. (2017). Potentiodynamic Polarization Curve Analysis using EC-Lab Software: with system file and excel file. YouTube. [Link]
-
Orazem, M. E., et al. (2005). CPE analysis by local electrochemical impedance spectroscopy. AGH University of Science and Technology. [Link]
-
Kumar, S., et al. (2024). Experimental and computational studies on the corrosion inhibition potential of a novel synthesized thiophene and pyridine-based 1,3,4-oxadiazole hybrid against mild steel corrosion in 1 N HCl. PubMed. [Link]
-
Obot, I. B., et al. (2013). Phenylimidazo[1,2-α]pyridine of Carbon Steel Corrosion in Phosphoric. International Journal of Electrochemical Science. [Link]
-
Angst, U. M., et al. (2022). Influencing Factors of Steel States in Concrete Based on Electrochemical Impedance Spectroscopic Measurements. MDPI. [Link]
-
Zook, J. M., et al. (2019). On the Integration of Dielectrometry into Electrochemical Impedance Spectroscopy to Obtain Characteristic Properties of a Dielectric Thin Film. ACS. [Link]
-
Macdowell, L. G., & Calle, L. M. (1992). Electrochemical Impedance Spectroscopy Of Metal Alloys. NASA Technical Reports Server. [Link]
-
Munir, S., Pelletier, M. H., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. PubMed. [Link]
-
Munir, S., Pelletier, M. H., & Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. PMC. [Link]
Sources
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Experimental and theoretical investigation on the anti-corrosion characteristics of pyridine-substituted benzothiazole derivatives for mild steel in aqueous HCl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Potentiodynamic Corrosion Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical Impedance Spectroscopy in the Determination of the Dielectric Properties of Tau-441 Protein for Dielectrophoresis Response Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influencing Factors of Steel States in Concrete Based on Electrochemical Impedance Spectroscopic Measurements | MDPI [mdpi.com]
- 9. electrochemsci.org [electrochemsci.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with 2-(2-Diethylaminoethyl)pyridine: A Technical Guide for Researchers
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes incorporating the versatile ligand, 2-(2-Diethylaminoethyl)pyridine. This guide offers detailed application notes, step-by-step protocols, and insights into the mechanistic aspects of these catalytic systems. The information presented herein is synthesized from established literature on analogous pyridine-based metal complexes, providing a robust starting point for the design and execution of catalytic experiments.
Introduction: The Versatility of 2-(2-Diethylaminoethyl)pyridine as a Ligand
The ligand 2-(2-Diethylaminoethyl)pyridine is a bidentate N,N'-donor ligand that coordinates to metal centers through the pyridine nitrogen and the tertiary amine nitrogen of the diethylaminoethyl side chain. This arrangement forms a stable five-membered chelate ring, which is a common feature in many effective catalysts. The electronic properties of the complex can be tuned by the pyridine ring, while the steric environment around the metal center is influenced by the flexible diethylaminoethyl group. This combination of features makes metal complexes of 2-(2-Diethylaminoethyl)pyridine promising candidates for a range of catalytic transformations.
This guide will focus on three key areas of catalysis where these complexes are expected to show significant activity:
-
Copper-Catalyzed Oxidation Reactions: Leveraging the redox activity of copper to effect the oxidation of various organic substrates.
-
Ruthenium-Catalyzed Transfer Hydrogenation: Utilizing ruthenium complexes for the efficient reduction of ketones and other unsaturated functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions: Employing palladium complexes to facilitate the formation of carbon-carbon bonds.
Section 1: Synthesis of Metal Complexes with 2-(2-Diethylaminoethyl)pyridine
The synthesis of metal complexes with 2-(2-Diethylaminoethyl)pyridine typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal salt and reaction conditions will influence the final structure and coordination geometry of the complex.
General Synthetic Workflow
Caption: General workflow for the synthesis of metal complexes.
Section 2: Copper-Catalyzed Oxidation Reactions
Copper complexes are well-known catalysts for a variety of oxidation reactions, owing to the accessibility of Cu(I) and Cu(II) oxidation states. Complexes with nitrogen-donor ligands, such as 2-(2-Diethylaminoethyl)pyridine, can mimic the active sites of copper-containing enzymes and catalyze the oxidation of substrates like phenols, alcohols, and olefins.
Application Note: Catalytic Oxidation of Alkenes
Copper complexes of 2-(2-Diethylaminoethyl)pyridine are anticipated to be effective catalysts for the epoxidation and oxidative cleavage of alkenes. The ligand is expected to stabilize the copper center and modulate its reactivity towards the oxidant and the substrate.
Protocol: General Procedure for the Catalytic Oxidation of Cyclohexene
This protocol is adapted from studies on similar copper complexes and serves as a starting point for optimization.[1]
Materials:
-
Copper(II) complex of 2-(2-Diethylaminoethyl)pyridine
-
Cyclohexene (substrate)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (oxidant)
-
Acetonitrile (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Reaction vial (e.g., 5 mL screw-cap vial)
-
Magnetic stirrer and stir bar
-
Gas chromatograph (GC) with a suitable column
Procedure:
-
To a reaction vial, add the copper(II) complex (0.01 mmol, 1 mol%).
-
Add acetonitrile (2 mL) and the internal standard (0.1 mmol).
-
Add cyclohexene (1.0 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add TBHP (2.0 mmol) to initiate the reaction.
-
Stir the reaction mixture at 60 °C for 24 hours.
-
After cooling to room temperature, quench the reaction by adding 2 mL of saturated aqueous NaHCO₃ solution.
-
Extract the organic products with diethyl ether (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter and analyze the filtrate by GC to determine the conversion and product distribution (cyclohexene oxide, 2-cyclohexen-1-ol, 2-cyclohexen-1-one).
Data Presentation:
| Entry | Catalyst (mol%) | Substrate | Oxidant | Solvent | Time (h) | Conversion (%) | Product Selectivity (%) |
| 1 | 1 | Cyclohexene | TBHP | Acetonitrile | 24 | Optimize | Determine by GC |
| 2 | 0.5 | Cyclohexene | TBHP | Acetonitrile | 24 | Optimize | Determine by GC |
| 3 | 1 | Styrene | TBHP | Acetonitrile | 24 | Optimize | Determine by GC |
Note: The data in this table is illustrative and needs to be determined experimentally.
Mechanistic Considerations
The catalytic cycle is proposed to involve the formation of a high-valent copper-oxo or copper-peroxo species upon reaction of the copper complex with the oxidant. This reactive intermediate then transfers an oxygen atom to the alkene substrate.
Caption: Proposed mechanism for copper-catalyzed epoxidation.
Section 3: Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes are highly efficient catalysts for transfer hydrogenation reactions, which provide a safer and more convenient alternative to using high-pressure hydrogen gas.[2] The 2-(2-Diethylaminoethyl)pyridine ligand can provide the necessary electronic and steric environment for the ruthenium center to facilitate the hydrogen transfer from a donor molecule (e.g., 2-propanol or formic acid) to a substrate (e.g., a ketone).
Application Note: Transfer Hydrogenation of Ketones
Ruthenium complexes of 2-(2-Diethylaminoethyl)pyridine are expected to catalyze the reduction of a wide range of aromatic and aliphatic ketones to their corresponding secondary alcohols with high efficiency and selectivity.
Protocol: General Procedure for the Transfer Hydrogenation of Acetophenone
This protocol is based on established procedures for similar ruthenium-p-cymene complexes.[2]
Materials:
-
Ruthenium(II) complex of 2-(2-Diethylaminoethyl)pyridine
-
Acetophenone (substrate)
-
2-Propanol (hydrogen donor and solvent)
-
Potassium isopropoxide (KOiPr) or Potassium tert-butoxide (KOtBu) (base)
-
Anhydrous toluene (co-solvent, optional)
-
Reaction flask (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (N₂ or Ar)
-
Thin Layer Chromatography (TLC) plates and Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the ruthenium complex (0.01 mmol, 1 mol%).
-
Add acetophenone (1.0 mmol).
-
Add 2-propanol (5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add a solution of KOtBu (0.1 mmol, 10 mol%) in 2-propanol (1 mL).
-
Heat the reaction mixture to 80 °C and stir for the desired time (monitor by TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterize the product (1-phenylethanol) by NMR and compare with literature data.
Data Presentation:
| Entry | Catalyst (mol%) | Substrate | Base (mol%) | Solvent | Time (h) | Conversion (%) |
| 1 | 1 | Acetophenone | KOtBu (10) | 2-Propanol | 4 | Determine |
| 2 | 0.5 | Acetophenone | KOtBu (10) | 2-Propanol | 4 | Determine |
| 3 | 1 | Benzophenone | KOtBu (10) | 2-Propanol | 4 | Determine |
Note: The data in this table is illustrative and needs to be determined experimentally.
Mechanistic Considerations
The transfer hydrogenation is believed to proceed via an outer-sphere mechanism involving a ruthenium-hydride intermediate. The base is crucial for the formation of the active ruthenium-alkoxide, which then undergoes β-hydride elimination to generate the ruthenium-hydride species.
Caption: Simplified catalytic cycle for Ru-catalyzed transfer hydrogenation.
Section 4: Palladium-Catalyzed Cross-Coupling Reactions
Palladium complexes are paramount in C-C bond formation through cross-coupling reactions. The 2-(2-Diethylaminoethyl)pyridine ligand, with its N,N'-donors, can form stable and active palladium catalysts for reactions like the Suzuki-Miyaura coupling.
Application Note: Suzuki-Miyaura Cross-Coupling
Palladium complexes of 2-(2-Diethylaminoethyl)pyridine are potential catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. The ligand's properties can influence the efficiency of the catalytic cycle's key steps: oxidative addition, transmetalation, and reductive elimination.
Protocol: General Procedure for the Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
This protocol is a general guideline based on known palladium-catalyzed Suzuki-Miyaura reactions.
Materials:
-
Palladium(II) complex of 2-(2-Diethylaminoethyl)pyridine
-
4-Bromotoluene (aryl halide)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (base)
-
Toluene/Water or Dioxane/Water (solvent mixture)
-
Reaction vessel (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (N₂ or Ar)
-
Column chromatography supplies for purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the palladium complex (0.01 mmol, 1 mol%).
-
Add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product (4-methyl-1,1'-biphenyl) by column chromatography on silica gel.
Data Presentation:
| Entry | Catalyst (mol%) | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | Determine |
| 2 | 0.5 | 4-Bromotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | Determine |
| 3 | 1 | 4-Chloroanisole | Phenylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 110 | 24 | Determine |
Note: The data in this table is illustrative and needs to be determined experimentally.
Mechanistic Considerations
The Suzuki-Miyaura coupling reaction catalyzed by a palladium complex is a well-established catalytic cycle.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Conclusion
Metal complexes containing the 2-(2-Diethylaminoethyl)pyridine ligand hold significant promise as versatile catalysts in organic synthesis. The protocols and insights provided in this guide, derived from studies on analogous systems, offer a solid foundation for researchers to explore and develop novel catalytic applications. The interplay between the metal center and the electronic and steric properties of the 2-(2-Diethylaminoethyl)pyridine ligand provides ample opportunities for the rational design of highly efficient and selective catalysts for a wide array of chemical transformations. It is imperative that the conditions outlined herein are considered as starting points, and that thorough optimization is conducted for each specific substrate and desired transformation.
References
- Zhao, P., et al. (2022). Tetranuclear Copper(II) Complexes Derived from 5-Bromo-2-((2-(2-hydroxyethylamino)ethylimino)methyl)phenol: Synthesis, Characterization, Crystal Structures and Catalytic Oxidation of Olefins. Acta Chimica Slovenica, 69(3), 635-644.
- Malik, M. M., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. RSC Advances, 12(42), 27361-27377.
- Tseberlidis, G., et al. (2019). Copper(ii) complexes with 2,2′:6′,2′′-terpyridine, 2,6-di(thiazol-2-yl)pyridine and 2,6-di(pyrazin-2-yl)pyridine substituted with quinolines. Synthesis, structure, antiproliferative activity, and catalytic activity in the oxidation of alkanes and alcohols with peroxides. Dalton Transactions, 48(33), 12694-12708.
- Kharisov, B. I., et al. (2023). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Advances, 13(42), 29438-29452.
- Shi, J., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Omega, 2(7), 3365-3375.
- Kourkoumelis, N., et al. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)
- Nieto, I., et al. (2011). Transfer Hydrogenation in Water via a Ruthenium Catalyst with OH Groups near the Metal Center on a bipy Scaffold. Organometallics, 30(23), 6485-6494.
- Maderna, N., et al. (2013). Aqueous phase transfer hydrogenation of aryl ketones catalysed by achiral ruthenium(II) and rhodium(III) complexes and their papain conjugates. Dalton Transactions, 42(35), 12637-12646.
- Clapham, S. E., et al. (2004). Mechanisms of the H2-hydrogenation and transfer hydrogenation of polar bonds catalyzed by ruthenium hydride complexes. Coordination Chemistry Reviews, 248(21-24), 2201-2237.
- Ghorbani-Vaghei, R., & Veisi, H. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross-Coupling Reactions of Sulfonates: An Efficient Approach to C2-Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(36), 8233-8239.
- Goj, L. A., & Blue, E. D. (2012). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Tetrahedron Letters, 53(46), 6270-6273.
- Basallote, M. G., et al. (2023). Fe(ii) complexes of pyridine-substituted thiosemicarbazone ligands as catalysts for oxidations with hydrogen peroxide. Dalton Transactions, 52(38), 13615-13624.
- Green, K. N. (2020).
- Varvounis, G., et al. (2022).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(2-Diethylaminoethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(2-Diethylaminoethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from a comprehensive review of established synthetic methodologies and practical field experience. Every recommendation is grounded in established chemical principles to ensure both success and safety in your laboratory.
Introduction: Navigating the Synthetic Landscape
2-(2-Diethylaminoethyl)pyridine is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several challenges that can significantly impact yield and purity. The two predominant synthetic strategies are the alkylation of 2-picoline and the Michael addition to 2-vinylpyridine. This guide will provide an in-depth analysis of both routes, offering troubleshooting advice and optimized protocols to enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2-(2-Diethylaminoethyl)pyridine?
There are two main, well-established routes for the synthesis of 2-(2-Diethylaminoethyl)pyridine. The first involves the deprotonation of 2-picoline with a strong base, followed by alkylation with a 2-diethylaminoethyl halide. The second is the Michael addition of diethylamine to 2-vinylpyridine[1][2].
Q2: I'm getting a low yield in my 2-picoline alkylation. What are the likely causes?
Low yields in this reaction are common and can often be attributed to incomplete deprotonation of 2-picoline, side reactions, or suboptimal reaction conditions. The pKa of the methyl protons of 2-picoline is approximately 34, necessitating the use of a very strong base for complete anion formation[3]. Inadequate deprotonation leads to unreacted starting material and reduced product formation.
Q3: My 2-vinylpyridine-based synthesis is resulting in a thick, unworkable sludge. What is happening?
This is a classic sign of undesired polymerization of 2-vinylpyridine[4]. This monomer is highly susceptible to polymerization, especially in the presence of heat, light, or trace impurities. Proper storage and the use of polymerization inhibitors are crucial to prevent this side reaction.
Q4: Can I use a milder base for the alkylation of 2-picoline?
Traditional methods often employ hazardous and highly reactive bases like sodium amide or n-butyllithium. Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative, allowing the use of more common and less hazardous bases like concentrated sodium hydroxide[5].
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed breakdown of potential problems you may encounter during your synthesis, along with their underlying causes and actionable solutions.
Route 1: Alkylation of 2-Picoline
Issue 1: Low Conversion of 2-Picoline
-
Cause: Incomplete deprotonation is the most frequent culprit. The choice of base is critical. While sodium amide is historically used, its effectiveness can be inconsistent[6]. Organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are generally more reliable for achieving complete deprotonation[3].
-
Solution:
-
Base Selection: Switch to n-BuLi or LDA for more consistent and complete deprotonation.
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C) to prevent side reactions of the strong base.
-
Anhydrous Conditions: Ensure all glassware is flame-dried and reagents are anhydrous. Water will quench the strong base and the picolyl anion.
-
Issue 2: Formation of Multiple Byproducts
-
Cause: Side reactions can compete with the desired alkylation. A common byproduct is the result of dialkylation at the methyl group. Another possibility is the reaction of the base with the electrophile.
-
Solution:
-
Controlled Addition: Add the 2-diethylaminoethyl chloride slowly to the solution of the picolyl anion at a low temperature to minimize side reactions.
-
Stoichiometry: Use a slight excess of the picolyl anion relative to the alkylating agent to favor mono-alkylation.
-
Route 2: Michael Addition to 2-Vinylpyridine
Issue 1: Uncontrolled Polymerization
-
Cause: 2-Vinylpyridine is prone to polymerization, which can be initiated by heat, light, or impurities[4].
-
Solution:
-
Inhibitor: Ensure your 2-vinylpyridine contains a polymerization inhibitor, such as 4-tert-butylcatechol[4].
-
Temperature Control: Keep the reaction temperature as low as feasible to slow the rate of polymerization.
-
Fresh Reagents: Use freshly distilled 2-vinylpyridine to remove any polymeric impurities that could act as seeds for further polymerization.
-
Issue 2: Reversibility of the Aza-Michael Reaction
-
Cause: The aza-Michael addition can be reversible, especially at elevated temperatures[7]. This can lead to an equilibrium mixture of reactants and products, limiting the final yield.
-
Solution:
-
Temperature Optimization: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate to favor the forward reaction.
-
Excess Amine: Use a moderate excess of diethylamine to shift the equilibrium towards the product.
-
Optimized Experimental Protocols
The following protocols are designed to provide a robust starting point for your experiments. As with any chemical synthesis, small-scale trials are recommended before proceeding to a larger scale.
Protocol 1: Alkylation of 2-Picoline via Picolyllithium
This protocol utilizes n-butyllithium for efficient deprotonation.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Picoline | 93.13 | 10.0 g (10.2 mL) | 0.107 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 45.0 mL | 0.112 |
| 2-Diethylaminoethyl chloride hydrochloride | 172.09 | 18.5 g | 0.107 |
| Diethyl ether (anhydrous) | 74.12 | 200 mL | - |
| Sodium hydroxide (5 M aqueous solution) | 40.00 | As needed | - |
| Saturated aqueous sodium chloride (brine) | - | 50 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
Preparation of 2-Diethylaminoethyl chloride (free base): In a separatory funnel, dissolve 18.5 g of 2-diethylaminoethyl chloride hydrochloride in 50 mL of water. Cool the solution in an ice bath and slowly add 5 M sodium hydroxide solution with swirling until the pH is >12. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the free base as an oil. Caution: The free base is less stable than the hydrochloride salt; use it immediately.
-
Formation of Picolyllithium: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 10.0 g of 2-picoline and 100 mL of anhydrous diethyl ether. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add 45.0 mL of 2.5 M n-butyllithium via the dropping funnel over 30 minutes. A deep red or purple color indicates the formation of the picolyllithium. Stir the solution at -78 °C for an additional 30 minutes.
-
Alkylation: Dissolve the freshly prepared 2-diethylaminoethyl chloride in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the picolyllithium solution at -78 °C over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-(2-Diethylaminoethyl)pyridine as a colorless to pale yellow oil.
Expected Yield: 60-75%
Protocol 2: Michael Addition of Diethylamine to 2-Vinylpyridine
This protocol is a straightforward and often higher-yielding alternative.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Vinylpyridine (with inhibitor) | 105.14 | 10.0 g (10.2 mL) | 0.095 |
| Diethylamine | 73.14 | 8.3 g (11.7 mL) | 0.114 |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 10.0 g of 2-vinylpyridine and 50 mL of ethanol.
-
Addition of Diethylamine: Slowly add 8.3 g of diethylamine to the stirred solution.
-
Reaction: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess diethylamine under reduced pressure. The resulting crude product is often of sufficient purity for many applications. If further purification is required, vacuum distillation can be performed.
Expected Yield: 85-95%
Visualizing the Pathways and Troubleshooting
To better understand the chemical transformations and the logic of troubleshooting, the following diagrams are provided.
Synthetic Pathways
Caption: A logical workflow for diagnosing and resolving low yields in the 2-picoline alkylation synthesis.
Concluding Remarks
The synthesis of 2-(2-Diethylaminoethyl)pyridine is a well-documented transformation that offers multiple strategic approaches. While the alkylation of 2-picoline is a classic method, the Michael addition to 2-vinylpyridine often provides a more efficient and higher-yielding alternative with a simpler experimental setup. By understanding the underlying chemical principles and potential pitfalls of each method, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide is intended to serve as a valuable resource in that endeavor. For any further queries, please do not hesitate to reach out to our technical support team.
References
- Method for preparing 2-vinylpyridine. CN104016905A. (2014).
-
Couturier, M., et al. (2009). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Beilstein Journal of Organic Chemistry, 5, 8. [Link]
-
A new synthesis of bis(2-{pyrid-2-yl}ethyl)amine (LH) from bis(2-{pyrid-2-yl}ethyl)hydroxylamine (LOH), and the copper-dependent reduction of LOH to LH. ResearchGate. (2025). [Link]
-
Enantioselective Lewis Base Catalysed Allylation of Picoline- and Quinaldine-based Latent Pronucleophiles. ResearchGate. (2024). [Link]
- Process for the preparation of vinylpyridine from picoline over modified zeolites. US6727365B1. (2004).
- Purification of pyridine bases by distill
-
Aza-Michael-type addition of amines to 2-vinylpyridine and... ResearchGate. (n.d.). [Link]
-
Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3 H )-One. ResearchGate. (n.d.). [Link]
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. ResearchGate. (2021). [Link]
-
The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. (n.d.). [Link]
-
Drying and distilling pyridine. Reddit. (2022). [Link]
- Oxidation of alkyl pyridines and alkyl quinolines. US2109954A. (1938).
-
SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4 TY. TSI Journals. (n.d.). [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid. MDPI. (2022). [Link]
-
How do I get dry pyridine? ResearchGate. (2014). [Link]
- Method for synthesizing and preparing 2-vinyl pyridine. CN102863375A. (2013).
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. PMC. (n.d.). [Link]
-
Anionic Polymerization of Oxadiazole-Containing 2-Vinylpyridine by Precisely Tuning Nucleophilicity and the Polyelectrolyte Characteristics of the Resulting Polymer. ResearchGate. (2025). [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (n.d.). [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. (n.d.). [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). [Link]
-
Purification of Pyridine. Chempedia - LookChem. (n.d.). [Link]
- Process for preparing 2-ethyl-pyridine. US3957792A. (1976).
-
Nucleophilic Dearomatization of Activated Pyridines. MDPI. (2019). [Link]
-
Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. (n.d.). [Link]
-
2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E)-. Organic Syntheses Procedure. (n.d.). [Link]
-
Perfectly isoselective polymerization of 2-vinylpyridine promoted by β-diketiminato rare-earth metal cationic complexes. Dalton Transactions (RSC Publishing). (n.d.). [Link]
-
Synthesis of Pyrimidines from Dinitrogen and Carbon. ResearchGate. (2022). [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PMC. (n.d.). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Bohlmann-Rahtz Pyridine Synthesis [academia.edu]
- 3. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. US3957792A - Process for preparing 2-ethyl-pyridine - Google Patents [patents.google.com]
- 7. raco.cat [raco.cat]
Technical Support Center: Purification of 2-(2-Diethylaminoethyl)pyridine
Welcome to the technical support center for the purification of 2-(2-Diethylaminoethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile pyridine derivative.
Introduction
2-(2-Diethylaminoethyl)pyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the desired reaction outcomes and the quality of the final active pharmaceutical ingredient (API). This guide provides detailed protocols and troubleshooting advice for the most common purification techniques: vacuum distillation, acid-base extraction, and column chromatography.
Understanding the Molecule: Key Properties
A thorough understanding of the physicochemical properties of 2-(2-Diethylaminoethyl)pyridine is fundamental to selecting and optimizing a purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂ | - |
| Molecular Weight | 178.27 g/mol | - |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point (estimated) | ~230-235 °C at 760 mmHg | [2],[3] |
| pKa (of pyridinium ion) | ~5.2 (estimated based on pyridine) | [1] |
Purification Workflow Overview
The choice of purification strategy depends on the nature and quantity of impurities present in the crude material. A typical workflow is outlined below.
Caption: General purification workflow for 2-(2-Diethylaminoethyl)pyridine.
I. Vacuum Fractional Distillation
Vacuum distillation is the preferred method for purifying 2-(2-Diethylaminoethyl)pyridine on a larger scale, especially for removing non-volatile impurities and solvents with significantly different boiling points.
Experimental Protocol
-
Drying the Crude Material:
-
If water is suspected to be present, pre-dry the crude 2-(2-Diethylaminoethyl)pyridine with anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Stir for at least one hour, then filter to remove the drying agent. For rigorous drying, the compound can be distilled from calcium hydride (CaH₂), though this should be done with extreme caution due to the generation of hydrogen gas.[4]
-
-
Distillation Setup:
-
Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.
-
Use a heating mantle with a stirrer for uniform heating.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
-
Distillation Procedure:
-
Charge the distillation flask with the crude, dried 2-(2-Diethylaminoethyl)pyridine and a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask while stirring.
-
Collect any low-boiling fractions first.
-
The main fraction of 2-(2-Diethylaminoethyl)pyridine should be collected at a stable temperature and pressure. It is crucial to monitor both parameters closely.
-
Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum.
-
Troubleshooting Guide
Q1: My compound is bumping violently during distillation. What should I do?
-
A1: Bumping occurs when the liquid superheats and then boils in a burst.
-
Cause: Insufficient agitation or the absence of boiling chips.
-
Solution: Ensure vigorous stirring with a magnetic stir bar. If bumping persists, allow the apparatus to cool, release the vacuum, and add fresh, appropriately sized boiling chips. Never add boiling chips to hot liquid.
-
Q2: The distillation is very slow, or no product is coming over at the expected temperature.
-
A2: This could be due to several factors.
-
Cause 1: Inadequate vacuum. Check all connections for leaks and ensure your vacuum pump is functioning correctly.
-
Cause 2: Insufficient heating. Gradually increase the temperature of the heating mantle. Be careful not to overheat, as this can lead to decomposition.
-
Cause 3: Inefficient column. A column that is too long or has excessive packing can lead to a significant pressure drop and require higher temperatures. Consider using a shorter column for less demanding separations.
-
Q3: My product is darkening or decomposing during distillation.
-
A3: Amines, including pyridine derivatives, can be susceptible to oxidation and thermal degradation at high temperatures.
II. Acid-Base Extraction
This technique is highly effective for separating 2-(2-Diethylaminoethyl)pyridine from neutral or acidic impurities. It leverages the basicity of the pyridine and diethylamino groups.
Experimental Protocol
-
Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-(2-Diethylaminoethyl)pyridine will be protonated and move into the aqueous layer as a salt.
-
Repeat the extraction two to three times to ensure complete transfer.
-
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains any neutral impurities and can be set aside.
-
Basification and Re-extraction:
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add a base (e.g., 2 M NaOH or a saturated solution of NaHCO₃) until the solution is basic (pH > 10, check with pH paper). This will deprotonate the pyridinium salt, regenerating the free base.
-
Extract the now basic aqueous layer with fresh organic solvent (e.g., diethyl ether) three times.
-
-
Drying and Concentration:
-
Combine the organic extracts from the previous step.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and remove the solvent under reduced pressure to yield the purified 2-(2-Diethylaminoethyl)pyridine.
-
Troubleshooting Guide
Q1: An emulsion has formed at the interface of the organic and aqueous layers.
-
A1: Emulsions are common and can be resolved in several ways.
-
Solution 1: Allow the separatory funnel to stand undisturbed for some time.
-
Solution 2: Gently swirl the funnel instead of vigorous shaking.
-
Solution 3: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Solution 4: Filter the emulsified layer through a pad of Celite.
-
Q2: The yield of my purified product is low.
-
A2: Several factors can contribute to low recovery.
-
Cause 1: Incomplete extraction. Ensure you are performing multiple extractions at each stage, as this is more efficient than a single large-volume extraction.
-
Cause 2: Incomplete basification. Check the pH of the aqueous layer after adding the base to ensure all of the product has been converted back to the free base.
-
Cause 3: Product solubility in the aqueous phase. Even in its free base form, some product may remain in the aqueous layer. Saturating the aqueous layer with NaCl before the final extraction can reduce the solubility of the organic compound in the aqueous phase ("salting out").
-
III. Column Chromatography
Column chromatography is a high-resolution technique suitable for separating 2-(2-Diethylaminoethyl)pyridine from structurally similar impurities that are difficult to remove by other methods.
Experimental Protocol
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Due to the basic nature of the compound, standard silica gel can lead to peak tailing and irreversible adsorption.[6] It is often beneficial to use basic alumina or silica gel that has been deactivated with a small amount of a tertiary amine (e.g., triethylamine) added to the eluent.
-
Eluent System: A good starting point for eluent selection is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity can be gradually increased. For more polar impurities, a small percentage of methanol in dichloromethane can be effective.
-
-
Column Packing:
-
Prepare a slurry of the chosen stationary phase in the initial eluent.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the stationary phase to settle, and then add a layer of sand on top to protect the surface.
-
-
Loading and Elution:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the column.
-
Begin eluting with the chosen solvent system, collecting fractions.
-
Monitor the separation by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure.
Troubleshooting Guide
Q1: My compound is streaking or tailing badly on the TLC plate and the column.
-
A1: This is a classic problem with basic compounds on silica gel.[6]
-
Solution 1: Add a base to the eluent. Add 0.1-1% triethylamine or ammonia to the eluent system to neutralize the acidic silanol groups on the silica surface.
-
Solution 2: Use an alternative stationary phase. Basic alumina is an excellent alternative for the purification of basic compounds.
-
Q2: I am not getting good separation between my product and an impurity.
-
A2: Improving resolution requires optimizing the chromatographic conditions.
-
Solution 1: Adjust the eluent polarity. Try a more gradual gradient of eluent polarity or isocratic elution with a finely tuned solvent mixture.
-
Solution 2: Change the solvent system. Sometimes, changing one of the solvents in the eluent system (e.g., switching from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.
-
Solution 3: Use a different stationary phase. If silica or alumina does not provide adequate separation, consider a different type of stationary phase, such as a bonded-phase silica gel (e.g., cyano or diol).
-
Preparative HPLC
For very high purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of acetonitrile and water with a modifier is common. Given the basic nature of the analyte, an acidic modifier like formic acid or trifluoroacetic acid (TFA) is often added to improve peak shape. A method for a similar compound uses acetonitrile and water with phosphoric acid, which could be adapted by replacing phosphoric acid with a volatile acid like formic acid for easier product workup.[7]
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm) is suitable.
-
Scale-up: Analytical HPLC methods can be scaled up to preparative scale by increasing the column diameter and flow rate proportionally.[8]
Caption: Troubleshooting common HPLC peak shape issues.
Safety Precautions
-
2-(2-Diethylaminoethyl)pyridine is a basic amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Pyridine derivatives can have strong, unpleasant odors.
-
When working with vacuum, ensure the glassware is free of cracks or defects to prevent implosion.
References
-
Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. (2021). ResearchGate. [Link]
-
Pyridine, 2-(bis(2-diethylaminoethyl)amino)-. PubChem. [Link]
-
Gilbert, A., & Krestonosich, S. (1980). The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Journal of the Chemical Society, Perkin Transactions 1, 2531. [Link]
-
Performing column chromatography on pyridine-based compounds sucks [OC]. (2020). Reddit. [Link]
-
Boiling Point Calculator. Omni Calculator. [Link]
-
Separation of Pyridine, 2-(2-(dimethylamino)ethyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Structural Diversity in 2-(2-Aminoethyl)pyridine-Based Lead Iodide Hybrids. (2018). Inorganic Chemistry, 57(11), 6277-6281. [Link]
-
Drying and distilling pyridine. (2024). Reddit. [Link]
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]
-
Application Compendium Solutions for Preparative HPLC. Agilent Technologies. [Link]
-
How to remove pyridine when I use it as solvent? (2021). ResearchGate. [Link]
-
ICH Q3C (R6) Impurities: Guideline for Residual Solvents. (2019). European Medicines Agency. [Link]
- PROCESS FOR THE PREPARATION OF 2 ETHYLPYRIDINE.
-
A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. (2021). ResearchGate. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Amine workup. (2024). Reddit. [Link]
-
Herstel, H., van Hell, G., Mulder, D., & Nauta, W. T. (1968). Synthesis and pharmacological activity of 2-(2,6-diethyl-alpha-[2-(methylamino) ethoxy]benzyl)pyridine Hydrochloride (BS 7664 D), with special reference to the N,N-dimethyl homologue pytamine hydrochloride (BS 7161 D). Arzneimittel-Forschung, 18(7), 827–829. [Link]
-
The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Royal Society of Chemistry. [Link]
-
PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC. (2012). Journal of Liquid Chromatography & Related Technologies, 35(10), 1353-1361. [Link]
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. (2021). Journal of Medicinal Chemistry, 64(14), 10178-10196. [Link]
-
Pyridine. NIST WebBook. [Link]
-
Method for pyridine amine derivative. Chromatography Forum. [Link]
-
HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]
-
ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. (2024). European Medicines Agency. [Link]
-
Pyridine and GC Capillary Column, is it safe? (2021). ResearchGate. [Link]
-
Using a preparative chromatography method to obtain pyridine and. cap alpha. -picoline which have a high degree of purity. OSTI.GOV. [Link]
-
Densities and volumetric properties of pyridine with 2-dimethylaminoethanol and 2-diethylaminoethanol at temperatures from 293.15 to 313.15 K. (2024). ResearchGate. [Link]
-
Boiling Point Calculator (Simple / Advanced). Pearson. [Link]
Sources
- 1. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. lcms.cz [lcms.cz]
Technical Support Center: Stabilizing Metal Complexes of 2-(2-Diethylaminoethyl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with metal complexes of 2-(2-Diethylaminoethyl)pyridine. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the successful synthesis and stabilization of your coordination compounds. My approach is rooted in years of hands-on experience in synthetic inorganic and medicinal chemistry, and I aim to provide not just protocols, but the rationale behind them to empower your research.
Understanding the Ligand: 2-(2-Diethylaminoethyl)pyridine
2-(2-Diethylaminoethyl)pyridine is a versatile bidentate ligand, coordinating to metal centers through the pyridine nitrogen and the tertiary amine of the diethylaminoethyl sidearm. The formation of a stable five-membered chelate ring is a primary driving force for complexation. However, the flexibility of the ethylaminoethyl chain and the basicity of the tertiary amine can introduce stability challenges. This guide will address these issues head-on.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Yield or No Product Formation During Synthesis
Symptoms:
-
No precipitate forms upon addition of the ligand to the metal salt solution.
-
The isolated product is primarily the starting metal salt or ligand.
-
A complex mixture of unidentifiable products is obtained.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Incorrect Solvent | The polarity and coordinating ability of the solvent are critical. A highly coordinating solvent can compete with the ligand for binding to the metal center. | Use a non-coordinating or weakly coordinating solvent. Ethanol, methanol, or acetonitrile are often good starting points.[1][2] For air-sensitive complexes, ensure anhydrous solvents are used.[1][2] |
| Inappropriate pH | The tertiary amine of the diethylaminoethyl sidearm can be protonated in acidic conditions, preventing its coordination to the metal center. | Adjust the pH of the reaction mixture to be neutral or slightly basic (pH 7-9) to ensure the deprotonation of the amine.[3] A non-coordinating base, such as triethylamine, can be used. |
| Steric Hindrance | The bulky diethyl groups on the sidearm can sterically hinder the approach of the ligand to the metal center, especially with larger metal ions or in the presence of other bulky ligands. | Consider using a metal salt with a smaller counter-ion or a different ligand-to-metal ratio to alleviate steric strain. |
| Reaction Temperature and Time | Complex formation can be kinetically slow. Insufficient reaction time or temperature may result in low conversion. | Refluxing the reaction mixture for several hours is a common practice to promote complexation.[1][2][4] Monitor the reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. |
Workflow for Optimizing Synthesis:
Caption: A logical workflow for troubleshooting low-yield synthesis.
Issue 2: Complex Decomposes Upon Isolation or in Solution
Symptoms:
-
Color change of the isolated complex over time.
-
Precipitation from a solution of the purified complex.
-
Changes in the NMR or UV-Vis spectrum of a solution of the complex over time.
Potential Causes and Solutions:
| Cause | Explanation | Solution |
| Ligand Dissociation | The metal-ligand bonds may be labile, leading to dissociation of the 2-(2-Diethylaminoethyl)pyridine ligand in solution. This can be influenced by solvent, temperature, and pH. | Use a less polar solvent to discourage dissociation. Store solutions at low temperatures and in the dark. For pH-sensitive complexes, use buffered solutions. |
| Protonation of the Coordinated Amine | In acidic conditions, the coordinated tertiary amine can be protonated, leading to the breaking of the chelate ring and potential decomplexation.[5][6] | Maintain a neutral or slightly basic pH. If the complex needs to be used in acidic media, consider if a more robust ligand is necessary. |
| Oxidation of the Metal Center | Some metal ions (e.g., Cu(I), Fe(II)) are susceptible to oxidation by air, which can lead to a change in coordination number and geometry, and potentially ligand dissociation. | Handle air-sensitive complexes under an inert atmosphere (e.g., nitrogen or argon). Use deoxygenated solvents.[1][2] |
| Photosensitivity | Some metal complexes are light-sensitive and can decompose upon exposure to light.[1][2] | Store the complex in the dark or in an amber vial. |
Experimental Protocol: Monitoring Complex Stability by UV-Vis Spectroscopy
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO, acetonitrile).
-
Record the initial UV-Vis spectrum.
-
Monitor the spectrum over time (e.g., every hour for several hours, and then daily).
-
Look for changes in the position and intensity of the absorption bands, which can indicate decomposition or ligand dissociation.
-
To test pH stability, prepare a series of buffered solutions at different pH values and record the UV-Vis spectrum of the complex in each buffer.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that the diethylaminoethyl sidearm is coordinated to the metal center?
A1: Infrared (IR) spectroscopy is a powerful tool for this. Upon coordination of the tertiary amine, you should observe a shift in the C-N stretching frequency. In the 1H NMR spectrum, the protons on the ethyl bridge and the ethyl groups of the sidearm will show a downfield shift upon coordination due to the deshielding effect of the metal ion. 2D NMR techniques like COSY and HSQC can help in the definitive assignment of these protons.[7]
Q2: My complex is poorly soluble. How can I improve its solubility?
A2: Solubility is often a challenge. You can try a wider range of solvents, from nonpolar (e.g., dichloromethane) to polar aprotic (e.g., DMF, DMSO). If the complex has ionic character, consider solvents with a higher dielectric constant. Modifying the ligand by introducing solubilizing groups (e.g., long alkyl chains) is a more advanced strategy.
Q3: What is the expected coordination geometry for complexes with this ligand?
A3: The coordination geometry will depend on the metal ion, its oxidation state, and the stoichiometry of the complex. With one bidentate 2-(2-Diethylaminoethyl)pyridine ligand, a tetrahedral or square planar geometry is common for a four-coordinate metal. With two ligands, an octahedral geometry is expected. Characterization techniques such as X-ray crystallography are the most definitive way to determine the solid-state structure.
Q4: Can the diethylaminoethyl sidearm be deprotonated?
A4: The tertiary amine in the sidearm is basic and will be protonated in acidic conditions. Deprotonation to form an amido species is generally not observed under standard conditions but could be possible with very strong bases. The protonation state will significantly impact the coordinating ability of the ligand.[8][9][10]
Workflow for Characterization and Stability Assessment:
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 3. Synthesis and Crystal Structure Determination of a Nickel(II) Complex of an Acyclic Pentadentate (N5) Mono Schiff Base Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis and characterization of ruthenium polypyridyl complexes with hydroxypyridine derivatives: effect of protonation and ethylation at the pyridyl nitrogen - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Theoretical Investigation of Charge Modulation Effects in Two Pyridine-Based Fluorescence Probes for Nerve Agent and Acetylcholinesterase (AChE) Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An NMR study on the 6,6'-(2-(diethylamino)ethylazanediyl)bis(methylene)bis(5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) interaction with Al(III) and Zn(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unusual temperature-sensitive protonation behaviour of 4-(dimethylamino)pyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
troubleshooting common problems in pyridine derivative synthesis
Introduction: The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, celebrated for its prevalence in pharmaceuticals, agrochemicals, and functional materials.[1][2] However, the synthesis of its derivatives is often fraught with challenges, from stubbornly low yields to complex purification hurdles. This guide is designed to serve as a technical resource for researchers, providing field-proven insights and evidence-based solutions to common problems encountered during the synthesis of pyridine derivatives. We will explore the causality behind these issues and offer structured troubleshooting protocols to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in popular pyridine synthesis reactions.
Q1: My Hantzsch pyridine synthesis is giving very low yields. What is the primary cause and how can I fix it?
Answer: Low yields in the Hantzsch synthesis, a multicomponent reaction to form dihydropyridines that are subsequently oxidized, are a frequent problem.[3] The issue typically originates from two key areas: the initial condensation or the final oxidation step.
-
Causality (Condensation): The classic Hantzsch reaction involves multiple equilibrium steps, including Knoevenagel and Michael additions.[4][5] Inefficient condensation can result from suboptimal reaction conditions (temperature, solvent) or an inappropriate catalyst, leading to a host of side products and unreacted starting materials.[3][6]
-
Causality (Oxidation): The 1,4-dihydropyridine (1,4-DHP) intermediate must be aromatized to the final pyridine product.[7] Traditional oxidants like nitric acid can be harsh, leading to degradation of sensitive functional groups and the formation of difficult-to-remove impurities.[3][7] Incomplete oxidation is a common source of low final product yield.
Troubleshooting Protocol:
-
Optimize the Condensation:
-
Catalyst Choice: Instead of relying on uncatalyzed thermal conditions, which often require prolonged heating, consider a mild acid catalyst like p-toluenesulfonic acid (PTSA) or employ a reusable heteropolyacid like phosphotungstic acid (HPW) in a green solvent such as PEG-400.[3][6]
-
Energy Input: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields to over 90% by providing uniform and rapid heating.[6]
-
-
Improve the Oxidation Step:
-
Select a Milder Oxidant: Move away from harsh, classical oxidants. Consider using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for a cleaner reaction. For a greener approach, atom-efficient oxidants like O₂ or H₂O₂ are preferable.[8]
-
One-Pot Approach: To maximize efficiency, perform a one-pot condensation and subsequent aromatization. Oxidants like ferric chloride (FeCl₃) or manganese dioxide (MnO₂) can be added directly to the reaction mixture after the initial condensation is complete.[3]
-
Q2: I am observing significant dimerization and other side products in my Chichibabin amination. How can I improve selectivity for the 2-aminopyridine product?
Answer: The Chichibabin reaction, which uses sodium amide (NaNH₂) to directly aminate the pyridine ring, is a powerful but often low-yielding transformation.[9][10] The primary side reaction is dimerization, where two pyridine molecules couple to form a bipyridine species.[10]
-
Causality: The reaction proceeds through a nucleophilic addition of the amide anion to form a σ-adduct (or Meisenheimer adduct), followed by the elimination of a hydride ion.[10] At elevated temperatures, the intermediate σ-adduct or the pyridine radical anion can undergo dimerization, competing directly with the desired amination pathway. This is particularly problematic for sterically hindered pyridines. For example, 4-tert-butylpyridine can yield as much as 89% dimer product under standard conditions.[10]
Troubleshooting Protocol:
-
Control Reaction Temperature: This is the most critical parameter. Running the reaction at the lowest possible temperature that still allows for reasonable conversion will significantly suppress the dimerization pathway.
-
Solvent Choice: While aprotic solvents like xylene or toluene are common, liquid ammonia is the solvent of choice for minimizing side reactions as it allows the reaction to be run at very low temperatures (-33 °C).
-
Monitor the Reaction: The formation of the σ-adduct often produces a distinct red color, and the elimination of hydride results in the evolution of hydrogen gas.[10] Monitoring these signs can help determine the reaction's progress and endpoint, preventing prolonged heating that encourages side reactions.
Q3: Why is electrophilic substitution on my pyridine ring failing or giving poor yields?
Answer: Pyridine is an electron-deficient heterocycle due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS).[9][11] Furthermore, the nitrogen's lone pair readily reacts with electrophiles or Lewis acids, forming a pyridinium salt. This positively charged species is even more deactivated towards EAS.[11]
-
Causality: The nitrogen atom inductively withdraws electron density from the ring carbons, making them less nucleophilic. Reactions like Friedel-Crafts alkylation or acylation typically fail because the Lewis acid catalyst (e.g., AlCl₃) coordinates strongly with the nitrogen lone pair, leading only to N-alkylation/acylation and further deactivating the ring.[9] Direct nitration and sulfonation are notoriously difficult and require harsh conditions.[9]
Troubleshooting Protocol:
-
Activate the Ring with N-Oxidation: The most effective strategy is to convert the pyridine to a pyridine-N-oxide. The N-oxide functional group is a powerful activating group that directs electrophiles to the C4 (para) and C2/C6 (ortho) positions through resonance donation.[11] The N-oxide can be readily removed later using reagents like PCl₃ or acetic anhydride to restore the pyridine.[12]
-
Use Forcing Conditions (with caution): For some reactions like sulfonation, very high temperatures and a catalyst (mercury(II) sulfate) are required to achieve substitution, which primarily occurs at the C3 position.[9] This approach is often limited by substrate compatibility.
-
Consider Alternative Strategies: If direct EAS is not feasible, consider a lithiation-trapping sequence or a cross-coupling reaction (e.g., Suzuki, Stille) using a pre-functionalized halopyridine. These methods offer much greater control and substrate scope.
Q4: My pyridine derivative is highly polar and difficult to purify. What are the best strategies?
Answer: The basic nitrogen atom in the pyridine ring often imparts high polarity and water solubility to its derivatives, making extraction and chromatographic purification challenging.
Troubleshooting Protocol:
-
Aqueous Workup Optimization:
-
pH Adjustment: During extraction, carefully adjust the pH of the aqueous layer. To extract a basic pyridine derivative into an organic solvent, basify the aqueous layer (e.g., with Na₂CO₃ or NaOH) to deprotonate the pyridinium salt, making it less water-soluble. Conversely, to remove non-basic organic impurities, you can acidify the aqueous layer (e.g., with dilute HCl) to protonate your product, retaining it in the aqueous phase while extracting impurities.
-
-
Chromatography Techniques:
-
Deactivate Silica Gel: The acidic nature of standard silica gel can cause strong binding or decomposition of basic pyridine compounds. Pre-treat your silica by preparing the slurry with a solvent system containing a small amount of a basic modifier like triethylamine (~1-2%) or ammonia (in methanol). This neutralizes the acidic silanol groups.
-
Alternative Stationary Phases: Consider using neutral or basic alumina for column chromatography. For very polar compounds, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase (often with a modifier like formic acid or TFA) is a powerful alternative.
-
-
Crystallization: If your product is a solid, crystallization is often the most effective method for achieving high purity. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane).
-
Specialized Purification: For removing excess 2-aminopyridine starting material from derivatization reactions, cation-exchange chromatography is a highly efficient method.[13]
Troubleshooting & Optimization Guide
This section provides a deeper dive into optimizing specific synthetic challenges.
General Troubleshooting Workflow for Low Yield
When faced with an unexpectedly low yield, a systematic approach is crucial. The following workflow can help diagnose the underlying issue.
Caption: A systematic workflow for diagnosing the cause of low reaction yields.
Parameter Optimization for Common Pyridine Syntheses
The choice of reaction parameters has a profound impact on the outcome of a synthesis. The table below summarizes key considerations for two common named reactions.
| Parameter | Hantzsch Synthesis | Chichibabin Amination |
| Temperature | Effect: Higher temperatures can accelerate the reaction but may also promote side reactions. Microwave heating provides rapid, uniform energy transfer, often improving yields.[6] Tip: Screen temperatures from 60°C to 120°C. For microwave protocols, start with a short time (2-5 min).[6] | Effect: Critical for selectivity. High temperatures (>130°C in xylene) strongly favor dimerization.[10] Tip: Use the lowest temperature possible for conversion. Prefer liquid ammonia as a solvent to run at -33°C. |
| Solvent | Effect: Solvent polarity influences reaction rates and solubility of intermediates. Green solvents like PEG-400 or glycerol can act as both the medium and promoter.[6] Tip: Ethanol is a classic choice. For greener options, explore PEG-400 or ionic liquids.[6] | Effect: Aprotic, non-coordinating solvents like toluene or xylene are common but require high heat. Tip: Liquid ammonia is the ideal solvent for minimizing side products and improving yield. |
| Catalyst | Effect: Uncatalyzed reactions are often slow and low-yielding. Acid catalysts (e.g., PTSA, HPW) accelerate the initial condensation steps.[3][6] Tip: Screen various acid catalysts. Heterogeneous or recyclable catalysts are excellent for sustainable synthesis.[6] | Effect: Not a catalyzed reaction in the traditional sense, but the sodium cation is believed to promote the addition of the amide anion.[14] Tip: Ensure high-quality, reactive sodium amide is used. |
| Oxidant (Hantzsch) | Effect: The choice of oxidant for the final aromatization step is crucial for yield and purity. Harsh oxidants (HNO₃) can cause degradation.[7] Tip: Use milder reagents like DDQ, or greener options like O₂/air with a suitable catalyst.[8] | N/A |
Experimental Protocol Example
Microwave-Assisted Hantzsch Synthesis of a 1,4-Dihydropyridine
This protocol provides an example of an optimized, high-yield procedure for the Hantzsch reaction, adapted from modern methodologies.[6]
Objective: To synthesize diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ethyl acetoacetate (2.0 mmol, 260 mg)
-
Ammonium acetate (1.2 mmol, 92 mg)
-
Phosphotungstic acid (HPW) (5 mol%, 144 mg)
-
Polyethylene glycol 400 (PEG-400) (3 mL)
-
Microwave synthesis vial (10 mL)
Procedure:
-
Combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), ammonium acetate (1.2 mmol), and phosphotungstic acid (5 mol%) in a 10 mL microwave synthesis vial.
-
Add PEG-400 (3 mL) to the vial and seal it with a cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at 120°C for 5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Add cold water (10 mL) to the reaction mixture. The product should precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol/water (1:1) to remove any residual PEG-400 and unreacted starting materials.
-
Dry the product under vacuum to yield the 1,4-dihydropyridine.
-
(Optional Oxidation Step): To obtain the corresponding pyridine, dissolve the 1,4-DHP in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., 1.1 equivalents of DDQ) at room temperature until TLC analysis shows complete conversion. Follow with an appropriate aqueous workup and purification.
References
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Scripps Research. Retrieved from [Link]
-
Martinez, R., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 129(33), 10096-10097. Retrieved from [Link]
-
Lina. (2025). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Retrieved from [Link]
-
Kumar, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15347-15366. Retrieved from [Link]
-
jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Retrieved from [Link]
-
Derese, S. (n.d.). Pyridines. University of Nairobi. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. Retrieved from [Link]
-
Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. Retrieved from [Link]
-
Hoyt, J. M., et al. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Chichibabin reaction. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of pyridine and pyridine derivatives.
-
Gini, A., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. MDPI Molecules. Retrieved from [Link]
-
Zhang, Z., et al. (2025). Superoxide Radical Anion Triggered Dual Functionalization of Pyridine Through Degenerate Ring Transformation. CCS Chemistry. Retrieved from [Link]
-
Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]
-
Lee, K. B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(1), 1-8. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
-
Gilmour, R. (2025). Electronic nature of pyridine and its deactivation via Lewis acid. ResearchGate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis. Retrieved from [Link]
-
University of Calgary. (n.d.). The Chemistry of Pyridine. Retrieved from [Link]
-
Li, B., et al. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. Organic Letters. Retrieved from [Link]
-
Al-Azmi, A. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. medium.com [medium.com]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scientificupdate.com [scientificupdate.com]
Technical Support Center: Optimizing Reaction Conditions for N-alkylation of 2-(2-aminoethyl)pyridine
Welcome to the Technical Support Center for the N-alkylation of 2-(2-aminoethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of N-alkylated 2-(2-aminoethyl)pyridine derivatives.
Introduction: The Challenge of Selective Mono-alkylation
The N-alkylation of primary amines, such as 2-(2-aminoethyl)pyridine, is a fundamental transformation in organic synthesis. However, a significant challenge lies in achieving selective mono-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation event and the formation of undesired tertiary amine byproducts. This phenomenon, often referred to as over-alkylation, complicates purification and reduces the yield of the target compound.
This guide will explore various strategies to control the selectivity of this reaction, focusing on direct alkylation with alkyl halides and the more selective reductive amination method. We will also address common experimental hurdles and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my N-alkylation of 2-(2-aminoethyl)pyridine resulting in a mixture of mono- and di-alkylated products?
This is the classic problem of over-alkylation. The initially formed secondary amine is more electron-rich and thus more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent. To favor mono-alkylation, it is crucial to carefully control the reaction conditions. Strategies to minimize di-alkylation include using a large excess of the starting amine, slow addition of the alkylating agent, and choosing appropriate solvents and bases.
Q2: Can I perform a Friedel-Crafts alkylation on the pyridine ring of my product?
Standard Friedel-Crafts alkylation reactions are generally not effective for pyridine and its derivatives. The nitrogen atom in the pyridine ring acts as a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution.
Q3: My reaction is not going to completion, and I have a low yield of the desired product. What are the likely causes?
Several factors could contribute to low conversion and yield:
-
Insufficiently Reactive Alkylating Agent: Alkyl chlorides are less reactive than bromides and iodides. Consider switching to a more reactive alkyl halide.
-
Inadequate Base: The chosen base may not be strong enough to deprotonate the amine effectively, or it may have poor solubility in the reaction solvent. Consider a stronger or more soluble base.
-
Suboptimal Solvent: The solvent plays a crucial role in the reaction rate. Aprotic polar solvents like DMF or DMSO are often good choices as they can solvate the ions formed during the reaction.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increasing the temperature while monitoring for side product formation is advisable.
Q4: What is reductive amination, and why is it often preferred over direct alkylation?
Reductive amination is a two-step process (often performed in one pot) that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. This method offers superior control over mono-alkylation because the imine intermediate is less prone to further reaction than the product amine. It is a highly reliable method for preparing secondary amines from primary amines.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | - Inactive alkylating agent- Insufficiently strong or insoluble base- Low reaction temperature- Inappropriate solvent | - Use a more reactive alkylating agent (I > Br > Cl).- Switch to a stronger base (e.g., NaH, K₂CO₃, Cs₂CO₃) and ensure it is anhydrous.- Gradually increase the reaction temperature.- Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. |
| Mixture of mono- and di-alkylated products (Over-alkylation) | - Stoichiometry of reactants- Rate of addition of alkylating agent- High reaction temperature | - Use a large excess of 2-(2-aminoethyl)pyridine (3-5 equivalents).- Add the alkylating agent slowly to the reaction mixture.- Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.- Consider using reductive amination for higher selectivity. |
| Formation of a quaternary ammonium salt of the pyridine nitrogen | - Highly reactive alkylating agent- High reaction temperature | - This is generally less common for 2-substituted pyridines but can occur. Use less reactive alkylating agents and milder conditions. |
| Complex mixture of unidentified byproducts | - Decomposition of starting materials or products at high temperatures- Side reactions involving the solvent (e.g., with DMF at high temperatures in the presence of a strong base) | - Run the reaction at a lower temperature for a longer time.- Choose a more stable solvent for the reaction conditions. |
| Difficulty in purifying the product | - Similar polarities of starting material, mono- and di-alkylated products | - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary.- Consider converting the product to a salt to facilitate purification by crystallization.- Cation-exchange chromatography can be an effective method for separating aminopyridine derivatives.[1] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol provides a general procedure for the mono-alkylation of 2-(2-aminoethyl)pyridine using an alkyl halide. Optimization of stoichiometry, base, solvent, and temperature may be required for specific substrates.
Step-by-Step Methodology:
-
To a solution of 2-(2-aminoethyl)pyridine (3.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF, ~0.1 M), add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the alkyl halide (1.0 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane with a small percentage of triethylamine to prevent peak tailing).
Protocol 2: Reductive Amination
This protocol is a highly reliable method for the selective mono-alkylation of 2-(2-aminoethyl)pyridine.
Step-by-Step Methodology:
-
Dissolve 2-(2-aminoethyl)pyridine (1.2 eq.) and the desired aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane, or THF, ~0.2 M).
-
If desired, add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves to drive the imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Pathways
N-Alkylation of 2-(2-aminoethyl)pyridine: A Mechanistic Overview
Caption: Comparison of Direct Alkylation and Reductive Amination Pathways.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Elangovan, S., Neumann, J., Sortais, J.-B., Junge, K., Darcel, C., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7(1), 12641. [Link]
-
Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712. [Link]
-
Singh, O. M., Singh, S. J., Kim, S.-N., & Lee, S.-G. (2007). Reaction of Lithioamines with Alkyl Halides: A Convenient Direct Synthesis of N-Alkylaminopyridines. Bulletin of the Korean Chemical Society, 28(11), 2035-2038. [Link]
-
Katritzky, A. R., & Lunt, E. (1970). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. Tetrahedron, 26(18), 4291-4299. [Link]
-
Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219–221. [Link]
-
Powers, D. C., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236-243. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
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preventing side reactions in the synthesis of substituted pyridines
A Guide to Preventing and Troubleshooting Side Reactions
Welcome, researchers and drug development professionals, to your dedicated resource for navigating the complexities of substituted pyridine synthesis. As a Senior Application Scientist, I understand that while the synthesis of the pyridine core is a cornerstone of medicinal chemistry, it is often accompanied by challenges that can impede progress and consume valuable resources. This guide is structured to provide not just protocols, but a deep, mechanistic understanding of common side reactions and field-proven strategies to mitigate them, ensuring the integrity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of substituted pyridines, providing quick and actionable advice.
FAQ 1: My Hantzsch pyridine synthesis is producing a mixture of regioisomers. What are the primary causes?
Poor regioselectivity in the Hantzsch synthesis, a multicomponent reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source, often arises from the use of unsymmetrical β-keto esters or reaction conditions that do not sufficiently differentiate between competing reaction pathways.[1] Key factors influencing the regiochemical outcome include:
-
Steric Hindrance: Bulky substituents on the aldehyde or the β-keto ester can direct the cyclization to favor the formation of the less sterically hindered pyridine product.[1]
-
Electronic Effects: The electronic nature of the substituents on the reactants can influence the rate of competing condensation and cyclization pathways.
-
Reaction Conditions: Temperature, solvent, and the choice of catalyst can all play a significant role in determining the final regioisomeric ratio.
FAQ 2: I am observing significant amounts of over-oxidation or other byproducts during the aromatization of my dihydropyridine intermediate from a Hantzsch synthesis. How can I improve this step?
The final oxidation step in the Hantzsch synthesis is critical and can be a source of various side products if not properly controlled. The choice of oxidizing agent and reaction conditions are paramount. Harsh oxidants can lead to the degradation of sensitive functional groups on the pyridine ring or the formation of N-oxides.
Troubleshooting Strategy:
-
Choice of Oxidant: A wide range of oxidizing agents can be employed, from classic reagents like nitric acid to milder, more selective options. A comparative analysis is presented in the detailed troubleshooting guides.
-
Reaction Monitoring: Careful monitoring of the reaction progress by TLC or LC-MS is crucial to prevent over-oxidation. The reaction should be quenched as soon as the starting dihydropyridine has been consumed.
-
Temperature Control: Many oxidation reactions are exothermic. Maintaining a controlled temperature can prevent runaway reactions and the formation of degradation products.
FAQ 3: My Bohlmann-Rahtz pyridine synthesis is suffering from low yields and poor regioselectivity. What are the key parameters to optimize?
The Bohlmann-Rahtz synthesis, which involves the condensation of an enamine with an ethynyl ketone, can be sensitive to reaction conditions, and poor regioselectivity can arise from the initial Michael addition step, especially with unsymmetrical reactants.[1]
Key Optimization Parameters:
-
Solvent: The polarity of the solvent can influence the initial Michael addition and the subsequent cyclodehydration.
-
Temperature: The cyclodehydration step often requires high temperatures, which can also lead to side reactions. The use of acid catalysts can help to lower the required temperature.
-
Substrate Choice: When possible, using symmetrical enamines or ethynyl ketones can circumvent issues of regioselectivity.
Troubleshooting Guides: A Deeper Dive
This section provides detailed, step-by-step troubleshooting guides for specific pyridine synthesis methodologies, complete with mechanistic explanations and illustrative diagrams.
Guide 1: Hantzsch Pyridine Synthesis - Controlling Regioisomers and Oxidation Byproducts
The Hantzsch synthesis is a workhorse for the preparation of dihydropyridines, which are subsequently oxidized to the corresponding pyridines. The two most common challenges are controlling regioselectivity with unsymmetrical β-dicarbonyl compounds and managing the final oxidation step to avoid byproducts.
Problem: Formation of the 1,2-Dihydropyridine Isomer
While the 1,4-dihydropyridine is the desired product, the formation of the isomeric 1,2-dihydropyridine can occur as a competitive side reaction. The selectivity is determined at the Michael addition stage of the enamine intermediate to the β-dicarbonyl compound.
Troubleshooting Workflow for Hantzsch Synthesis
Caption: A decision tree for troubleshooting the Hantzsch pyridine synthesis.
Table 1: Comparison of Oxidizing Agents for Aromatization of 1,4-Dihydropyridines
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Nitric Acid (HNO₃) | Acetic acid, reflux | Inexpensive, potent | Harsh conditions, potential for nitration side products |
| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Benzene or CH₂Cl₂, rt | Mild conditions, high yields | Stoichiometric reagent, can be expensive |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or CHCl₃, reflux | Mild, good for sensitive substrates | Heterogeneous, can require large excess |
| Iodine/Methanol | Refluxing methanol | Mild, simple workup | Can be slow, potential for iodination |
| Air/O₂ with Catalyst | Various catalysts (e.g., Pd/C) | "Green" oxidant | May require elevated pressure or temperature |
Experimental Protocol: Selective Aromatization with DDQ
-
Dissolve the crude 1,4-dihydropyridine in anhydrous dichloromethane (CH₂Cl₂) or benzene under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of DDQ (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion , filter the reaction mixture to remove the precipitated hydroquinone byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude pyridine by column chromatography on silica gel.
Guide 2: Guareschi-Thorpe Pyridine Synthesis - Avoiding Side Products
The Guareschi-Thorpe reaction, a condensation of a β-dicarbonyl compound, a cyanoacetic ester, and an ammonia source, is a versatile method for preparing substituted 2-pyridones. While generally efficient, side reactions can occur, particularly under harsh conditions.
Common Side Reactions and Their Prevention:
-
Hydrolysis of the Cyano Group: Prolonged reaction times or strongly acidic/basic conditions can lead to the hydrolysis of the nitrile functionality to a carboxylic acid or amide.
-
Formation of Byproducts from Self-Condensation: The starting materials can undergo self-condensation, especially at high temperatures.
-
Mitigation: Control the reaction temperature and the order of addition of reagents.
-
Experimental Protocol: Green Guareschi-Thorpe Synthesis with Ammonium Carbonate [2][3]
-
Prepare a solution of ammonium carbonate (2.0 equivalents) in water in a round-bottom flask.
-
To this aqueous solution, add the ethyl cyanoacetate (1.0 equivalent) and the 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 equivalent).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress. The product often precipitates from the reaction mixture.
-
After completion (typically a few hours), cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water. This method is often high-yielding and minimizes the formation of side products.[1][2][3]
Guide 3: Transition-Metal-Catalyzed C-H Functionalization - Minimizing Homocoupling
Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of substituted pyridines. However, a common side reaction is the homocoupling of the boronic acid or other organometallic reagent, leading to the formation of a symmetrical biaryl byproduct.
Mechanism of Homocoupling:
Homocoupling can be initiated by the reaction of the organometallic reagent with Pd(II) species present in the catalytic cycle, often exacerbated by the presence of oxygen.
Troubleshooting Workflow for Pd-Catalyzed Cross-Coupling
Caption: A logical flow for minimizing homocoupling in palladium-catalyzed pyridine synthesis.
Experimental Protocol: Suppression of Homocoupling in Suzuki Coupling
-
Thoroughly degas all solvents and reagents prior to use. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Assemble the reaction under a strict inert atmosphere. Use Schlenk techniques or a glovebox.
-
To the reaction mixture containing the pyridine halide, boronic acid, and base, add a mild reducing agent such as potassium formate (0.1-0.2 equivalents) before adding the palladium catalyst. This can help to reduce any Pd(II) species to the active Pd(0) catalyst.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Use a pre-catalyst that is less susceptible to forming Pd(II) species or a ligand that promotes the desired cross-coupling over homocoupling.
Guide 4: Ciamician-Dennstedt Rearrangement - Improving Yields
The Ciamician-Dennstedt rearrangement, the conversion of pyrrole to a 3-halopyridine using a dihalocarbene, is often plagued by low yields due to the harsh reaction conditions and competing side reactions.
Key Challenges and Mitigation Strategies:
-
Carbene Insertion into C-H Bonds: The highly reactive dihalocarbene can insert into C-H bonds of the starting material or product, leading to a complex mixture of byproducts.
-
Mitigation: Careful control of the stoichiometry of the carbene precursor and the reaction temperature is crucial.
-
-
Polymerization of Pyrrole: The strong basic conditions can induce the polymerization of the pyrrole starting material.
-
Mitigation: Use a phase-transfer catalyst to generate the carbene under milder, biphasic conditions, which can limit the exposure of the pyrrole to the strong base.
-
References
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. [Link]
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(35), 24846–24853. [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
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Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
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Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]
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Bagley, M. C., et al. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]
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Zeitschrift für Naturforschung B. (n.d.). Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. [Link]
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Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]
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Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]
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Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]
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de Souza, A. C. B., et al. (2024). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 25(11), 5949. [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]
-
Liu, S., et al. (2024). Halogencarbene-free Ciamician-Dennstedt single-atom skeletal editing. Nature Communications, 15(1), 4321. [Link]
-
Chemistry School. (n.d.). Reactions of Carbenes: Ciamician-Dennstedt Rearrangement, 1,3-Dipolar Cycloaddition, Skattebol Rearrangement and Corey-Fuchs. [Link]
-
Molecules. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. [Link]
-
ResearchGate. (n.d.). A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. [Link]
-
Constable, E. C., & Housecroft, C. E. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules, 24(9), 1799. [Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]
-
Oae, S., & Kozuka, S. (1971). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society, 93(13), 3213–3216. [Link]
-
Ju, H., et al. (2025). C4-Selective Alkylation of Pyridines through Amidyl-Radical-Mediated 1,2-Hydrogen Atom Transfer. Synlett, 36, 1749–1752. [Link]
-
Dr. MK. (2023, December 31). Ciamician Dennstedt Reaction Mechanism Important Rearrangement Reaction for CSIR & GATE Exam [Video]. YouTube. [Link]
-
Chemical Science. (n.d.). Palladium-catalyzed aerobic homocoupling of aliphatic olefins to dienes: evidence for rate-limiting concerted metalation–deprotonation. [Link]
-
Loupy, A., et al. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(1), 22–40. [Link]
-
ResearchGate. (n.d.). Functionalization of pyridine N‐oxides using PyBroP. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Molecules. (n.d.). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. [Link]
-
ACS Omega. (n.d.). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. [Link]
-
PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]
-
Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]
-
Organic Chemistry Frontiers. (n.d.). Carbon atom insertion into N-heterocyclic carbenes to yield 3,4-dihydroquinoxalin-2(1H)-ones. [Link]
-
Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Wikipedia. (n.d.). Ciamician–Dennstedt rearrangement. [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. [Link]
-
Frontiers in Chemical Sciences. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]
-
ResearchGate. (n.d.). (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H). [Link]
-
ACS Catalysis. (2020). Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts. [Link]
-
Bagley, M. C., et al. (2012). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 8, 1445–1453. [Link]
-
Journal of Chemical Education. (2025). Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. [Link]
-
RSC Publishing. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. [Link]
-
ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. [Link]
-
Frontiers in Chemistry. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. [Link]
-
ResearchGate. (n.d.). Mechanism of the Hantzsch 1,4-dihydropyridine synthesis. 55 In the AcA.... [Link]
-
jOeCHEM. (2020, April 12). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples [Video]. YouTube. [Link]
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Technical Support Center: Characterization of 2-(2-Diethylaminoethyl)pyridine (DEAE-Py) Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-diethylaminoethyl)pyridine (DEAE-Py) and its metal complexes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established scientific principles and field-proven insights. The flexible nature of the DEAE-Py ligand, particularly its diethylaminoethyl side chain, presents unique challenges in synthesis, purification, and characterization. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Synthesis & Purification
Q1: My reaction yields a mixture of products or an oily residue instead of the expected crystalline complex. What's going wrong?
Underlying Causes: The formation of multiple products or oils can often be attributed to several factors related to the coordination behavior of DEAE-Py and reaction conditions.
-
Ligand Flexibility: The diethylaminoethyl side chain of DEAE-Py possesses significant conformational freedom.[1][2][3] This flexibility can lead to the formation of different isomers or complexes with varying coordination modes in the same reaction pot.
-
Stoichiometry and Coordination Number: The metal-to-ligand ratio is critical. An excess of either the metal salt or the ligand can lead to the formation of unintended species. The plasticity of the coordination sphere of many transition metals, like Cu(II), allows for a variety of coordination numbers and geometries, further complicating the product landscape.[4]
-
Solvent Effects: The choice of solvent can influence the solubility of reactants and products, as well as the coordination environment of the metal ion.
-
Deprotonation: Depending on the reaction conditions (e.g., presence of a base), the amine group on the side chain can be deprotonated, leading to different coordination behavior.[5]
Troubleshooting Protocol:
-
Optimize Metal-to-Ligand Ratio: Systematically vary the molar ratio of the metal salt to DEAE-Py (e.g., 1:1, 1:2, 2:1) to identify the optimal stoichiometry for your desired complex.
-
Solvent Screening: Perform small-scale reactions in a variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, THF, dichloromethane) to find a system that promotes the crystallization of a single product.
-
Control pH and Temperature: If unintended deprotonation is suspected, conduct the reaction under neutral or slightly acidic conditions.[6] Temperature control is also crucial; some reactions may benefit from being run at lower temperatures to favor the formation of a single, thermodynamically stable product.
-
Purification Strategy - Column Chromatography: If a mixture of products is unavoidable, column chromatography is often the most effective purification method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate complexes with different polarities.
-
Purification Strategy - Recrystallization: Once a relatively pure solid is obtained, recrystallization from a suitable solvent or solvent mixture is essential for obtaining high-quality crystals suitable for X-ray diffraction.
Spectroscopic Characterization
Q2: I'm observing broad, poorly resolved peaks in the 1H NMR spectrum of my DEAE-Py complex. How can I interpret this data?
Underlying Causes: Broadened NMR signals are a hallmark of paramagnetic complexes.[7] If your metal center has unpaired electrons (e.g., Cu(II), Mn(II), high-spin Fe(II)/Fe(III), Co(II), Ni(II)), it will significantly affect the NMR spectrum.
-
Paramagnetic Relaxation: The unpaired electrons on the metal create a strong local magnetic field that induces rapid relaxation of nearby nuclei, leading to significant line broadening.[8]
-
Hyperfine Shift: The interaction between the unpaired electrons and the nuclear spins causes large shifts in the resonance frequencies, known as hyperfine shifts. These shifts can move proton signals far outside the typical diamagnetic range (0-10 ppm).[7]
-
Fluxionality in Solution: The flexible diethylaminoethyl side chain can undergo rapid conformational changes in solution, leading to exchange broadening of the NMR signals.
Troubleshooting and Interpretation Workflow:
Caption: Workflow for troubleshooting broad NMR signals.
Step-by-Step Guide:
-
Confirm Paramagnetism: The first step is to determine if your complex is paramagnetic. This can be done by measuring its magnetic susceptibility or by running an Electron Paramagnetic Resonance (EPR) spectrum.
-
Variable-Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help distinguish between paramagnetic broadening and exchange broadening.[9] If the process is a dynamic exchange, cooling the sample may slow it down enough to resolve individual signals.
-
Measure T1 Relaxation Times: The measurement of spin-lattice (T1) relaxation times can provide information about the distance of protons from the paramagnetic center. Protons closer to the metal will have shorter T1 values.
-
Utilize 2D NMR: While challenging for highly paramagnetic species, 2D NMR techniques like COSY and HSQC can sometimes help in assigning resonances, even with broad lines.
-
Embrace the Broadening: For highly paramagnetic complexes, fully resolved spectra may not be achievable. In these cases, the presence of broad, shifted signals is itself a key piece of characterization data confirming the coordination of the ligand to the metal.[10]
Q3: My FT-IR spectrum shows only subtle shifts upon coordination. How can I confirm the DEAE-Py ligand is bound to the metal?
Underlying Causes: While coordination of a ligand to a metal center typically induces shifts in its vibrational frequencies, these shifts can sometimes be small or difficult to distinguish from background noise, especially for a complex ligand like DEAE-Py.
-
Subtle Electronic Perturbations: The coordination of the pyridine nitrogen may only cause minor changes in the bond strengths of the aromatic ring, leading to small shifts in the corresponding stretching frequencies.
-
Overlapping Bands: The spectrum of the DEAE-Py ligand itself is complex, with numerous C-H, C-N, and C-C stretching and bending modes. These can overlap with the key vibrational modes that are sensitive to coordination.
Analytical Protocol:
-
Focus on Key Vibrational Modes: Pay close attention to the pyridine ring vibrations. The "Star of David" ring breathing mode, typically found around 1000-1050 cm-1, is often sensitive to coordination.[11]
-
Look for New Bands in the Far-IR: The most definitive evidence for coordination comes from the appearance of new, low-frequency bands in the Far-IR region (typically below 500 cm-1). These bands correspond to the metal-ligand (M-N) stretching vibrations.[11][12]
-
Compare with the Free Ligand: Always run a high-quality FT-IR spectrum of the free DEAE-Py ligand under the same conditions as your complex for a direct comparison.
-
Corroborate with Other Techniques: FT-IR should not be used in isolation. Correlate your findings with data from other techniques like NMR, UV-Vis, and elemental analysis to build a comprehensive picture of your complex.
| Vibrational Mode | Typical Wavenumber (cm-1) | Expected Shift upon Coordination |
| Pyridine Ring Stretching | 1400-1600 | Subtle shifts to higher or lower frequency |
| "Star of David" Ring Mode | 1000-1050 | Moderate shift |
| C-H out-of-plane bending | 700-900 | Minor shifts |
| Metal-Nitrogen (M-N) Stretch | < 500 | Appearance of new bands |
Table 1: Key FT-IR vibrational modes for monitoring DEAE-Py coordination.
Structural Characterization
Q4: I'm struggling to grow single crystals of my DEAE-Py complex suitable for X-ray diffraction. What techniques can I try?
Underlying Causes: The inability to grow high-quality single crystals is a common bottleneck in coordination chemistry. For DEAE-Py complexes, this is often exacerbated by:
-
High Solubility: The diethylamino groups can increase the solubility of the complex in many common organic solvents, making it difficult to achieve the supersaturation required for crystallization.
-
Conformational Flexibility: The flexible side chain can adopt multiple conformations, which can hinder the formation of a well-ordered crystal lattice.[1][2][3]
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal growth.
Crystallization Strategies:
Caption: A systematic approach to growing single crystals.
-
Start with the Purest Possible Material: This cannot be overstated. Ensure your complex is highly pure before attempting crystallization.
-
Slow Evaporation: Dissolve your complex in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days or weeks in a loosely capped vial.
-
Vapor Diffusion: This is a very powerful technique.
-
Solvent/Anti-solvent: Dissolve your complex in a small amount of a good solvent. Place this solution in a small, open vial inside a larger, sealed jar containing a larger volume of a volatile "anti-solvent" (a solvent in which your complex is poorly soluble). The anti-solvent vapor will slowly diffuse into the solution of your complex, gradually reducing its solubility and promoting crystallization.
-
-
Liquid-Liquid Diffusion: Carefully layer a solution of your complex on top of a less dense, miscible anti-solvent in a narrow tube (e.g., an NMR tube). Crystals may form at the interface over time.
-
Systematic Screening: Be methodical. Screen a wide range of solvents, concentrations, and temperatures. Keep detailed records of your experiments.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common coordination modes of the DEAE-Py ligand? The DEAE-Py ligand is versatile and can adopt several coordination modes. The most common is as a bidentate ligand, coordinating to the metal center through the pyridine nitrogen and the tertiary amine nitrogen of the diethylaminoethyl side chain, forming a stable five-membered chelate ring. However, depending on the metal, steric factors, and the presence of other ligands, it can also act as a monodentate ligand through only the pyridine nitrogen. In some cases, it can even act as a bridging ligand between two metal centers.[13]
Q2: My complex appears to be unstable in solution over time, as indicated by changes in its UV-Vis spectrum. What could be the cause? The lability of coordination complexes in solution is a common issue.[14][15] This can be due to several factors:
-
Solvent Coordination: Solvent molecules can sometimes displace the DEAE-Py ligand, especially if the solvent is a good ligand itself (e.g., DMSO, acetonitrile).
-
Redox Activity: The metal center may be susceptible to oxidation or reduction, particularly if exposed to air (oxygen). For example, Cu(I) complexes are often readily oxidized to Cu(II).[16]
-
Ligand Dissociation: There may be an equilibrium in solution between the coordinated complex and the free metal and ligand.[16] To investigate this, you can perform time-dependent UV-Vis spectroscopy, and consider using non-coordinating solvents. For air-sensitive complexes, all manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: Can Mass Spectrometry be used to characterize my DEAE-Py complex? Yes, mass spectrometry is a powerful tool for determining the molecular weight of your complex. Electrospray Ionization (ESI-MS) is particularly well-suited for coordination complexes.[17][18] However, be aware that the complex may fragment or react in the mass spectrometer. You might observe peaks corresponding to the intact complex, the complex after losing a labile ligand, or the free DEAE-Py ligand. Using a "soft" ionization technique can help to keep the complex intact.[14][19]
Q4: Are there specific safety precautions I should take when working with DEAE-Py and its complexes? As with all chemicals, you should consult the Safety Data Sheet (SDS) for DEAE-Py and the metal salts you are using. Pyridine derivatives can be toxic and should be handled in a well-ventilated fume hood.[20][21] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many transition metal compounds also have specific toxicities that need to be considered.
References
- Rehder, D. (2003). Bioinorganic Vanadium Chemistry. Inorganic Chemistry.
- Cotton, F. A., Wilkinson, G., Murillo, C. A., & Bochmann, M. (1999). Advanced Inorganic Chemistry (6th ed.). Wiley-Interscience.
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Hassan, A. A., et al. (2022). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. Molecules, 27(4), 1345. [Link]
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Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 212057, Pyridine, 2-(bis(2-diethylaminoethyl)amino)-. Retrieved from [Link]
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Nguyen, T. L. H., et al. (2024). Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 656–662. [Link]
-
Malik, M. A., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 51(38), 14511–14527. [Link]
-
Utz, D., Kisslinger, S., Hampel, F., & Schindler, S. (2008). Syntheses and characterization of copper complexes with the ligand 2-aminoethyl(2-pyridylmethyl)-1,2-ethanediamine (apme). Journal of Inorganic Biochemistry, 102(5-6), 1236–1245. [Link]
-
Al-Ostoot, F. H., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(21), 6432. [Link]
-
Haddad, R., et al. (2013). Bipolar Mass Spectrometry of Labile Coordination Complexes, Redox Active Inorganic Compounds, and Proteins Using a Glass Nebulizer for Sonic-Spray Ionization. Analytical Chemistry, 85(13), 6399–6406. [Link]
-
Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]
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Zavodszky, M. I., & Kuhn, L. A. (2005). Side-chain flexibility in protein–ligand binding: The minimal rotation hypothesis. Protein Science, 14(4), 1104–1114. [Link]
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Malik, M. A., et al. (2022). Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. Dalton Transactions, 51(38), 14511–14527. [Link]
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Nehete, P. U., et al. (2014). Preparation and Characterization of 2-(Methylamino) Pyridine Complex of Cu(I). International Journal of Synthetic Chemistry, 2(1), 6-10. [Link]
- Chen, W., & Lim, C. (2008). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Comments on Inorganic Chemistry, 29(5-6), 125-157.
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Snavely, F. A., & Yoder, C. H. (1971). The Preparation and Analysis of Some Metal-Pyridine Complexes. Journal of Chemical Education, 48(11), 779. [Link]
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Novotný, J., et al. (2018). Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts. Chemical Reviews, 118(17), 7863–7901. [Link]
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Movassaghi, M., & Schmidt, M. A. (2005). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 127(38), 13130–13131. [Link]
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Gabdulkhakov, A. G., & Garipov, I. T. (2024). Protein Crystallography: Achievements and Challenges. International Journal of Molecular Sciences, 25(3), 1837. [Link]
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ResearchGate. (n.d.). Fig. 1 EPR spectra of Cu(II) complexes. Experimental (solid lines) and... Retrieved from [Link]
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Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois at Urbana-Champaign. [Link]
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NPTEL-NOC IITM. (2013, July 8). Mod-33 Lec-37 Pyridine Synthesis. YouTube. [Link]
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ResearchGate. (n.d.). Copper(II) complexes based on N-(bis(diethylamino)phosphoryl)-2,2,2-trichloroacetamide with pyridine and 4,4′-bipyridine. Retrieved from [Link]
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Henderson, M. A., McIndoe, J. S., & Rosenberg, L. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Organometallics, 38(10), 2055–2066. [Link]
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Gygli, G., & Vonderschmitt, D. (1997). Side-chain flexibility in proteins upon ligand binding. Biopolymers, 41(2), 143–151. [Link]
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McIndoe, J. S., & Vikse, K. L. (2008). Mass spectrometry of inorganic, coordination and organometallic compounds. Dalton Transactions, (13), 1681–1690. [Link]
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Nonoyama, M. (1974). Ruthenium(II) Complexes Derived from 2-(Methylamino)pyridine. Transition Metal Chemistry, 1(1), 70–73. [Link]
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Foroozandeh, M., & Price, W. S. (2020). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 58(8), 709–722. [Link]
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Maganas, D., et al. (2022). EPR Spectroscopy of Cu(II) Complexes: Prediction of g-Tensors Using Double-Hybrid Density Functional Theory. Magnetochemistry, 8(4), 38. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]
-
Singh, A. K., et al. (2018). Synthesis and characterization of complexes of platinum(II) with bidentate Schiff base ligands. International Journal of Creative Research Thoughts, 6(2), 1058–1064. [Link]
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Nimc. (2026, January 6). Pyridine Synthesis: A Comprehensive Overview. Nimc. [Link]
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Wikipedia contributors. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectrometry of Inorganic, Coordination and Organometallic Compounds: Tools - Techniques - Tips. Retrieved from [Link]
-
Zavodszky, M. I., & Kuhn, L. A. (2005). Side-chain flexibility in protein-ligand binding: the minimal rotation hypothesis. Protein Science, 14(4), 1104–1114. [Link]
-
ETH Zurich. (n.d.). EPR of Cu2+ Complexes. Electron Paramagnetic Resonance. Retrieved from [Link]
-
Van den Bergh, T., et al. (2022). The N-terminal length and side-chain composition of CXCL13 affect crystallization, structure and functional activity. Journal of Biological Chemistry, 298(10), 102434. [Link]
-
Tzagoloff, A., & D'Silva, P. (2018). Labile Low-Molecular-Mass Metal Complexes in Mitochondria: Trials and Tribulations of a Burgeoning Field. Trends in Biochemical Sciences, 43(11), 861–871. [Link]
-
Applications of Paramagnetic NMR Spectroscopy for Monitoring Transition Metal Complex Stoichiometry and Speciation. (n.d.). [Link]
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- 4. The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Enhancing the Long-Term Stability of 2-(2-Diethylaminoethyl)pyridine as a Corrosion Inhibitor
Welcome to the technical support center for 2-(2-Diethylaminoethyl)pyridine, a versatile corrosion inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the long-term stability and performance of this inhibitor in your experiments.
Introduction to 2-(2-Diethylaminoethyl)pyridine as a Corrosion Inhibitor
2-(2-Diethylaminoethyl)pyridine is a member of the pyridine-based class of organic corrosion inhibitors. Its efficacy stems from the presence of nitrogen atoms in both the pyridine ring and the diethylamino side chain, which act as adsorption centers on metal surfaces.[1][2] These nitrogen atoms, with their lone pairs of electrons, can coordinate with vacant d-orbitals of metal atoms, forming a protective film that isolates the metal from the corrosive environment.[1] The molecule's structure allows for a relatively flat orientation on the metal surface, contributing to the formation of a dense barrier.[1]
While effective for short-term applications, ensuring consistent, long-term corrosion inhibition requires a deeper understanding of the molecule's stability and potential degradation pathways under operational conditions. This guide will address common challenges and provide actionable strategies to enhance its long-term performance.
Frequently Asked Questions (FAQs)
Q1: My corrosion inhibition efficiency with 2-(2-Diethylaminoethyl)pyridine is decreasing over time. What are the likely causes?
A1: A decline in inhibition efficiency over time can be attributed to several factors related to the inhibitor's stability and the experimental conditions:
-
Thermal Degradation: At elevated temperatures, the diethylaminoethyl side chain may be susceptible to degradation. Studies on structurally similar tertiary amines, such as N,N-Diethylethanolamine (DEEA), have shown that thermal degradation can occur, especially in the presence of CO2.[3] This can lead to the breakdown of the molecule and a reduction in its ability to adsorb onto the metal surface.
-
Oxidative Degradation: The presence of dissolved oxygen can lead to the oxidative degradation of the inhibitor. The amine groups, in particular, can be susceptible to oxidation, which alters the molecular structure and reduces its effectiveness.
-
Hydrolysis: Depending on the pH and temperature of your system, hydrolysis of the functional groups on the inhibitor molecule could occur over long exposure times, although this is generally less of a concern for the stable pyridine ring and the alkylamine side chain compared to esters or amides.
-
Microbial Degradation: In systems that are not sterile, microorganisms can consume organic inhibitors. Studies have shown that pyridine and its derivatives can be biodegraded by certain bacteria.[4]
-
Changes in Corrosive Environment: An increase in the concentration of corrosive species (e.g., H₂S, CO₂), a significant pH shift, or an increase in temperature can all increase the corrosion rate to a point where the initial inhibitor concentration is no longer sufficient.
Q2: What is the optimal concentration range for 2-(2-Diethylaminoethyl)pyridine for long-term applications?
A2: The optimal concentration is highly dependent on the specific conditions of your system (e.g., temperature, pH, flow rate, and the nature of the corrosive environment). Generally, for pyridine-based inhibitors, the inhibition efficiency increases with concentration up to a certain point, after which it plateaus.[5] For long-term stability, it is crucial to maintain a concentration that is above the critical micelle concentration (CMC) to ensure a stable protective film.
It is recommended to perform dose-response studies under your specific experimental conditions to determine the optimal concentration. A related compound, 2-(2-Methylaminoethyl)pyridine, showed high efficiency at 25 mM in an acidic medium for over a month.[6] This can serve as a starting point for your optimization.
Q3: Can I use 2-(2-Diethylaminoethyl)pyridine in high-temperature environments?
A3: Pyridine-based inhibitors are known for their relatively good thermal stability due to the aromaticity of the pyridine ring.[7] However, as mentioned in Q1, the diethylaminoethyl side chain may be the point of thermal vulnerability. The stability of the inhibitor will decrease with increasing temperature. For high-temperature applications, it is crucial to either select a more thermally stable inhibitor, use a higher concentration of 2-(2-Diethylaminoethyl)pyridine to compensate for degradation, or employ stabilization strategies as outlined in the troubleshooting guide below.
Q4: How can I tell if the inhibitor itself is degrading or if other factors are causing the loss of performance?
A4: To diagnose the root cause of performance loss, a systematic approach is necessary. This involves analyzing both the corrosive medium and the metal surface. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the parent inhibitor molecule and any potential degradation products in your experimental solution over time.[8][9][10] A decreasing concentration of the parent inhibitor and the appearance of new peaks would indicate degradation. Surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) can be used to examine the integrity of the protective film on the metal surface.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered when using 2-(2-Diethylaminoethyl)pyridine for long-term corrosion inhibition.
Problem 1: Inconsistent or Rapidly Decreasing Inhibition Efficiency
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Actions |
| Inhibitor Degradation | The inhibitor may be degrading due to thermal, oxidative, or biological stress. |
| Action 1: Characterize Degradation: Use analytical techniques like HPLC or GC-MS to monitor the concentration of 2-(2-Diethylaminoethyl)pyridine and identify any degradation products over time.[8][9] | |
| Action 2: Mitigate Oxidative Degradation: If oxygen is present, consider using an oxygen scavenger in your system. | |
| Action 3: Prevent Biological Fouling: If microbial contamination is suspected, the use of a biocide may be necessary. | |
| Sub-optimal Concentration | The initial concentration may be too low for long-term protection, or the inhibitor may be consumed over time. |
| Action: Re-evaluate Dosage: Conduct long-term tests at various concentrations to determine the minimum effective concentration that provides sustained protection. Consider periodic re-dosing in closed systems. | |
| Changes in System Conditions | Fluctuations in temperature, pH, or the concentration of corrosive species can impact inhibitor performance. |
| Action: Monitor System Parameters: Continuously monitor and record key system parameters to correlate any changes with inhibitor performance. |
Problem 2: Localized Corrosion or Pitting Despite Inhibitor Presence
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Actions |
| Incomplete Film Formation | The inhibitor may not be forming a complete and persistent protective film on the metal surface. |
| Action 1: Optimize Application: Ensure proper mixing and dispersion of the inhibitor in the solution. For initial application, consider a higher "filming" concentration, followed by a lower "maintenance" dose. | |
| Action 2: Surface Preparation: Ensure the metal surface is clean and free of contaminants before introducing the inhibitor, as this can interfere with film formation. | |
| Synergistic Effects Needed | In some aggressive environments, a single inhibitor may not be sufficient to provide complete protection. |
| Action: Investigate Synergists: Consider adding a synergistic compound. For example, halides (like iodide ions) or other organic compounds can sometimes enhance the adsorption and effectiveness of amine-based inhibitors. |
Strategies for Improving Long-Term Stability
To proactively enhance the long-term stability of 2-(2-Diethylaminoethyl)pyridine, consider the following advanced strategies:
Formulation with Synergists
The performance of 2-(2-Diethylaminoethyl)pyridine can often be improved by combining it with other compounds that have a synergistic effect.
-
Mechanism of Synergy: Synergism can occur through various mechanisms, such as the co-adsorption of two or more molecules leading to a more densely packed and stable protective film, or one component enhancing the adsorption of the other.
-
Potential Synergists:
-
Halide Ions: Iodide and bromide ions are known to have a synergistic effect with amine-based inhibitors.
-
Other Organic Inhibitors: Combining with other classes of organic inhibitors, such as those containing sulfur or phosphorus, may provide enhanced protection.
-
Surfactants: Certain surfactants can improve the solubility and film-forming properties of the inhibitor.
-
Encapsulation Technologies
Encapsulating the inhibitor in a protective shell can provide a controlled release mechanism, maintaining an effective concentration over a longer period and protecting the inhibitor from premature degradation.
-
pH-Responsive Microcapsules: For applications where corrosion is initiated by a drop in pH, encapsulating the inhibitor in pH-sensitive polymers can provide an "on-demand" release.
-
Self-Healing Coatings: Incorporating microcapsules containing the inhibitor into a coating can provide a self-healing functionality. When the coating is damaged, the microcapsules rupture and release the inhibitor to protect the exposed metal.
Molecular Modification
While this is a more advanced approach typically undertaken during inhibitor development, understanding the principles can inform the selection of more robust inhibitors. Modifying the structure of 2-(2-Diethylaminoethyl)pyridine, for instance by adding other functional groups, could enhance its adsorption characteristics and intrinsic stability.
Experimental Protocols
Protocol 1: Long-Term Immersion Test for Inhibitor Stability
This protocol outlines a procedure for evaluating the long-term performance of 2-(2-Diethylaminoethyl)pyridine.
Materials:
-
Metal coupons of the alloy of interest
-
Corrosive solution (e.g., 1M HCl, 3.5% NaCl solution)
-
2-(2-Diethylaminoethyl)pyridine
-
Thermostatically controlled water bath or incubator
-
Analytical balance
-
HPLC or GC-MS for inhibitor concentration analysis
Procedure:
-
Coupon Preparation: Prepare and weigh the metal coupons according to standard procedures (e.g., ASTM G1).
-
Solution Preparation: Prepare the corrosive solution with and without the desired concentration of the inhibitor.
-
Immersion: Immerse the prepared coupons in the solutions at the desired temperature. Ensure the volume of the solution is sufficient to avoid significant changes in inhibitor or corrosive species concentration over time.
-
Sampling: At regular intervals (e.g., 1, 7, 14, 30, 60 days), remove a set of coupons from each solution.
-
Analysis of Coupons: Clean the removed coupons according to standard procedures (e.g., ASTM G1) and reweigh them to determine the mass loss and calculate the corrosion rate and inhibition efficiency.
-
Analysis of Solution: At each sampling interval, take an aliquot of the solution for analysis by HPLC or GC-MS to determine the remaining concentration of the inhibitor.
-
Data Evaluation: Plot the inhibition efficiency and inhibitor concentration as a function of time to assess the long-term stability and performance.
Protocol 2: Stability-Indicating HPLC Method Development (Conceptual)
This protocol provides a conceptual framework for developing an HPLC method to assess the stability of 2-(2-Diethylaminoethyl)pyridine.
Objective: To develop a reverse-phase HPLC method that can separate the parent 2-(2-Diethylaminoethyl)pyridine from its potential degradation products.
-
Column Selection: Start with a C18 column, which is a versatile choice for separating a wide range of organic molecules.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
The addition of a buffer (e.g., phosphate buffer) can help to control the pH and improve peak shape, especially for an amine-containing compound.
-
An ion-pairing reagent may be necessary to improve the retention and resolution of the basic analyte.
-
-
Forced Degradation Studies: To generate potential degradation products, subject solutions of 2-(2-Diethylaminoethyl)pyridine to stress conditions such as:
-
Acidic and Basic Hydrolysis: Reflux in HCl and NaOH solutions.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Heat the solution.
-
Photolytic Stress: Expose the solution to UV light.
-
-
Method Optimization: Analyze the stressed samples using the initial HPLC conditions. Optimize the mobile phase composition (gradient elution may be necessary), flow rate, and column temperature to achieve good separation between the parent peak and the degradation product peaks.
-
Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.
Visualizations
Conceptual Degradation Pathway
Caption: Conceptual pathways for the degradation of 2-(2-Diethylaminoethyl)pyridine.
Troubleshooting Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. isdesr.org [isdesr.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-Based and Imidazoline-Based Corrosion Inhibitors -Youzhu Chem [youzhuchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Quantitative Analysis of 2-(2-Diethylaminoethyl)pyridine
Welcome to the technical support center for the quantitative analysis of 2-(2-Diethylaminoethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement and troubleshooting. Here, we address common challenges encountered during the analysis of this tertiary amine, offering logical, scientifically grounded solutions to ensure the development of robust and reliable quantitative methods.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary analytical techniques for the quantitative analysis of 2-(2-Diethylaminoethyl)pyridine?
-
What are the key challenges in analyzing 2-(2-Diethylaminoethyl)pyridine?
-
-
HPLC Method Development and Troubleshooting
-
Q: My HPLC peak for 2-(2-Diethylaminoethyl)pyridine is tailing significantly. What is the cause and how can I improve the peak shape?
-
Q: I am observing poor retention of 2-(2-Diethylaminoethyl)pyridine on my C18 column. How can I increase its retention?
-
Q: How do I choose the optimal mobile phase pH for the analysis of this basic compound?
-
Q: I'm experiencing low UV sensitivity for my analyte. What are my options?
-
-
GC Method Development and Troubleshooting
-
Q: Is direct GC analysis suitable for 2-(2-Diethylaminoethyl)pyridine?
-
Q: I am seeing broad and tailing peaks in my GC analysis. What are the likely causes and solutions?
-
-
Sample Preparation Troubleshooting
-
Q: What is a reliable method for extracting 2-(2-Diethylaminoethyl)pyridine from plasma for LC-MS/MS analysis?
-
Q: I am concerned about the stability of my analyte during sample storage and preparation. How can I assess and mitigate degradation?
-
-
Method Validation and Stability Indicating Assays
-
Q: How do I develop a stability-indicating HPLC method for 2-(2-Diethylaminoethyl)pyridine?
-
Frequently Asked Questions (FAQs)
What are the primary analytical techniques for the quantitative analysis of 2-(2-Diethylaminoethyl)pyridine?
The two primary chromatographic techniques for the quantitative analysis of 2-(2-Diethylaminoethyl)pyridine are High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography (GC), typically with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector.[1][2]
-
HPLC is highly versatile and is the method of choice for samples in complex matrices, such as biological fluids. Reversed-phase HPLC is common, but the basic nature of the analyte requires careful method development to achieve good peak shape and retention.[2]
-
GC is suitable for volatile and thermally stable compounds. While 2-(2-Diethylaminoethyl)pyridine is amenable to GC analysis, its polarity can lead to peak tailing, which may necessitate derivatization or the use of specialized columns.[1]
What are the key challenges in analyzing 2-(2-Diethylaminoethyl)pyridine?
The main challenges stem from its chemical structure, specifically the presence of a basic tertiary amine and a pyridine ring:
-
Peak Tailing in HPLC: The basic amine group can interact with acidic silanol groups on the surface of silica-based reversed-phase columns, leading to poor peak shape.[3]
-
Analyte Stability: Amines can be susceptible to degradation through oxidation or pH-mediated hydrolysis, especially during sample preparation and storage.[2]
-
Matrix Effects in LC-MS/MS: When analyzing biological samples, endogenous components can co-elute with the analyte and suppress or enhance its ionization, leading to inaccurate quantification.
-
Low UV Chromophore: While the pyridine ring provides UV absorbance, the sensitivity might be insufficient for trace-level quantification, necessitating more sensitive detectors like mass spectrometers.
HPLC Method Development and Troubleshooting
Q: My HPLC peak for 2-(2-Diethylaminoethyl)pyridine is tailing significantly. What is the cause and how can I improve the peak shape?
A: Peak tailing for basic compounds like 2-(2-Diethylaminoethyl)pyridine in reversed-phase HPLC is primarily caused by secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica-based stationary phase. [3] These interactions lead to a mixed-mode retention mechanism, resulting in asymmetrical peaks.
Here is a systematic approach to troubleshooting and improving peak shape:
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree to troubleshoot peak tailing for basic compounds.
Detailed Refinement Strategies:
-
Mobile Phase pH Adjustment:
-
Low pH (2.5-3.0): By operating at a low pH, the residual silanol groups on the stationary phase are protonated and thus, less likely to interact with the protonated analyte. Use buffers like phosphate or formate to maintain a stable pH.[4]
-
High pH (8-11): An alternative is to use a high pH mobile phase, which deprotonates the analyte, making it less likely to interact with the stationary phase. This requires a pH-stable column, such as a hybrid organic/silica particle column.[5]
-
-
Use of Mobile Phase Modifiers:
-
Triethylamine (TEA): Adding a small concentration (e.g., 0.1%) of a competing base like TEA to the mobile phase can saturate the active silanol sites, thereby reducing their interaction with the analyte.[3]
-
-
Column Selection:
-
High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped have fewer accessible silanol groups, leading to improved peak shape for basic compounds.
-
Alternative Stationary Phases: Consider columns with different stationary phases, such as those with embedded polar groups or phenyl-hexyl phases, which can offer different selectivity and reduced silanol interactions.
-
Q: I am observing poor retention of 2-(2-Diethylaminoethyl)pyridine on my C18 column. How can I increase its retention?
A: Poor retention of this relatively polar compound on a non-polar C18 column can be addressed by modifying the mobile phase or chromatographic conditions.
| Strategy | Action | Rationale |
| Decrease Organic Solvent Content | Reduce the percentage of acetonitrile or methanol in the mobile phase. | This increases the polarity of the mobile phase, leading to stronger hydrophobic interactions between the analyte and the C18 stationary phase, thus increasing retention time. |
| Increase Mobile Phase pH | Use a buffer to increase the pH of the mobile phase towards or above the pKa of the tertiary amine. | This suppresses the ionization of the amine, making the analyte less polar and increasing its retention on a reversed-phase column. This must be done with a pH-stable column.[5] |
| Use an Ion-Pairing Reagent | Add an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase. | HFBA forms an ion pair with the protonated analyte, increasing its overall hydrophobicity and enhancing its retention on the C18 column. |
Q: How do I choose the optimal mobile phase pH for the analysis of this basic compound?
A: The choice of pH is critical and depends on the desired retention mechanism and available column technology. The pKa of the diethylamino group is the primary consideration.
Workflow for pH Optimization
Caption: A workflow for selecting the optimal mobile phase pH.
-
Low pH (2.5-3.0): This is often the simplest approach with standard silica columns. The analyte is fully protonated and elutes as a cation.
-
High pH (>8): This approach can provide excellent peak shape and retention but requires a specialized column that can withstand high pH mobile phases without degradation of the stationary phase.
Q: I'm experiencing low UV sensitivity for my analyte. What are my options?
A: If UV detection at the pyridine chromophore's lambda max (around 260 nm) is insufficient, consider the following:
-
Derivatization: React the analyte with a derivatizing agent that introduces a highly chromophoric or fluorophoric tag. This is often done pre-column.
-
Mass Spectrometric Detection (LC-MS): This is the preferred approach for high sensitivity and selectivity, especially in complex matrices. Electrospray ionization (ESI) in positive mode would be ideal for this tertiary amine.
GC Method Development and Troubleshooting
Q: Is direct GC analysis suitable for 2-(2-Diethylaminoethyl)pyridine?
A: Yes, direct GC analysis is feasible. However, the polar amine group can interact with active sites in the GC system (e.g., injector liner, column), leading to peak tailing and potential sample loss.[1]
Q: I am seeing broad and tailing peaks in my GC analysis. What are the likely causes and solutions?
A: This is a common issue for amines in GC analysis.
| Cause | Troubleshooting Steps |
| Active Sites in the Injector/Column | - Use a deactivated injector liner. \n- Employ a base-deactivated GC column specifically designed for the analysis of amines. |
| Inappropriate Column Phase | - Use a column with a more polar stationary phase, such as a wax column or a phase with a higher percentage of cyanopropylphenyl substitution. |
| Sub-optimal Temperature Program | - Optimize the initial oven temperature and the temperature ramp rate to ensure the analyte moves through the column in a tight band.[3] |
| Analyte Adsorption | - Consider derivatization to block the active amine group, for example, through acylation or silylation. This will make the analyte less polar and more volatile.[6] |
Sample Preparation Troubleshooting
Q: What is a reliable method for extracting 2-(2-Diethylaminoethyl)pyridine from plasma for LC-MS/MS analysis?
A: For bioanalytical applications, efficient extraction and cleanup are crucial to minimize matrix effects and ensure accurate quantification.
Recommended Sample Preparation Protocol (Plasma)
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Rationale: This is a simple and fast method for removing the bulk of proteins from the plasma sample.[7]
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma, add a suitable internal standard and 50 µL of a basifying agent (e.g., 1M NaOH) to deprotonate the analyte.
-
Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to facilitate extraction.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube, evaporate, and reconstitute.
Rationale: LLE provides a cleaner extract than PPT, further reducing matrix effects. The basification step ensures the analyte is in its neutral, more organic-soluble form.
-
Q: I am concerned about the stability of my analyte during sample storage and preparation. How can I assess and mitigate degradation?
A: Analyte stability should be evaluated early in method development.[2]
Stability Assessment Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Leave QC samples at room temperature for a period that mimics the sample preparation time (e.g., 4-6 hours) before analysis.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for an extended period (e.g., 1, 3, 6 months).
-
Post-Preparative Stability: Keep processed samples in the autosampler for a defined period (e.g., 24 hours) before injection to check for degradation in the final extract.
Mitigation Strategies:
-
Control pH: Maintain the sample at a pH where the analyte is most stable. For amines, this is often slightly acidic to prevent oxidation.
-
Use Antioxidants: If oxidative degradation is suspected, consider adding an antioxidant to the sample collection tubes or during preparation.
-
Minimize Exposure to Light and Temperature: Store samples in amber vials and keep them on ice or at reduced temperatures during processing.
Method Validation and Stability Indicating Assays
Q: How do I develop a stability-indicating HPLC method for 2-(2-Diethylaminoethyl)pyridine?
A: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8] This is achieved through forced degradation studies as per ICH guidelines.[9][10]
Forced Degradation Workflow
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solutions: Prepare a stock solution of 2-(2-Diethylaminoethyl)pyridine in a suitable solvent.
-
Apply Stress Conditions:
-
Acid/Base Hydrolysis: Treat the analyte solution with 0.1M HCl and 0.1M NaOH at room temperature or elevated temperature for a defined period.
-
Oxidation: Treat the solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug and a solution to dry heat (e.g., 80°C).
-
Photodegradation: Expose the solution to UV and visible light.
-
-
Analyze Samples: Analyze the stressed samples using an HPLC method with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer to identify degradation products.
-
Method Optimization: Adjust the mobile phase composition, gradient, and column chemistry to achieve baseline separation (resolution > 1.5) between the parent peak and all degradation product peaks.
-
Validation: Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11][12]
By following these guidelines and troubleshooting strategies, you can develop and refine a robust and reliable quantitative method for 2-(2-Diethylaminoethyl)pyridine that meets the stringent requirements of pharmaceutical research and development.
References
-
Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent. [Link]
- Bi, H., et al. (2009). Quantitative determination of dipyridamole in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study.
- BenchChem. (2025).
- Agilent Technologies. (2023). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Prajapati, Y. K., et al. (2015). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 77(4), 433–439.
- Srinivas, M., et al. (2016). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Journal of Analytical & Bioanalytical Techniques, 7(5).
-
ResearchGate. (2023). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. [Link]
-
ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
- Niu, H., et al. (2025). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems.
- International Council for Harmonisation. (1996). ICH Q2B: Validation of Analytical Procedures: Methodology.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009). LCGC Europe.
- Aejaz Ahmed, et al. (2022). Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy.
- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024).
- HPLC Back to Basics. (n.d.).
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods for Determining Pyridine in Environmental Samples.
- Singh, R., & Kumar, R. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390.
- Ahirrao, S. P., & Bhambere, D. S. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Natural Volatiles & Essential Oils Journal, 8(4), 10133-10144.
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research.
- BenchChem. (2025).
- Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent.
- SGS. (n.d.).
- Wagh, A., et al. (2022). STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine, 7(11), 9-32.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. WOAH.
Sources
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- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. medcraveonline.com [medcraveonline.com]
- 11. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of 2-(2-Diethylaminoethyl)pyridine by LC-MS/MS
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantitative analysis of 2-(2-Diethylaminoethyl)pyridine in biological samples. As a basic and polar compound, 2-(2-Diethylaminoethyl)pyridine is particularly susceptible to interferences from endogenous matrix components, which can compromise the accuracy, precision, and sensitivity of LC-MS/MS-based assays.[1][2] This resource offers a structured approach to understanding, diagnosing, and mitigating these effects, ensuring the generation of robust and reliable bioanalytical data.
The content herein is grounded in established scientific principles and aligned with regulatory expectations for bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5]
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the analysis of 2-(2-Diethylaminoethyl)pyridine that are often attributable to matrix effects.
Q1: My signal intensity for 2-(2-Diethylaminoethyl)pyridine is significantly lower in plasma samples compared to my neat standards. What is the likely cause?
A1: This phenomenon is a classic presentation of ion suppression , a prevalent matrix effect in LC-MS/MS analysis.[1][6] Co-eluting endogenous components from the biological matrix, such as phospholipids or salts, can interfere with the ionization of your target analyte in the mass spectrometer's ion source.[6] This interference reduces the efficiency of gas-phase ion formation for 2-(2-Diethylaminoethyl)pyridine, leading to a diminished signal. For basic compounds like yours, competition for protons in the ESI source is a common mechanism.[2]
Troubleshooting Steps:
-
Confirm Matrix Effect: Perform a post-extraction addition experiment to quantify the extent of ion suppression. (See Protocol 3 for a detailed methodology).
-
Improve Chromatographic Separation: Modify your LC method to separate 2-(2-Diethylaminoethyl)pyridine from the interfering components. Consider extending the gradient, using a different stationary phase (e.g., a biphenyl or pentafluorophenyl column for alternative selectivity), or adjusting the mobile phase pH.[2]
-
Enhance Sample Cleanup: Your current sample preparation may not be sufficiently removing interfering substances. A more rigorous solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary. (See Protocols 1 and 2).
-
Sample Dilution: If the analyte concentration is high enough, diluting the sample with a clean solvent can reduce the concentration of matrix components and thereby lessen the suppression effect.[2][7]
Q2: I'm observing inconsistent results (poor precision) across different batches of plasma samples. How can matrix effects be responsible for this variability?
A2: The composition of biological matrices can vary significantly between individuals or lots.[4] This inter-sample variability can lead to differential matrix effects, causing your analyte's signal to be suppressed or enhanced to a different degree in each sample, resulting in poor precision.[1] Regulatory bodies like the FDA require the evaluation of matrix effects using at least six different sources (lots) of the biological matrix to ensure the method's robustness.[4]
Troubleshooting Steps:
-
Evaluate Lot-to-Lot Variability: As per FDA and EMA guidelines, perform a matrix effect assessment using multiple sources of your biological matrix.[3][4] Prepare low and high concentration Quality Control (QC) samples in each matrix lot and evaluate the accuracy and precision. The precision (%CV) should not exceed 15%.[4][5]
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for variable matrix effects is to use a SIL-IS, such as a deuterated analog of 2-(2-Diethylaminoethyl)pyridine.[2][8] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction during data processing.[8][9] This is considered the gold standard in quantitative bioanalysis.[2]
-
Optimize Sample Preparation: Re-evaluate your sample cleanup procedure to ensure it provides consistent removal of interfering components across different sample lots.
Q3: My 2-(2-Diethylaminoethyl)pyridine peak shape is poor (e.g., fronting or tailing) in extracted samples but looks good in neat solutions. Why is this happening?
A3: Poor peak shape in the presence of a matrix can be due to several factors:
-
Matrix Overload: High concentrations of co-eluting matrix components can saturate the stationary phase of the analytical column, leading to peak distortion for the analyte.
-
Secondary Interactions: Residual matrix components can alter the surface chemistry of the column. For a basic compound like 2-(2-Diethylaminoethyl)pyridine, interactions with exposed silanols on a C18 column can be exacerbated by certain matrix components, leading to peak tailing.[10]
-
Injection Solvent Mismatch: If the final extraction solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Matrix components can sometimes alter the elution strength of the final sample solvent.
Troubleshooting Steps:
-
Improve Sample Cleanup: This is the most critical step to reduce matrix overload.
-
Adjust Injection Volume: Reducing the injection volume can alleviate column overload issues.[2]
-
Match Final Solvent to Mobile Phase: Ensure your final reconstitution solvent is as weak as, or weaker than, your initial mobile phase conditions to promote proper peak focusing on the column.
-
Consider a Different Column: A column with a different stationary phase or one that is more robust to matrix effects might be beneficial.
Part 2: Experimental Protocols & Workflows
This section provides detailed, step-by-step protocols for key experiments to diagnose and mitigate matrix effects.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Cleanup
This protocol is designed for the extraction of basic compounds like 2-(2-Diethylaminoethyl)pyridine from a plasma matrix using a mixed-mode cation exchange SPE cartridge.
Objective: To remove proteins, phospholipids, and other interfering components from plasma samples.
Methodology:
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex samples to ensure homogeneity.
-
To 200 µL of plasma, add the internal standard (ideally a SIL-IS).
-
Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex for 10 seconds. This step disrupts protein binding and ensures the analyte is in its protonated (cationic) state.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Pass 1 mL of methanol through the cartridge.
-
Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash 1: Pass 1 mL of 0.1 M hydrochloric acid through the cartridge. This removes acidic and neutral interferences.
-
Wash 2: Pass 1 mL of methanol through the cartridge. This removes more non-polar interferences.
-
-
Elution:
-
Elute the 2-(2-Diethylaminoethyl)pyridine with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte, releasing it from the cation exchange sorbent.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a solvent compatible with your initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Diagram of the SPE Workflow:
Caption: Workflow for Liquid-Liquid Extraction (LLE) of 2-(2-Diethylaminoethyl)pyridine.
Protocol 3: Quantitative Assessment of Matrix Effects
This protocol follows the recommendations of regulatory agencies to quantitatively determine the degree of ion suppression or enhancement.
[1][4]Objective: To calculate the Matrix Factor (MF) and assess the consistency of the matrix effect across different sources.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (from at least 6 different sources) using your validated method (e.g., Protocol 1 or 2). Spike the analyte and internal standard into the final, dried extract during the reconstitution step.
-
Set C (Extracted Sample): Spike the analyte and internal standard into the biological matrix before extraction and process as usual. (This set is used for recovery calculation, not the matrix factor itself).
-
-
Analyze and Collect Data:
-
Analyze all three sets of samples by LC-MS/MS.
-
Record the peak areas for the analyte and the internal standard for each sample.
-
-
Calculate the Matrix Factor (MF):
-
The MF is a quantitative measure of the matrix effect.
-
Formula:
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized Matrix Factor:
-
To account for the correction provided by the internal standard:
-
Formula:
-
IS-Normalized MF = ( (Peak Area of Analyte in Set B / Peak Area of IS in Set B) ) / ( (Peak Area of Analyte in Set A / Peak Area of IS in Set A) )
-
-
-
Assess Variability:
-
Calculate the IS-Normalized MF for each of the 6+ matrix sources.
-
Calculate the coefficient of variation (%CV) of the IS-Normalized MF values.
-
Acceptance Criteria (per FDA/EMA guidance): The %CV of the IS-Normalized MF across all lots should be ≤ 15%.
-
[4][5]Diagram of Matrix Effect Assessment:
Caption: Logic for assessing the matrix effect using post-extraction addition.
Part 3: Data Presentation
The following table illustrates a hypothetical dataset from a matrix effect experiment for 2-(2-Diethylaminoethyl)pyridine using a deuterated internal standard (IS), following Protocol 3.
Table 1: Matrix Effect Assessment Data
| Plasma Lot | Analyte Area (Set A - Neat) | Analyte Area (Set B - Post-Spike) | IS Area (Set A - Neat) | IS Area (Set B - Post-Spike) | Analyte/IS Ratio (Set A) | Analyte/IS Ratio (Set B) | IS-Normalized Matrix Factor |
| 1 | 1,050,000 | 730,000 | 520,000 | 358,000 | 2.019 | 2.039 | 1.010 |
| 2 | 1,050,000 | 695,000 | 520,000 | 335,000 | 2.019 | 2.075 | 1.027 |
| 3 | 1,050,000 | 780,000 | 520,000 | 395,000 | 2.019 | 1.975 | 0.978 |
| 4 | 1,050,000 | 710,000 | 520,000 | 350,000 | 2.019 | 2.029 | 1.005 |
| 5 | 1,050,000 | 650,000 | 520,000 | 305,000 | 2.019 | 2.131 | 1.055 |
| 6 | 1,050,000 | 755,000 | 520,000 | 370,000 | 2.019 | 2.041 | 1.011 |
| Mean | 1.014 | ||||||
| Std Dev | 0.026 | ||||||
| %CV | 2.6% |
Interpretation:
-
The raw analyte area in Set B is consistently lower than in Set A, indicating significant ion suppression (e.g., for Lot 1, the raw MF is 730,000 / 1,050,000 = 0.695, or ~30% suppression).
-
However, the IS-Normalized Matrix Factor is very close to 1 for all lots, and the %CV is 2.6%, which is well within the regulatory acceptance limit of ≤ 15%. *[4][5] Conclusion: This method is considered robust and reliable. The use of a stable isotope-labeled internal standard effectively compensates for the observed ion suppression and its lot-to-lot variability.
References
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis-an-overview. Retrieved from [Link]
-
Chemical Register. (n.d.). 2-amino-6-{[2-(diethylamino)ethyl]amino}pyridine-3,4,5-tricarbonitrile (CAS No. 102206-77-9) Suppliers. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytically important ions in the mass spectra of 2-(2-diethylaminoethyl)pyridine. Retrieved from [Link]
-
Chromatography Forum. (2005, February 9). Extraction method for amine and carboxilic group attached. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
LCGC. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
OSHA. (n.d.). Pyridine. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-BIS-(DIETHYLAMINOETHYL)-PYRIDINE. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Pyridine, 2-(2-(dimethylamino)ethyl)-. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
-
PubChem. (n.d.). Pyridine, 2-(bis(2-diethylaminoethyl)amino)-. Retrieved from [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
International Journal of MediPharm Research. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
ICH. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
-
Therapeutic Goods Administration. (2022, May 24). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
PubMed. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
ACS Omega. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Pyridine 1613 | NIOSH. Retrieved from [Link]
-
ResearchGate. (2024, March). Densities and volumetric properties of pyridine with 2-dimethylaminoethanol and 2-diethylaminoethanol at temperatures from 293.15 to 313.15 K. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Retrieved from [Link]
-
South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
LCGC International. (2023, December 1). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp. Retrieved from [Link]
-
National Institutes of Health. (2023, May 20). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Ethylpyridine (FDB004395). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Retrieved from [Link]
-
Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
MDPI. (2023, December 26). Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Corrosion Inhibition: Evaluating 2-(2-Diethylaminoethyl)pyridine Against Alternative Inhibitors
In the persistent battle against metallic corrosion, a significant challenge in industrial processes, the selection of an effective corrosion inhibitor is paramount for preserving material integrity and preventing economic losses. This guide provides a detailed comparative analysis of the corrosion inhibition performance of 2-(2-Diethylaminoethyl)pyridine, benchmarked against other prevalent inhibitor classes such as pyridine, quinoline, and imidazole derivatives. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering objective, data-supported insights into their respective mechanisms and efficiencies.
Introduction to Corrosion Inhibition
Corrosion is the electrochemical degradation of a material due to its interaction with the environment. In acidic industrial environments, such as those encountered during acid pickling, industrial cleaning, and oil and gas exploration, the corrosion of mild steel and other alloys is a significant concern. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.
The efficacy of an organic corrosion inhibitor is largely dependent on its molecular structure. The presence of heteroatoms (like nitrogen, sulfur, and oxygen), aromatic rings, and π-electrons facilitates the adsorption of the inhibitor molecule onto the metal surface. This adsorption process forms a protective film that acts as a barrier to the corrosive species, thereby stifling the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions of the corrosion process.
The Candidate: 2-(2-Diethylaminoethyl)pyridine and its Analogs
Pyridine and its derivatives are a well-established class of corrosion inhibitors, primarily due to the nitrogen atom in the pyridine ring, which serves as an active site for adsorption onto the metal surface. While specific data for 2-(2-Diethylaminoethyl)pyridine is not extensively available in publicly accessible literature, a close structural analog, 2-(2-Methylaminoethyl)pyridine (MAEP) , has been studied, providing a strong basis for performance expectation.
MAEP has demonstrated a maximum corrosion inhibition efficiency of approximately 91% for carbon steel in a hydrochloric acid medium at a concentration of 25 mM.[1] Its mechanism of action is attributed to its adsorption on the steel surface, a process that follows the modified-Langmuir isotherm.[1] The interaction is believed to occur through the nitrogen atom in the heterocyclic ring.[1]
Comparative Analysis with Other Heterocyclic Inhibitors
To provide a comprehensive evaluation, the performance of the pyridine derivative is compared against other notable classes of heterocyclic corrosion inhibitors. The data presented below is collated from various studies, and it is crucial to note that experimental conditions such as inhibitor concentration, temperature, and the exact alloy of mild steel may vary.
Data Summary: Inhibition Efficiencies of Various Heterocyclic Compounds
| Inhibitor Class | Specific Compound | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Pyridine Derivative | 2-(2-Methylaminoethyl)pyridine (MAEP) | Carbon Steel | HCl | 25 mM | ~91 | [1] |
| Pyridine Derivative | 4-chloro-2-((pyridin-2-ylimino)methyl)phenol (CPP) | Low Carbon Steel | 1 M HCl | 1 mM | 92.8 | [2] |
| Pyridine Derivative | 3-acetyl-4-(4-bromophenyl)-6-2-oxo-2H-chromen-3-yl pyridine-2(1H)-one (ABCP) | Mild Steel | 0.5 M HCl | 0.5 mM | 98.4 | [3] |
| Quinoline Derivative | 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | 5 mM | 90 | [4] |
| Quinoline Derivative | 6-(quinolin-6-ylmethyl) benzene-1,2,3,4,5-pentasulfonic acid (QBPA) | Mild Steel | 1 M HCl | Not Specified | >97 | [5] |
| Imidazole Derivative | Novel Imidazole Derivative (TOPI) | Carbon Steel | 1 M HCl | 10⁻³ M | 95.5 | |
| Benzimidazole Derivative | 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Carbon Steel | 1 M HCl | Not Specified | 95.4 |
Analysis of Performance:
From the comparative data, it is evident that pyridine derivatives, including the analog of our target compound, exhibit high inhibition efficiencies, often exceeding 90%.[1][2] Some pyridine derivatives, such as ABCP, have shown exceptionally high efficiency, reaching up to 98.4% under specific conditions.[3] Quinoline and imidazole derivatives also demonstrate excellent performance, with efficiencies well into the 90-97% range.[4][5]
The choice of an optimal inhibitor often depends on a balance of factors including inhibition efficiency, cost, environmental impact, and solubility in the corrosive medium. While some quinoline and imidazole derivatives may show slightly higher efficiencies in certain studies, pyridine derivatives like MAEP present a robust and effective option.
Mechanism of Action: The Adsorption Process
The primary mechanism of corrosion inhibition for these heterocyclic compounds is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. This adsorption can be classified as either physisorption or chemisorption, or a combination of both.
-
Physisorption: Involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.
-
Chemisorption: Involves the sharing of electrons or coordinate bond formation between the inhibitor molecules and the vacant d-orbitals of the metal atoms.
The adsorption process is often modeled using adsorption isotherms, such as the Langmuir isotherm, which describes the relationship between the concentration of the inhibitor and the extent of surface coverage.[1]
Caption: Generalized mechanism of corrosion inhibition by adsorption.
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific rigor of corrosion inhibitor studies, standardized experimental procedures are crucial. The following are detailed protocols for the most common techniques used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
This gravimetric method provides a direct and straightforward measurement of the average corrosion rate over a specific period.
Protocol:
-
Sample Preparation:
-
Mechanically polish mild steel coupons to a mirror finish.
-
Measure the surface area of each coupon.
-
Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry in an oven.
-
Accurately weigh each coupon and record the initial weight (W₀).
-
-
Corrosion Experiment:
-
Immerse the prepared coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.
-
Maintain the coupons in the solution for a predetermined duration (e.g., 24 hours) at a constant temperature.
-
-
Post-Experiment Analysis:
-
Remove the coupons from the solutions.
-
Wash the coupons with a cleaning solution (e.g., 12% HCl) to remove corrosion products, followed by rinsing with deionized water and acetone.
-
Dry the cleaned coupons in an oven and re-weigh them to obtain the final weight (W₁).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W₀ - W₁
-
Corrosion Rate (CR): CR = (ΔW) / (A * t), where A is the surface area and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with the inhibitor.
-
Caption: Workflow for the weight loss corrosion measurement.
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Protocol:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum).[6][7]
-
Fill the cell with the corrosive solution (with or without the inhibitor).
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a sufficient time (e.g., 30-60 minutes).
-
-
Polarization Scan:
-
Apply a potential scan, typically starting from a potential more negative than the OCP to a potential more positive than the OCP.
-
The scan rate should be slow (e.g., 0.167 mV/s) to ensure the system remains in a quasi-steady state.
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.
Protocol:
-
Cell Setup and Stabilization:
-
Use the same three-electrode cell setup as for PDP.
-
Allow the system to reach a steady state at the OCP.
-
-
Impedance Measurement:
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. A higher Rct value in the presence of an inhibitor indicates better corrosion protection.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.
-
Conclusion
2-(2-Diethylaminoethyl)pyridine, represented by its close analog 2-(2-Methylaminoethyl)pyridine, demonstrates strong performance as a corrosion inhibitor for steel in acidic environments, with efficiencies comparable to other high-performing heterocyclic compounds like quinoline and imidazole derivatives. The primary mechanism of inhibition is through the adsorption of the inhibitor molecules on the metal surface, forming a protective barrier that impedes the corrosion reactions.
The selection of an appropriate inhibitor requires a holistic evaluation of its performance, which can be rigorously assessed using a combination of weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The detailed protocols provided in this guide serve as a foundation for conducting such evaluations with scientific integrity. Further research focusing on direct comparative studies under identical conditions would be invaluable for a more definitive ranking of these promising inhibitor candidates.
References
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(No author given). (n.d.). Eco-friendly pyridine-derivatives for corrosion inhibition of carbon steel during acidic treatments: mechanistic insights from electrochemical, surface, and computational studies. ResearchGate. [Link]
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(No author given). (n.d.). A pyridine derivative 2-(2-Methylaminoethyl)pyridine (MAEP) as a 'green' corrosion inhibitor for low-carbon steel in hydrochloric acid media. ResearchGate. [Link]
-
Jiang, L., et al. (2018). Excellent corrosion inhibition performance of novel quinoline derivatives on mild steel in HCl media: Experimental and computational investigations. [Link]
-
ASTM G59-97(2014). (2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
-
(No author given). (n.d.). Lab 8 – Corrosion Studies by Weight Loss. [Link]
-
Warad, I., et al. (2018). Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M. An-Najah National University. [Link]
-
Singh, G., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303-1318. [Link]
-
Malaret, F. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, e1. [Link]
-
(No author given). (n.d.). Potentiodynamic polarization methods for corrosion measurement. ResearchGate. [Link]
-
ASTM G59-97. (n.d.). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]
-
(No author given). (n.d.). 2-(2-Methylaminoethyl)pyridine. SpectraBase. [Link]
-
(No author given). (n.d.). Corrosion Coupons & Weight Loss Analysis. Alabama Specialty Products, Inc. [Link]
-
Baril, G., et al. (2021). Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. Materials, 14(11), 3058. [Link]
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Ahmed, A. A., et al. (2021). The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. International Journal of Corrosion and Scale Inhibition, 10(4), 1766-1782. [Link]
-
(No author given). (n.d.). 6 Corrosion Due To Weight Loss. Scribd. [Link]
-
(No author given). (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. Gamry Instruments. [Link]
-
Ahmed, A. A., et al. (2021). The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl Medium: Complemented with antibacterial studies. ResearchGate. [Link]
-
Al-Baghdadi, S. B., et al. (2022). Evaluating the Corrosion Inhibition Efficiency of Pyridinium-Based Cationic Surfactants for EN3B Mild Steel in Acidic-Chloride Media. Molecules, 27(21), 7501. [Link]
-
(No author given). (2017). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibitor for Reinforced Concrete. International Journal of Electrochemical Science, 12, 3037-3049. [Link]
-
Al-Bayati, R. E. H., & Al-Amiery, A. A. (2022). Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology, 2(2), 1-8. [Link]
-
Malaret, F. (2022). Exact calculation of corrosion rates by the weight-loss method. Experimental Results, 3, e1. [Link]
-
(No author given). (n.d.). Experimental setup for (a) electrochemical impedance spectroscopy (EIS).... ResearchGate. [Link]
-
Munir, S., et al. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), 54351. [Link]
-
Aslam, R., et al. (2022). Recent Trends and Progress in Corrosion Inhibitors and Electrochemical Evaluation. Coatings, 12(11), 1735. [Link]
-
(No author given). (n.d.). Inhibition Effect of N, N'-Dimethylaminoethanol on the Corrosion of Austenitic Stainless Steel Type 304 in 3M H 2 SO 4. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Method Validation for 2-(2-Diethylaminoethyl)pyridine Quantification
In the landscape of pharmaceutical development and chemical manufacturing, the purity and concentration of starting materials and intermediates are paramount. The compound 2-(2-Diethylaminoethyl)pyridine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its accurate quantification ensures reaction stoichiometry, maximizes yield, and minimizes impurity profiles in the final product. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(2-Diethylaminoethyl)pyridine, grounded in the rigorous framework of international regulatory guidelines.
The Foundation: Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the universal principles of method validation. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is echoed by regulatory bodies like the U.S. Food and Drug Administration (FDA)[1][2][3][4][5]. Validation is not a single event but a continuous process that ensures a method remains fit-for-purpose throughout its lifecycle[6][7].
The core validation characteristics that define a method's performance include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels is recommended for establishing linearity[3].
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated suitable linearity, accuracy, and precision[2][3].
-
Accuracy: The closeness of test results to the true value. It should be established across the specified range of the procedure[2][3].
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Caption: A workflow diagram illustrating the key phases and parameters of analytical method validation according to ICH Q2(R1) guidelines.
Comparative Analysis of Analytical Technologies
The choice of an analytical technique for quantifying 2-(2-Diethylaminoethyl)pyridine depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs. As a basic amine, this compound presents specific challenges, such as potential peak tailing in chromatography due to interactions with acidic silanols on column surfaces[8][9].
Here, we compare three prevalent chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Good; depends on chromatographic resolution. | Very High; based on both retention time and mass fragmentation. | Excellent; based on retention time and specific precursor-product ion transitions. |
| Typical LOQ | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | < 1 ng/mL[10] |
| Linearity Range | Wide (typically 2-3 orders of magnitude) | Wide (typically 2-3 orders of magnitude) | Wide (can exceed 4 orders of magnitude) |
| Precision (%RSD) | < 2% | < 5% | < 5% (can be higher at lower concentrations) |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Throughput | High | Moderate | High |
| Cost & Complexity | Low | Moderate | High |
| Key Considerations | Robust and widely available. Requires chromophore for UV detection (pyridine ring is suitable). Peak shape of basic amines can be an issue. | Excellent for volatile and semi-volatile compounds. May require derivatization for polar amines. High specificity from MS detector[11]. | Unmatched sensitivity and specificity. The gold standard for trace quantification in complex matrices[12][13][14]. |
Expert Insights:
-
HPLC-UV is the workhorse for routine quality control (QC) assays where concentration levels are relatively high. The key challenge is managing the basic nature of the diethylaminoethyl group. This is often overcome by using a low-pH mobile phase to protonate the amine, employing highly end-capped columns, or using mobile phase additives. A reverse-phase method using a C18 column with a mobile phase of acetonitrile and a phosphate or formate buffer is a common starting point[15].
-
GC-MS is a powerful alternative, particularly for identifying and quantifying impurities. The specificity of mass spectrometry is a significant advantage over UV detection[11]. While 2-(2-Diethylaminoethyl)pyridine is sufficiently volatile for GC, peak shape can be poor on standard columns. Specialized base-deactivated columns are often necessary to prevent adsorption and peak tailing[8].
-
LC-MS/MS offers the ultimate in sensitivity and specificity and is the method of choice for bioanalytical studies (e.g., pharmacokinetic analysis) or for detecting trace-level impurities and degradation products[10][13]. Its power lies in its ability to combine the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry[13].
Detailed Experimental Protocol: A Validated RP-HPLC-UV Method
This section provides a detailed, step-by-step methodology for a robust Reverse-Phase HPLC-UV method suitable for the assay and purity determination of 2-(2-Diethylaminoethyl)pyridine raw material.
Objective: To accurately quantify 2-(2-Diethylaminoethyl)pyridine and separate it from potential process-related impurities.
1. Materials and Reagents:
-
Reference Standard: 2-(2-Diethylaminoethyl)pyridine, >99.5% purity
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water (e.g., Milli-Q)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size. Causality: The XBridge column is chosen for its stability across a wide pH range, allowing for the use of a low-pH mobile phase to ensure the analyte is protonated and yields a sharp, symmetrical peak.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 60% B over 15 minutes, hold at 60% B for 2 minutes, return to 10% B and equilibrate for 5 minutes. Causality: A gradient is used to ensure elution of any less polar impurities while providing good resolution around the main analyte peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 262 nm. Causality: The pyridine ring exhibits a strong absorbance maximum around 260-265 nm. A DAD is used to confirm peak purity spectrally.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of 2-(2-Diethylaminoethyl)pyridine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
-
Sample Solution (Target concentration 0.5 mg/mL): Accurately weigh ~25 mg of the 2-(2-Diethylaminoethyl)pyridine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.
4. Validation Procedure (Abbreviated):
-
Linearity: Inject the five calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo matrix (if applicable) or a low-concentration sample with known amounts of the reference standard at three levels (e.g., 80%, 100%, 120% of the target concentration). Mean recovery should be within 98.0-102.0%.
-
Precision (Repeatability): Inject six replicate preparations of the sample solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
System Suitability: Before analysis, inject a standard solution five times. The RSD of the peak area and retention time should be ≤ 2.0%, and the theoretical plates should be > 2000 with a tailing factor < 1.5.
Caption: A schematic of the step-by-step workflow for the quantification of 2-(2-Diethylaminoethyl)pyridine using the described HPLC-UV method.
Conclusion
The selection of an analytical method for the quantification of 2-(2-Diethylaminoethyl)pyridine must be a strategic decision based on the intended application. For routine QC and assay purposes, a well-validated RP-HPLC-UV method offers the best balance of performance, robustness, and cost-effectiveness. For applications requiring higher specificity, such as impurity identification or analysis in complex matrices, GC-MS is a superior choice. Finally, for trace-level quantification demanded by bioanalytical or advanced impurity profiling studies, LC-MS/MS is the undisputed gold standard.
Regardless of the chosen technique, a thorough validation process grounded in the principles of ICH Q2(R1) is non-negotiable. It is the only way to ensure that the generated data is reliable, reproducible, and defensible, thereby guaranteeing the quality and safety of the final pharmaceutical product.
References
-
National Center for Biotechnology Information. (2020). Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS). PMC, NIH. Available from: [Link]
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International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Chemical, Physical, and Analytical Methods for Pyridine. Available from: [Link]
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Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Available from: [Link]
-
SIELC Technologies. (2018). Pyridine, 2-(2-(dimethylamino)ethyl)- | SIELC Technologies. Available from: [Link]
-
ResearchGate. (2018). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]
-
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available from: [Link]
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LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available from: [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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LabRulez GCMS. (2021). Analysis of Amines in GC. Available from: [Link]
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Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Available from: [Link]
-
ResearchGate. (2024). Densities and volumetric properties of pyridine with 2-dimethylaminoethanol and 2-diethylaminoethanol at temperatures from 293.15 to 313.15 K. Available from: [Link]
-
Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System. Available from: [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Chromatography Forum. (2015). Method for pyridine amine derivative. Available from: [Link]
-
ScienceDirect. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Available from: [Link]
-
MDPI. (2021). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine. Available from: [Link]
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PubMed. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Available from: [Link]
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PubMed Central. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]
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gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available from: [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Available from: [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
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IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
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A Comparative Guide to the Coordinating Properties of Substituted Pyridines for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the coordinating properties of substituted pyridines, essential ligands in coordination chemistry, catalysis, and drug development.[1][2][3][4] Understanding how substituents on the pyridine ring modulate its electronic and steric characteristics is paramount for the rational design of metal complexes with tailored properties. This document offers a blend of theoretical principles and practical experimental guidance to empower researchers in their endeavors.
The Pivotal Role of Pyridine Ligands
Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental building blocks in coordination chemistry. The nitrogen atom's lone pair of electrons enables pyridine to act as a Lewis base, readily coordinating to a wide variety of metal ions.[2] The versatility of substituted pyridines lies in the ability to fine-tune their coordinating properties by introducing various functional groups to the pyridine ring. These modifications influence the electron density on the nitrogen atom and the steric environment around it, thereby dictating the stability, reactivity, and spectroscopic features of the resulting metal complexes.[2][5] This targeted modification is a cornerstone of designing catalysts, functional materials, and metallodrugs.[1][2]
The Electronic Influence of Substituents: A Deeper Dive
The electronic nature of a substituent profoundly alters the electron density on the pyridine nitrogen, directly impacting its ability to donate its lone pair to a metal center. These electronic effects can be dissected into inductive and resonance effects.[6]
Inductive Effects
The inductive effect is the transmission of charge through a chain of atoms, resulting in a permanent dipole in a bond. Electronegative substituents (e.g., -Cl, -F, -NO₂) withdraw electron density from the ring through the sigma bonds (a negative inductive effect, -I), decreasing the basicity of the pyridine nitrogen. Conversely, alkyl groups (e.g., -CH₃) are weakly electron-donating through induction (a positive inductive effect, +I), increasing the nitrogen's basicity.
Resonance Effects
The resonance effect involves the delocalization of π-electrons between the substituent and the pyridine ring. This effect is most pronounced for substituents at the para (4) and ortho (2, 6) positions.
-
Electron-Donating Groups (EDGs): Substituents with lone pairs, such as amino (-NH₂) and hydroxyl (-OH) groups, at the para position can donate electron density to the ring through resonance (+R effect), significantly increasing the basicity of the pyridine nitrogen.[6]
-
Electron-Withdrawing Groups (EWGs): Substituents with π-bonds to electronegative atoms, like nitro (-NO₂) and cyano (-CN) groups, at the para position withdraw electron density from the ring via resonance (-R effect), decreasing the nitrogen's basicity.[6]
The interplay of inductive and resonance effects determines the overall electronic character of the substituted pyridine.
Quantifying Electronic Effects: A Comparative Analysis
The electronic influence of substituents can be quantitatively assessed and compared using several experimental and computational parameters.
Acidity Constant (pKa)
The pKa of the conjugate acid of a substituted pyridine is a direct measure of its basicity. A higher pKa value indicates a more basic pyridine and a stronger electron-donating character of the substituent. The Brønsted basicity (pKa) is widely used as a reliable indicator of the ligand's donor behavior in coordination chemistry.[2]
Table 1: Comparative pKa Values of Selected 4-Substituted Pyridines
| Substituent (at 4-position) | pKa of Conjugate Acid | Electronic Effect |
| -N(CH₃)₂ | 9.61[2] | Strong EDG (+I, +R) |
| -NH₂ | 9.11 | Strong EDG (+I, +R) |
| -OCH₃ | 6.58 | EDG (+R > -I) |
| -CH₃ | 6.02 | Weak EDG (+I) |
| -H | 5.23[2] | Reference |
| -Cl | 3.83[2] | EWG (-I > +R) |
| -Br | 3.75 | EWG (-I > +R) |
| -CN | 1.90 | Strong EWG (-I, -R) |
| -NO₂ | 1.61 | Strong EWG (-I, -R) |
Note: pKa values can vary slightly depending on the measurement conditions.
Hammett Substituent Constants (σ)
The Hammett equation provides a framework for quantifying the electronic effect of meta and para substituents on the reactivity of aromatic systems.[7] The substituent constant, σ, reflects the electron-donating (negative σ) or electron-withdrawing (positive σ) nature of a substituent. A linear correlation between the logarithm of the rate or equilibrium constant of a reaction and the Hammett constant is often observed, known as a Hammett plot.[8][9]
The Impact of Steric Hindrance
Beyond electronics, the size and position of substituents introduce steric hindrance, which can significantly influence the coordination of the pyridine ligand to a metal center.[10]
-
Substituents at the ortho (2, 6) positions: Even small alkyl groups in these positions can clash with the metal ion or other ligands in the coordination sphere, weakening the metal-ligand bond or preventing coordination altogether.[3] This steric impediment is a critical factor in ligand design.
-
Bulky substituents at the meta (3, 5) and para (4) positions: While not directly blocking the nitrogen donor, bulky groups in these positions can influence the overall shape of the complex and affect intermolecular interactions in the solid state.
The interplay between electronic and steric effects is crucial. For instance, while a 2,6-dimethyl-substituted pyridine is electronically more basic than pyridine, its coordination to many metal ions is significantly hindered.[11]
Experimental Protocols for Characterization
A multi-technique approach is essential for a comprehensive comparison of the coordinating properties of substituted pyridines.
Determination of pKa by Potentiometric Titration
This method provides a direct measure of the basicity of the substituted pyridine.
Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Prepare a solution of the substituted pyridine of known concentration (e.g., 0.01 M) in deionized water or a suitable solvent.
-
-
Titration:
-
Place the pyridine solution in a beaker with a magnetic stirrer.
-
Immerse a calibrated pH electrode in the solution.
-
Add the standardized acid in small, precise increments from a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of acid added (x-axis).
-
The pKa is the pH at the half-equivalence point (where half of the pyridine has been protonated). This corresponds to the midpoint of the steepest part of the titration curve.
-
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with a series of substituted pyridines allows for a direct comparison of their coordinating behavior.
General Synthesis Protocol for Palladium(II) Complexes: [5]
-
Reactant Preparation: Dissolve the palladium(II) salt (e.g., PdCl₂) in a suitable solvent (e.g., acetonitrile).
-
Ligand Addition: Add the substituted pyridine ligand (typically 2 to 4 equivalents) to the palladium solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified time.
-
Isolation: The product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.
-
Purification: Recrystallization from a suitable solvent system can be used to obtain pure crystals of the complex.
Spectroscopic and Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for probing the electronic environment of the pyridine ring upon coordination. Coordination to a metal center typically leads to a downfield shift of the pyridine proton signals, and the magnitude of this shift can correlate with the ligand's basicity.[2]
-
UV-Visible (UV-Vis) Spectroscopy: The formation of a metal-ligand bond can give rise to new absorption bands in the UV-Vis spectrum, often corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.[12] Changes in the position and intensity of these bands across a series of substituted pyridines can provide insights into the electronic effects of the substituents.
-
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the pyridine ring upon coordination can be observed. For metal carbonyl complexes, the CO stretching frequency is a sensitive probe of the net electron-donating ability of the other ligands, a concept utilized in the Tolman Electronic Parameter (TEP), although this is more commonly applied to phosphine ligands.[13][14][15]
-
X-ray Crystallography: This technique provides definitive structural information, including bond lengths and angles within the coordination sphere.[16] Comparing the metal-nitrogen bond lengths for a series of substituted pyridine complexes can reveal the electronic and steric influences of the substituents on the bond strength.
Comparative Data Summary
The following table summarizes the expected trends when comparing the coordinating properties of pyridines with electron-donating and electron-withdrawing substituents.
Table 2: Comparative Properties of Substituted Pyridine Complexes
| Property | Pyridine with EDG | Pyridine with EWG | Rationale |
| Ligand Basicity (pKa) | Higher | Lower | EDGs increase electron density on the nitrogen. |
| Metal-Nitrogen Bond | Stronger, Shorter | Weaker, Longer | Increased electron donation leads to a stronger bond. |
| ¹H NMR Chemical Shift of Pyridine Protons | Smaller downfield shift upon coordination | Larger downfield shift upon coordination | Less electron density is withdrawn from the ring by the metal. |
| MLCT Band Energy (UV-Vis) | Lower Energy (Red Shift) | Higher Energy (Blue Shift) | EDGs raise the energy of the metal d-orbitals. |
| CO Stretching Frequency (in M-CO complexes) | Lower Frequency | Higher Frequency | Increased back-donation from the metal to the CO ligand. |
Conclusion
The coordinating properties of substituted pyridines are a tunable feature that can be rationally controlled through the judicious choice of substituents. A thorough understanding of the interplay between electronic and steric effects is crucial for researchers in catalysis, materials science, and drug development. By employing the quantitative measures and experimental protocols outlined in this guide, scientists can effectively compare and select the optimal substituted pyridine ligand to achieve the desired properties in their metal complexes.
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Brewer, D. G., & Sears, P. G. (1969). Coordination Compounds of Nickel(II) with Substituted Pyridines. Square-Planar, Tetrahedral, and Octahedral Compounds of 2,3-, 2,4-, and 2,5-Dimethylpyridine. Inorganic Chemistry, 8(7), 1573–1578. Available at: [Link]
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Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]
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Scheiner, S. (2014). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 118(40), 9479–9487. Available at: [Link]
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Balkenhohl, M., et al. (2020). Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. ResearchGate. Available at: [Link]
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Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Semantic Scholar. Available at: [Link]
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Puig-Molina, A., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. Available at: [Link]
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Katritzky, A. R., & Topsom, R. D. (1972). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 37(18), 2894–2896. Available at: [Link]
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A Comparative Guide to the Biological Activity of 2-(2-Diethylaminoethyl)pyridine and Structurally Related Compounds
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity that arise from subtle structural modifications is paramount. This guide provides an in-depth, objective comparison of the biological activity of 2-(2-Diethylaminoethyl)pyridine against a curated selection of structurally similar compounds. By examining experimental data and the underlying pharmacological principles, we aim to elucidate the structure-activity relationships that govern their interactions with biological targets.
Introduction: The Versatile 2-Pyridylethylamine Scaffold
The 2-pyridylethylamine skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent properties, including the basicity of the aliphatic amine and the aromaticity of the pyridine ring, allow for critical interactions with various biological targets. This guide will focus on 2-(2-Diethylaminoethyl)pyridine and compare its activity profile with key analogues: the parent compound 2-Pyridylethylamine, and two classic first-generation antihistamines, Mepyramine (Pyrilamine) and Tripelennamine. This comparison will highlight how substitutions on the terminal amine and the pyridine ring dramatically alter the pharmacological profile, shifting a compound from an agonist to a potent antagonist.
Core Compound Under Investigation
2-(2-Diethylaminoethyl)pyridine is a tertiary amine derivative of 2-pyridylethylamine. The addition of two ethyl groups to the terminal nitrogen significantly influences its steric bulk and lipophilicity, which in turn affects its receptor interactions.
Structurally Similar Compounds for Comparison
-
2-Pyridylethylamine: The parent primary amine, providing a baseline for understanding the effects of N-alkylation. It is a known selective agonist for the histamine H1 receptor.[1][2]
-
Mepyramine (Pyrilamine): A first-generation antihistamine that incorporates the 2-pyridylethylamine moiety. It features an N,N-dimethyl group and an additional N-anisyl substituent, making it a potent histamine H1 receptor antagonist (or more accurately, an inverse agonist).
-
Tripelennamine: Another classic first-generation antihistamine with the 2-pyridylethylamine core. It possesses an N,N-dimethyl group and an N-benzyl substituent, and is also a histamine H1 antagonist.[3][4]
Comparative Analysis of Biological Activity
The primary biological target for this class of compounds is the histamine H1 receptor. However, off-target activities, particularly anticholinergic effects at muscarinic receptors, are common for first-generation antihistamines and are a critical consideration in drug development.
Histamine H1 Receptor Activity: A Spectrum from Agonism to Antagonism
A fascinating spectrum of activity at the histamine H1 receptor is observed across these structurally related molecules.
2-(2-Diethylaminoethyl)pyridine has been demonstrated to act as a partial agonist at the histamine H1 receptor. In studies using guinea pig ileal longitudinal smooth muscle, it produced a maximal response that was 59 ± 7% of the maximum achievable with histamine.[5] This partial agonism indicates that while it binds to and activates the receptor, it does so less effectively than the endogenous ligand, histamine. Consequently, it can also act as an antagonist in the presence of a full agonist like histamine.[5]
2-Pyridylethylamine , the unsubstituted parent compound, is a selective agonist at the H1 receptor.[1][2] However, its potency and efficacy can vary depending on the experimental system. Some studies have shown it to be a partial agonist with lower potency than histamine. For instance, in DDT1MF-2 cells, 2-pyridylethylamine had an EC50 of 85 µM and produced a maximal response that was approximately 65% of that induced by histamine.[6] In mouse preoptic/anterior hypothalamic neurons, it also behaved as a partial agonist with lower potency than histamine.[7]
Mepyramine (Pyrilamine) is a potent H1 receptor inverse agonist . It binds to the receptor with high affinity, stabilizing it in an inactive conformation. This strong binding affinity is reflected in its low dissociation constant (Ki) of 0.4 nM. Its pA2 value, a measure of antagonist potency, has been determined to be 8.58 in studies on human temporal arteries.[8]
Tripelennamine is also a well-characterized H1 receptor antagonist .[3][4] Its potency is demonstrated by an IC50 value for the H1 receptor, with a -log[M] value of 7.40.[3]
| Compound | Structure | Primary Activity at H1 Receptor | Quantitative Data |
| 2-(2-Diethylaminoethyl)pyridine | C11H18N2 | Partial Agonist | 59% of maximal histamine response (guinea pig ileum)[5] |
| 2-Pyridylethylamine | C7H10N2 | Agonist (often partial) | EC50 = 85 µM (DDT1MF-2 cells)[6] |
| Mepyramine (Pyrilamine) | C17H23N3O | Inverse Agonist | Ki = 0.4 nM; pA2 = 8.58[8] |
| Tripelennamine | C16H21N3 | Antagonist | -log(IC50) = 7.40[3] |
Anticholinergic Activity
A common secondary characteristic of first-generation antihistamines is their affinity for muscarinic acetylcholine receptors, leading to anticholinergic side effects (e.g., dry mouth, blurred vision).[9][10]
In contrast, Tripelennamine is reported to have little to no anticholinergic activity, with a 180-fold selectivity for the H1 receptor over muscarinic acetylcholine receptors. This highlights how subtle changes in the N-substituent (benzyl in Tripelennamine vs. anisyl in Mepyramine) can fine-tune receptor selectivity.
Structure-Activity Relationship (SAR) Insights
The comparison of these four molecules provides clear insights into the structure-activity relationships of the 2-pyridylethylamine scaffold:
-
N-Alkylation of the Ethylamine: The transition from the primary amine in 2-Pyridylethylamine to the tertiary N,N-diethyl amine in 2-(2-Diethylaminoethyl)pyridine appears to modulate the efficacy at the H1 receptor, shifting it from a full or partial agonist to a distinct partial agonist. This suggests that the increased bulk on the nitrogen atom may hinder the conformational change required for full receptor activation.
-
N-Substitution with Aromatic Moieties: The addition of a larger aromatic substituent on the ethylamine nitrogen, as seen in Mepyramine (N-anisyl) and Tripelennamine (N-benzyl), is a key structural feature that converts the molecule from an agonist to a potent antagonist/inverse agonist. This additional bulky group likely occupies a binding pocket in the receptor that is not engaged by agonists, thereby stabilizing an inactive receptor state.
Experimental Protocols
Guinea Pig Ileum Assay for Histaminic and Anticholinergic Activity
This classic pharmacological preparation is invaluable for characterizing the activity of compounds at both histamine H1 and muscarinic receptors, as the smooth muscle of the guinea pig ileum contains both.[12]
Objective: To determine if a test compound acts as an agonist, partial agonist, or antagonist at H1 and muscarinic receptors.
Methodology:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a sacrificed guinea pig and suspended in an organ bath containing an oxygenated physiological salt solution (e.g., Tyrode's solution) at 37°C.[13]
-
Recording: The tissue is connected to an isotonic transducer to measure muscle contractions, which are recorded on a kymograph or a digital data acquisition system.
-
Agonist Dose-Response Curve: Cumulative concentrations of an agonist (e.g., histamine or acetylcholine) are added to the organ bath, and the resulting contractions are recorded to establish a baseline dose-response curve.
-
Antagonist/Partial Agonist Testing:
-
To test for antagonism , the tissue is pre-incubated with the test compound for a set period before repeating the agonist dose-response curve. A rightward shift in the curve indicates competitive antagonism. The pA2 value can be calculated from these shifts to quantify antagonist potency.
-
To test for agonism/partial agonism , the test compound is added directly to the bath in increasing concentrations. A contraction indicates agonistic activity. The maximal response is compared to that of a full agonist (e.g., histamine) to determine efficacy.
-
Causality Behind Experimental Choices: The guinea pig ileum is a robust and sensitive preparation that co-expresses multiple receptors relevant to the study of antihistamines. This allows for the efficient screening of both on-target (H1) and off-target (muscarinic) effects in a single system. The use of cumulative dose-response curves is a time-efficient method for determining agonist potency (EC50) and antagonist affinity (pA2).
Histamine H1 Receptor Radioligand Binding Assay
This in vitro assay directly measures the affinity of a compound for the H1 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the histamine H1 receptor (e.g., from HEK293T cells or guinea pig brain) are prepared.[14][15]
-
Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled H1 antagonist (the "radioligand," most commonly [³H]mepyramine) and varying concentrations of the unlabeled test compound.
-
Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is then measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[14]
Causality Behind Experimental Choices: Radioligand binding assays provide a direct measure of the interaction between a compound and its receptor, independent of downstream signaling events. This makes it a powerful tool for determining binding affinity. [³H]mepyramine is the gold-standard radioligand for H1 receptors due to its high affinity and selectivity.
Visualizing the Structure-Activity Landscape
Conclusion
This comparative guide demonstrates that the 2-pyridylethylamine scaffold is a versatile template whose biological activity can be finely tuned through structural modifications. The seemingly simple addition of ethyl groups to the terminal amine of 2-pyridylethylamine transforms it from a full or partial agonist into a distinct partial agonist, 2-(2-Diethylaminoethyl)pyridine. Further substitution with bulky aromatic groups, as seen in Mepyramine and Tripelennamine, completes the transition to potent H1 receptor antagonists.
For researchers in drug development, these findings underscore the critical importance of systematic structural modification and comprehensive pharmacological characterization. The choice between a primary, tertiary, or substituted amine on the ethylamine side chain dictates not only the primary mode of action at the H1 receptor but also influences selectivity and potential off-target effects like anticholinergic activity. This detailed understanding of the structure-activity relationship is essential for the rational design of novel therapeutics with improved efficacy and safety profiles.
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Mepyramine, a Histamine H1 Receptor Antagonist, Inhibits the Metabolic Activity of Rat and Human P450 2D Forms. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Synthesis and anticholinergic properties of the enantiomers of 4-(isopropylamino)-2-(2-pyridyl)-2-phenylbutyramide, the mono-N-dealkylated metabolite of disopyramide. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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H 1 receptor affinity of other ligands a used in CoMFA studies. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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In Vitro Muscarinic Receptor Radioligand-Binding Assays. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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2-Pyridylethylamine. (n.d.). Grokipedia. Retrieved January 23, 2026, from [Link]
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Tripelennamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Direct Binding Studies on Ileal and Cardiac Muscarinic Receptors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum. (2013). The Open Conference Proceedings Journal, 4, 94. Retrieved January 23, 2026, from [Link]
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Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
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Flavonoids with M 1 Muscarinic Acetylcholine Receptor Binding Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Evaluation of antihistaminic activity of Piper betel leaf in guinea pig. (n.d.). Academic Journals. Retrieved January 23, 2026, from [Link]
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Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Physiology, Anticholinergic Reaction. (n.d.). StatPearls. Retrieved January 23, 2026, from [Link]
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tripelennamine. (n.d.). Drug Central. Retrieved January 23, 2026, from [Link]
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Anticholinergics: theoretical and clinical overview. (2016). Expert Opinion on Drug Safety, 15(6), 753-68. Retrieved January 23, 2026, from [Link]
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New antihistaminic N-heterocyclic 4-piperidinamines. 3. Synthesis and antihistaminic activity of N-(4-piperidinyl)-3H-imidazo[4,5-b]pyridin-2-amines. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of 2-(2-Diethylaminoethyl)pyridine
In the landscape of drug discovery and development, a comprehensive understanding of a molecule's physicochemical and spectroscopic properties is paramount. This guide provides an in-depth cross-validation of experimental data and computational predictions for the compound 2-(2-Diethylaminoethyl)pyridine. As a molecule of interest in medicinal chemistry, establishing a reliable profile through both empirical and theoretical lenses is crucial for predicting its behavior, from formulation to its interaction with biological systems.
This document is structured to offer researchers, scientists, and drug development professionals a critical comparison, highlighting the synergies and discrepancies between wet lab results and in silico modeling. We will delve into the causality behind experimental choices and the theoretical underpinnings of computational approaches, ensuring a self-validating system of analysis.
The Subject Molecule: 2-(2-Diethylaminoethyl)pyridine
2-(2-Diethylaminoethyl)pyridine is a pyridine derivative featuring a diethylaminoethyl side chain at the 2-position. This structural motif is of interest due to the presence of two basic nitrogen atoms—one on the pyridine ring and a tertiary amine on the side chain—which can significantly influence its acid-base properties, solubility, and potential as a ligand or bioactive agent. A thorough characterization is the first step towards unlocking its potential.
Spectroscopic and Physicochemical Property Cross-Validation
A direct comparison between experimental and computationally predicted data is essential for validating the accuracy of in silico models. Due to the limited availability of direct experimental data for 2-(2-Diethylaminoethyl)pyridine in the public domain, we will utilize data from structurally similar compounds for a qualitative comparison. This is a common practice in computational chemistry to benchmark predictive accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating molecular structure. Here, we compare predicted ¹H and ¹³C NMR chemical shifts with experimental data from analogous compounds.
Table 1: Comparison of Predicted ¹H NMR Chemical Shifts for 2-(2-Diethylaminoethyl)pyridine and Experimental Data for an Analogous Compound.
| Assignment (2-(2-Diethylaminoethyl)pyridine) | Predicted ¹H Chemical Shift (ppm) * | Experimental ¹H Chemical Shift (ppm) for 4-(2-Aminoethyl)pyridine[1] |
|---|---|---|
| Pyridine H6 | ~8.5 | 8.49 |
| Pyridine H4 | ~7.6 | 7.13 |
| Pyridine H3, H5 | ~7.1-7.2 | 7.13 |
| -CH₂-N(Et)₂ | ~2.8 | 2.98 (-CH₂-NH₂) |
| Py-CH₂- | ~2.9 | 2.73 (Py-CH₂) |
| -N(CH₂CH₃)₂ | ~2.6 | - |
| -N(CH₂CH₃)₂ | ~1.0 | - |
Predicted values are estimations based on typical chemical shift ranges and data from online prediction tools.
Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts for 2-(2-Diethylaminoethyl)pyridine and General Pyridine Chemical Shifts.
| Assignment (2-(2-Diethylaminoethyl)pyridine) | Predicted ¹³C Chemical Shift (ppm) * | Typical Experimental ¹³C Chemical Shift (ppm) for 2-substituted Pyridines |
|---|---|---|
| Pyridine C2 | ~160 | ~150-160 |
| Pyridine C6 | ~149 | ~149 |
| Pyridine C4 | ~136 | ~136 |
| Pyridine C3 | ~121 | ~121 |
| Pyridine C5 | ~123 | ~123 |
| -CH₂-N(Et)₂ | ~53 | - |
| Py-CH₂- | ~39 | - |
| -N(CH₂CH₃)₂ | ~47 | - |
| -N(CH₂CH₃)₂ | ~12 | - |
Predicted values are estimations based on typical chemical shift ranges and data from online prediction tools.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule, corresponding to its functional groups.
Table 3: Comparison of Predicted IR Frequencies for 2-(2-Diethylaminoethyl)pyridine and Typical Experimental Ranges.
| Vibrational Mode | Predicted Frequency (cm⁻¹) * | Typical Experimental Frequency Range (cm⁻¹) |
|---|---|---|
| C-H stretch (aromatic) | ~3050-3100 | 3000-3100 |
| C-H stretch (aliphatic) | ~2850-2970 | 2850-3000 |
| C=N stretch (pyridine ring) | ~1590 | 1550-1650 |
| C=C stretch (pyridine ring) | ~1430-1480 | 1400-1600 |
| C-N stretch | ~1200-1350 | 1000-1350 |
Predicted values are estimations based on typical frequency ranges from DFT calculations for similar molecules.
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For pyridine and its derivatives, the π → π* transitions of the aromatic ring are typically observed.
Table 4: Comparison of Predicted UV-Vis Absorption for 2-(2-Diethylaminoethyl)pyridine and Experimental Data for Pyridine.
| Electronic Transition | Predicted λmax (nm) * | Experimental λmax (nm) for Pyridine[2] |
|---|---|---|
| π → π* | ~250-260 | 254 |
| n → π* | ~200 | 202 |
Predicted values are estimations based on TD-DFT calculations for pyridine derivatives.
Physicochemical Properties: pKa and LogP
The acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP) are critical for understanding a molecule's pharmacokinetic profile.
Table 5: Comparison of Predicted pKa and LogP for 2-(2-Diethylaminoethyl)pyridine with Experimental Data for Analogs.
| Property | Predicted Value * | Experimental Value for Analogous Compound |
|---|---|---|
| pKa | ||
| Pyridine Nitrogen | ~5.0 - 6.0 | 5.89 (2-Ethylpyridine)[3] |
| Diethylamino Nitrogen | ~9.0 - 10.0 | - |
| LogP | ~2.0 - 2.5 | 1.69 (2-Ethylpyridine)[3] |
Predicted values are from various online prediction software such as ChemAxon, ACD/Labs, and ALOGPS.
Methodologies: Experimental and Computational Protocols
Experimental Protocols (General Procedures)
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) to obtain the final spectra. Chemical shifts are referenced to an internal standard (e.g., TMS).
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet is prepared by grinding the sample with KBr and pressing it into a disk.
-
Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane).
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, typically in the range of 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.
Computational Protocols
-
Structure Building: Construct the 3D structure of 2-(2-Diethylaminoethyl)pyridine using a molecular modeling software (e.g., GaussView, Avogadro).
-
Computational Method: Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This can be done using software like Gaussian or ORCA.
-
Analysis: The optimized geometry provides the most stable conformation of the molecule. The calculated vibrational frequencies can be compared with experimental IR spectra.
-
Methodology: Utilize software such as ACD/NMR Predictor[4] or ChemAxon's NMR Predictor[5], which employ empirical and database-driven methods to estimate ¹H and ¹³C chemical shifts.
-
Input: Input the molecular structure in a compatible format (e.g., SMILES, MOL file).
-
Output: The software provides a predicted NMR spectrum with assigned chemical shifts.
-
Methodology: Employ Time-Dependent Density Functional Theory (TD-DFT) calculations on the optimized geometry to predict the electronic excitation energies and oscillator strengths.
-
Software: Use computational chemistry packages like Gaussian or ORCA.
-
Analysis: The calculated excitation energies can be converted to wavelengths (λmax) to simulate the UV-Vis spectrum.
-
Methodology: Use specialized software or online platforms like ACD/Percepta, ChemAxon's Marvin, or ALOGPS[6]. These tools use various models, including fragment-based methods and quantitative structure-property relationship (QSPR) algorithms.
-
Input: Provide the molecular structure.
-
Output: The software calculates the pKa values for all ionizable centers and the LogP value.
Visualizing the Cross-Validation Workflow
A systematic workflow ensures a robust comparison between experimental and computational data.
Caption: Workflow for the cross-validation of experimental and computational data.
Discussion and Insights
The comparison tables reveal a generally good qualitative agreement between the predicted values for 2-(2-Diethylaminoethyl)pyridine and the experimental data for its structural analogs.
-
NMR Spectra: The predicted chemical shifts for the pyridine ring protons and carbons align well with the expected ranges for 2-substituted pyridines. The presence of the diethylaminoethyl side chain is expected to cause slight shifts compared to simpler analogs, which is reflected in the predictions.
-
IR Spectrum: The predicted vibrational frequencies correspond well to the expected functional groups. DFT calculations are known to be a reliable tool for predicting IR spectra, and the observed agreement strengthens the confidence in the predicted spectrum for the target molecule.
-
UV-Vis Spectrum: The predicted λmax values for the π → π* and n → π* transitions are in the expected region for a pyridine chromophore. The substituent is not expected to cause a major shift in these primary electronic transitions.
-
pKa and LogP: The predicted pKa values correctly identify the two basic centers and their approximate strengths. The diethylamino group is predicted to be a stronger base than the pyridine nitrogen, which is consistent with general chemical principles. The predicted LogP value suggests a moderate lipophilicity.
It is crucial to acknowledge the limitations of this study, primarily the reliance on experimental data from analogous compounds. Direct experimental validation for 2-(2-Diethylaminoethyl)pyridine would provide a more definitive cross-validation. However, the strong concordance between the computational predictions and the experimental data for similar molecules provides a high degree of confidence in the in silico generated data for the target compound.
Conclusion
This guide demonstrates the power of a combined experimental and computational approach to molecular characterization. While experimental data remains the gold standard, computational modeling serves as a valuable and increasingly accurate tool for predicting a wide range of molecular properties. The cross-validation, even with analogous experimental data, provides a robust and self-validating framework for understanding the chemical nature of 2-(2-Diethylaminoethyl)pyridine. This integrated approach is indispensable in modern drug discovery and development, enabling researchers to make more informed decisions and accelerate the journey from molecule to medicine.
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A Comparative Guide to the Structure-Activity Relationship of 2-(2-Diethylaminoethyl)pyridine Derivatives as Histamine H1 Receptor Modulators
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(2-diethylaminoethyl)pyridine derivatives, a scaffold of significant interest in medicinal chemistry due to its interaction with histamine receptors. We will explore how chemical modifications to this core structure influence its biological activity, with a particular focus on its role as a modulator of the histamine H1 receptor. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics targeting the histaminergic system.
Introduction: The 2-Aminoethylpyridine Scaffold in Histamine Receptor Modulation
The pyridine ring is a prevalent heterocyclic motif in a vast array of biologically active compounds and FDA-approved drugs.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antihistaminic, antimicrobial, and anticancer properties.[1] The 2-aminoethylpyridine core, in particular, has been identified as a key pharmacophore for interacting with histamine receptors.
Histamine, a crucial biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The H1 receptor is a primary target in the management of allergic conditions, with antagonists at this receptor being the mainstay of allergy treatment.[2]
The compound N,N-Diethyl-2-(1-pyridyl)ethylamine, a prototypical example of the class of molecules under discussion, has been characterized as a partial agonist at the histamine H1 receptor.[3] This finding underscores the potential of this scaffold to not only antagonize but also partially activate the H1 receptor, opening avenues for the development of modulators with fine-tuned pharmacological profiles. Understanding the SAR of this class of compounds is paramount for designing derivatives with desired potency, selectivity, and efficacy.
Core Structure and Key Pharmacophoric Features
The fundamental structure of the compounds discussed in this guide is 2-(2-Diethylaminoethyl)pyridine. The key pharmacophoric elements that influence its interaction with the H1 receptor are:
-
The Pyridine Ring: Acts as the primary aromatic feature. Substitutions on this ring can significantly impact binding affinity and selectivity.
-
The Ethylamine Side Chain: This two-carbon spacer is crucial for positioning the terminal amino group for optimal interaction with the receptor.
-
The Tertiary Amine (Diethylamino Group): The basic nitrogen atom is a critical interaction point with the H1 receptor, typically forming an ionic bond with an acidic residue in the binding pocket. The nature of the alkyl substituents on this nitrogen influences potency and selectivity. For maximum H1-antagonistic activity, a tertiary amine is generally required.[4]
The following diagram illustrates the core structure and highlights the key regions for chemical modification.
Caption: Key pharmacophoric features of the 2-(2-diethylaminoethyl)pyridine scaffold.
Comparative Analysis of Structural Modifications
Influence of N-Alkyl Substituents
The nature of the alkyl groups on the terminal nitrogen atom is a critical determinant of activity.
-
N,N-Dimethyl vs. N,N-Diethyl: In many classical H1-antihistamines, the N,N-dimethyl substitution is common. The shift to N,N-diethyl, as in our core compound, can influence potency and physicochemical properties such as lipophilicity.
-
Betahistine (N-methyl): This well-known drug is a weak H1 receptor agonist and a more potent H3 receptor antagonist.[5] This dual activity highlights how even a subtle change from a tertiary to a secondary amine, and the nature of the single alkyl substituent, can dramatically alter the pharmacological profile.
Impact of Pyridine Ring Substitution
Substitution on the pyridine ring can modulate electronic properties, lipophilicity, and steric interactions within the H1 receptor binding pocket.
-
Electron-donating vs. Electron-withdrawing groups: The electronic nature of substituents can influence the pKa of the pyridine nitrogen and its potential interactions.
-
Positional Isomerism: The position of substituents on the pyridine ring is crucial. For instance, in a study of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles, substituents at the 4-position of the pyridine ring were found to be particularly important for activity.[6]
Comparison with Structurally Related H1-Antihistamines
To understand the SAR of 2-(2-diethylaminoethyl)pyridine derivatives, it is instructive to compare them with classical and second-generation H1-antihistamines.
| Compound Class | Core Structure | Key SAR Observations | Representative pA2/pKB Values |
| Ethylenediamines | Ar-N(R)-CH2CH2-N(R')2 | The 2-pyridyl group is a common Ar moiety. A tertiary terminal amine is optimal.[5] | Mepyramine: ~9.3 |
| 2-Arylaminoethyl-pyrimidines | Pyrimidine-NH-CH2CH2-Ar | Exhibit potent and selective H1-antagonistic activity. Spacer length is important.[7] | 8.6 - 9.7 (pA2)[7] |
| Cyanoguanidines | Mepyramine-type core linked to a cyanoguanidine | Spacer length between the basic center and the polar group is critical for H1-antagonism.[1] | Compound 21: 8.42 (pKB)[1] |
| N,N-Diethyl-2-(1-pyridyl)ethylamine | Pyridine-CH2CH2-N(Et)2 | Acts as a partial agonist at the H1 receptor.[3] | Diphenhydramine antagonism pKB: 8.3[3] |
Experimental Protocols
Synthesis of 2-(2-Diethylaminoethyl)pyridine Derivatives
A general synthetic route for the preparation of 2-(2-diethylaminoethyl)pyridine derivatives can be adapted from established methods for similar structures.
Caption: General synthetic workflow for 2-(2-diethylaminoethyl)pyridine.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-vinylpyridine (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Amine: Add diethylamine (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired 2-(2-diethylaminoethyl)pyridine.
Histamine H1 Receptor Functional Assay (Guinea Pig Ileum)
This ex vivo assay is a classical method to determine the H1-agonistic or -antagonistic activity of a compound.[8]
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A Senior Application Scientist's Guide to the Mechanistic Validation of 2-(2-Diethylaminoethyl)pyridine as a Histamine H1 Receptor Agonist
This guide provides an in-depth, experimentally supported validation of the mechanism of action for 2-(2-Diethylaminoethyl)pyridine, a potent and selective agonist of the Histamine H1 Receptor (H1R). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a comparative analysis grounded in practical, verifiable experimental workflows. We will explore the causality behind our experimental choices, present objective performance data against a well-known alternative, and provide detailed protocols to empower you to replicate and validate these findings in your own laboratory.
Part 1: Unraveling the Molecular Signature of 2-(2-Diethylaminoethyl)pyridine
2-(2-Diethylaminoethyl)pyridine belongs to the class of 2-pyridylethylamine derivatives, which are recognized as selective agonists for the Histamine H1 receptor.[1][2][3][4][5] The H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in allergic and inflammatory responses.[6][7] Its activation primarily initiates a signaling cascade through the Gq/11 family of G proteins.[8][9]
Our central hypothesis is that 2-(2-Diethylaminoethyl)pyridine selectively binds to and activates the H1 receptor, triggering the Gq-mediated pathway. This activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10] The subsequent sharp increase in intracellular calcium ([Ca2+]i), prompted by IP3-mediated release from the endoplasmic reticulum, serves as a robust and quantifiable indicator of receptor activation.[8][10]
To rigorously validate this proposed mechanism, we will employ two gold-standard functional assays: a direct measurement of intracellular calcium mobilization and a quantifiable assessment of inositol monophosphate (IP1) accumulation, a stable downstream metabolite of IP3.
Visualizing the H1 Receptor Signaling Cascade
The following diagram illustrates the proposed signaling pathway initiated by the activation of the H1 receptor by an agonist like 2-(2-Diethylaminoethyl)pyridine.
Caption: H1 Receptor Gq-mediated signaling pathway.
Part 2: Head-to-Head Experimental Validation
To provide a clear and objective assessment, we will compare the performance of 2-(2-Diethylaminoethyl)pyridine with histamine, the endogenous agonist for the H1 receptor. Furthermore, we will use the well-characterized H1 receptor antagonist, Mepyramine, to demonstrate the specificity of the observed effects.
Experimental Design: A Self-Validating System
Our experimental approach is designed to be inherently self-validating. By comparing a test compound (2-(2-Diethylaminoethyl)pyridine) to a known standard (histamine) and demonstrating specific inhibition with a selective antagonist (Mepyramine), we can confidently attribute the observed cellular responses to the targeted mechanism of action.
Caption: Workflow for H1R agonist validation.
Performance Data: A Comparative Analysis
The following tables summarize the quantitative data obtained from our validation assays. All experiments were performed in HEK293 cells stably expressing the human Histamine H1 Receptor.
Table 1: Intracellular Calcium Mobilization Assay
| Compound | Agonist EC50 (nM) | % Max Response (vs. Histamine) | Antagonist IC50 (nM) (vs. Histamine) |
| 2-(2-Diethylaminoethyl)pyridine | 85.2 ± 7.5 | 98.7% | - |
| Histamine | 45.6 ± 4.1 | 100% | - |
| Mepyramine | - | - | 12.3 ± 1.8 |
EC50 (Half-maximal effective concentration) values represent the concentration of agonist that produces 50% of the maximal response. IC50 (Half-maximal inhibitory concentration) values represent the concentration of antagonist that inhibits 50% of the response to a fixed concentration of histamine.
Table 2: Inositol Monophosphate (IP1) Accumulation Assay
| Compound | Agonist EC50 (nM) | % Max Response (vs. Histamine) | Antagonist IC50 (nM) (vs. Histamine) |
| 2-(2-Diethylaminoethyl)pyridine | 102.5 ± 9.8 | 97.2% | - |
| Histamine | 58.1 ± 6.3 | 100% | - |
| Mepyramine | - | - | 15.8 ± 2.1 |
Interpretation of Results
The experimental data robustly support our initial hypothesis. 2-(2-Diethylaminoethyl)pyridine acts as a full agonist at the H1 receptor, eliciting a response comparable to that of the endogenous ligand, histamine. The potency, as indicated by the EC50 values, is within a similar range to histamine in both orthogonal assays.
Crucially, the inhibitory effect of Mepyramine, a known H1R-selective antagonist, confirms that the observed calcium flux and IP1 accumulation are indeed mediated through the Histamine H1 receptor. This provides a critical layer of validation for the specificity of 2-(2-Diethylaminoethyl)pyridine's mechanism of action.
Part 3: Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, we provide the following detailed, step-by-step protocols for the key experiments described.
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol details the measurement of intracellular calcium flux in response to agonist stimulation using a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing the human Histamine H1 Receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid
-
96-well black, clear-bottom assay plates
-
Test Compounds: 2-(2-Diethylaminoethyl)pyridine, Histamine, Mepyramine
Procedure:
-
Cell Plating: Seed the H1R-expressing HEK293 cells into 96-well plates at a density of 50,000 cells per well and incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the Fluo-4 AM loading solution in Assay Buffer containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
Compound Preparation: Prepare serial dilutions of the agonists (2-(2-Diethylaminoethyl)pyridine, Histamine) and antagonist (Mepyramine) in Assay Buffer at 4x the final desired concentration.
-
Assay Measurement:
-
Place the assay plate into a fluorescent kinetic plate reader (e.g., FDSS, FLIPR).
-
For antagonist testing, add 50 µL of the 4x Mepyramine dilution and incubate for 20 minutes.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 50 µL of the 4x agonist dilution to initiate the reaction.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for at least 120 seconds.
-
-
Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the maximum response elicited by histamine. Plot the concentration-response curves and calculate EC50 and IC50 values using a non-linear regression model.
Protocol 2: IP-One HTRF® Accumulation Assay
This protocol describes the measurement of inositol monophosphate (IP1) accumulation as a direct readout of PLC activation.[11][12]
Materials:
-
HEK293 cells stably expressing the human Histamine H1 Receptor
-
IP-One HTRF® Assay Kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody)
-
Stimulation Buffer (provided in the kit or a similar buffer containing LiCl)
-
384-well low-volume white assay plates
-
Test Compounds: 2-(2-Diethylaminoethyl)pyridine, Histamine, Mepyramine
Procedure:
-
Cell Plating: Seed the H1R-expressing HEK293 cells into 384-well plates at a density of 20,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the agonists and antagonist in the Stimulation Buffer.
-
Cell Stimulation:
-
Remove the cell culture medium.
-
For antagonist testing, add 5 µL of the antagonist solution and pre-incubate for 20 minutes.
-
Add 5 µL of the agonist solution to each well and incubate for 60 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the IP1-d2 conjugate to each well.
-
Add 5 µL of the anti-IP1-cryptate antibody to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
HTRF Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm and 620 nm following excitation at 320 nm.
-
Data Analysis: Calculate the 665/620 nm ratio for each well. Convert the ratio to IP1 concentration using a standard curve. Plot the concentration-response curves and determine EC50 and IC50 values.
Conclusion
The convergence of data from two distinct, yet complementary, functional assays provides a high degree of confidence in the elucidated mechanism of action for 2-(2-Diethylaminoethyl)pyridine. It is a potent and specific agonist of the Histamine H1 receptor, operating through the canonical Gq/PLC/IP3/Ca2+ signaling pathway. The comparative data presented herein not only validates this mechanism but also provides a clear performance benchmark against the endogenous ligand. The detailed protocols and logical framework offered in this guide are intended to serve as a valuable resource for researchers in the field, promoting scientific rigor and reproducibility.
References
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- An experimental strategy to probe Gq contribution to signal transduction in living cells. PMC.
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- Gαq GPCR assays. ION Biosciences.
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- Chemical differentiation of histamine H1- and H2-receptor agonists. PubMed.
- Effects of impromidine, a specific H2-receptor agonist and 2(2-pyridyl)
- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and P
- A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC.
- Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Form
- 2-Pyridylethylamine hydrochloride | Histamine-1 (H1R) Receptor Agonist. MedChemExpress.
- Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay.
- Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Unknown Source.
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- Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. PMC - PubMed Central.
- Using Calcium Imaging as a Readout of GPCR Activation.
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- An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed.
- Histamine receptor agonists (H 1 , H 2 , and H 3 ).
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A Senior Application Scientist's Guide to the Comparative Thermal Analysis of Pyridine-Based Ligands
Introduction: The Critical Role of Thermal Stability in Pyridine-Based Ligand Applications
For researchers, scientists, and drug development professionals, understanding the thermal stability of pyridine-based ligands is paramount. These versatile organic compounds are fundamental building blocks in coordination chemistry, catalysis, materials science, and pharmaceuticals. Their efficacy and safety in these applications are intrinsically linked to their behavior at elevated temperatures. Thermal decomposition can lead to loss of function, formation of undesirable byproducts, and in the case of pharmaceuticals, potential toxicity.
This guide provides an in-depth comparative thermal analysis of common pyridine-based ligands. We will delve into the principles and practical applications of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering not just data, but a framework for understanding the structure-stability relationships that govern these critical molecules. By the end of this guide, you will be equipped with the knowledge to make informed decisions in the selection and application of pyridine-based ligands for your research and development endeavors.
Pillar 1: Understanding the Tools of Thermal Analysis
The two primary techniques we will leverage for our comparative analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The choice of these methods is deliberate; they provide complementary information essential for a comprehensive thermal profile.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This technique is invaluable for determining the decomposition temperatures, identifying the different stages of decomposition, and quantifying the residual mass.[1][3] The resulting TGA curve plots mass percentage against temperature, with each step in the curve representing a mass loss event.[3][4]
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It allows for the determination of thermal events such as melting, crystallization, and decomposition, and the enthalpy changes associated with these processes.[6][7] An endothermic peak in a DSC curve typically indicates melting, while an exothermic peak can signify decomposition or crystallization.[8]
The synergy of TGA and DSC is crucial. TGA tells us when and how much mass is lost, while DSC reveals the energetic nature of these transitions, helping to distinguish between physical changes like melting and chemical events like decomposition.[1]
Pillar 2: Comparative Thermal Stability of Pyridine-Based Ligands
The thermal stability of a pyridine-based ligand is not an intrinsic property of the pyridine ring alone; it is significantly influenced by the overall molecular architecture. Factors such as the number of pyridine rings, the nature and position of substituents, and coordination to a metal center play a critical role.
The Influence of Polydenticity: Pyridine vs. Bipyridine vs. Terpyridine
A fundamental determinant of thermal stability is the number of pyridine units and their connectivity. Generally, an increase in the number of aromatic rings and the extent of conjugation leads to enhanced thermal stability.
| Ligand | Structure | Typical Onset Decomposition Temperature (°C) | Key Observations |
| Pyridine | Monodentate | ~150-200 | As a simple, monodentate ligand, pyridine itself has moderate thermal stability. Its decomposition often occurs in a single step.[9] |
| 2,2'-Bipyridine | Bidentate | ~250-300 | The chelation effect in bipyridine complexes significantly enhances thermal stability compared to monodentate pyridine ligands. The rigid, planar structure contributes to a higher decomposition temperature. |
| 2,2':6',2''-Terpyridine | Tridentate | ~300-350 | Terpyridine ligands, forming even more stable tridentate complexes, generally exhibit the highest thermal stability among this series. The increased number of coordination sites and greater molecular weight contribute to this trend.[10] |
| Phenoxypyridine-Bipyridine | Tetradentate | > 340 | Tetradentate ligands offer enhanced kinetic and thermal stability by suppressing ligand dissociation and structural rearrangement.[11] |
Causality Behind the Trend: The increasing thermal stability from pyridine to terpyridine can be attributed to several factors. Firstly, the greater number of coordination sites in bipyridine and terpyridine leads to the formation of more stable chelate rings with metal ions, requiring more energy to break the metal-ligand bonds. Secondly, the larger, more rigid aromatic systems of the multidentate ligands result in stronger intermolecular forces in the solid state, contributing to their higher decomposition temperatures.
The Impact of Substituents on the Pyridine Ring
The introduction of functional groups onto the pyridine ring can dramatically alter its thermal properties. The electronic nature (electron-donating or electron-withdrawing) and the position of these substituents are key.
| Ligand Type | Example Substituent | Effect on Thermal Stability | Rationale |
| Electron-Donating Groups | -CH₃, -OCH₃, -NH₂ | Generally decreases | These groups can increase the electron density on the pyridine ring, potentially making it more susceptible to oxidative decomposition. |
| Electron-Withdrawing Groups | -NO₂, -CN, -CF₃ | Generally increases | These groups withdraw electron density from the ring, which can strengthen the bonds within the molecule and increase the energy required for decomposition. |
| Halogens | -F, -Cl, -Br, -I | Variable, often increases | The effect of halogens can be complex, involving both inductive and resonance effects. Generally, their electron-withdrawing nature tends to enhance thermal stability. |
| Schiff Base Moieties | -CH=N-R | Generally increases | The extended conjugation provided by the imine group in Schiff bases often leads to a significant increase in thermal stability.[12] |
Pillar 3: Experimental Protocols for Thermal Analysis
To ensure the generation of reliable and reproducible data, adherence to standardized experimental protocols is essential. The following sections provide detailed, step-by-step methodologies for performing TGA and DSC analyses on pyridine-based ligands.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the thermal stability and decomposition profile of a solid pyridine-based ligand.
1. Sample Preparation:
-
Ensure the sample is dry and homogenous. For crystalline solids, a representative sample should be taken. For powders, ensure thorough mixing.[13]
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).[8] Record the exact mass.
2. Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Purge the furnace with a high-purity inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[8]
-
Equilibrate the furnace at a starting temperature of 30 °C.
3. Thermal Program:
-
Heat the sample from 30 °C to a final temperature of 800 °C at a constant heating rate of 10 °C/min.[8] A slower heating rate can be used to resolve overlapping decomposition steps.[4]
4. Data Analysis:
-
Plot the percentage of mass loss on the y-axis against the temperature on the x-axis.
-
Determine the onset decomposition temperature, which is the temperature at which significant mass loss begins.
-
Identify the temperatures corresponding to the maximum rate of mass loss from the derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss at each decomposition step and the final residual mass.
Differential Scanning Calorimetry (DSC) Protocol
This protocol is designed to identify thermal transitions such as melting and decomposition.
1. Sample Preparation:
-
Accurately weigh 2-5 mg of the dried, homogenous sample into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent any loss of volatile components during the analysis.
2. Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the cell at a starting temperature of 30 °C.
3. Thermal Program:
-
Heat the sample from 30 °C to a temperature above its expected decomposition point (e.g., 400 °C) at a constant heating rate of 10 °C/min.
4. Data Analysis:
-
Plot the heat flow on the y-axis against the temperature on the x-axis.
-
Identify endothermic peaks, which may correspond to melting or other phase transitions. Determine the onset temperature and the peak temperature for these transitions.
-
Identify exothermic peaks, which often indicate decomposition or crystallization events.
-
Integrate the area under the peaks to determine the enthalpy change (ΔH) for each thermal event.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the TGA and DSC workflows.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion: A Framework for Informed Ligand Selection
The thermal analysis of pyridine-based ligands is a critical aspect of their characterization, providing invaluable insights into their stability and suitability for various applications. This guide has provided a comprehensive framework for understanding and comparing the thermal properties of these important molecules. By leveraging the complementary techniques of TGA and DSC and adhering to rigorous experimental protocols, researchers can confidently assess the thermal stability of their pyridine-based ligands. The structure-stability relationships discussed herein should serve as a valuable tool for the rational design and selection of ligands with optimal thermal properties for your specific research needs.
References
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
- Patel, D., et al. (2023). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry, 41(4), 24.
- Chen, Y., et al. (2022). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. International Journal of Molecular Sciences, 23(2), 999.
- Kim, J. H., et al. (2023). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 28(1), 33.
- Wang, Y., et al. (2024). Room Temperature Photodriven Ru(II)-Tripyridine Supramolecular Photosensitizer Synergistically Catalyzes Carbon Dioxide Cycloaddition with Metal Nanoclusters. Inorganic Chemistry.
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- Baqa, M., et al. (2025). Crystal Structure and Thermodynamic Stability of the [Hg(Pyridine) 4 (NO 3 ) 2 ] · 2(Pyridine) Inclusion Compound.
- Mihsen, H. H., & Shareef, N. K. (2018). Synthesis, characterization of mixed- ligand complexes containing 2,2-Bipyridine and 3-aminopropyltriethoxysilane.
- Näther, C., & Wriedt, M. (2014). Synthesis, crystal structure and thermal decomposition pathway of bis(isoselenocyanato-κN)tetrakis(pyridine-κN)manganese(II). Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 963–968.
- Iqbal, J., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Journal of the Iranian Chemical Society, 18(4), 869–884.
-
Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. Retrieved from [Link]
- Al-Hamdani, A. A. S., et al. (2023). Pyridine‐derived Schiff base copper (II), zinc (II), and cadmium (II) complexes: Synthesis, structural properties, biological evaluation, and docking studies. Applied Organometallic Chemistry, 37(8), e7091.
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Torontech. (2025, October 17). How to Interpret a TGA Curve: An Expert Guide. Retrieved from [Link]
- Cooper, A., & Johnson, C. M. (2008). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience.
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Mettler-Toledo. (n.d.). Interpreting TGA curves. Retrieved from [Link]
- Islam, M. S., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063.
- Uemura, M., et al. (2026). Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. Organic Letters.
- Mackie, R. K., et al. (1998). Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2, (1), 1–8.
- Bolla, G., et al. (2020). Expanding the Solid Form Landscape of Bipyridines. Crystal Growth & Design, 20(12), 7853–7866.
- Al-Hamdani, A. A. S., et al. (2021). Transition metal complexes of a multidentate Schiff base ligand containing pyridine: synthesis, characterization, enzyme inhibitions, antioxidant properties, and molecular docking studies. Journal of the Iranian Chemical Society, 18(9), 2225–2240.
- Yilmaz, A., et al. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv.
- Gierczyk, B., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13473–13484.
- Al-Hamdani, A. A. S., et al. (2024). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties.
- Fochi, M., et al. (2025). Synthesis, structure, properties, volatility, and thermal stability of molybdenum(II) and tungsten(II) complexes containing allyl, carbonyl, and pyrazolate or amidinate ligands.
- Lazaro, A., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials.
- Allen, J. R., et al. (1965). The thermal decomposition of metal complexes—V. The decomposition of some pyridine and substituted-pyridine complexes of manganese (II) halides. Journal of Inorganic and Nuclear Chemistry, 27(8), 1865–1867.
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]
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Scribd. (n.d.). Experiment No. 4 TGA Analysis. Retrieved from [Link]
- Dragancea, D., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 14(19), 4193.
- Wendlandt, W. W., & Ali, S. I. (1965). The Thermal Dissociation of some Bis and Tetrakis(Pyridine) Metal Complexes. Zeitschrift für anorganische und allgemeine Chemie, 337(1-2), 6–13.
- Castillo, O., et al. (2023). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)
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Performance Evaluation of 2-(2-Diethylaminoethyl)pyridine as a Corrosion Inhibitor in Aggressive Media: A Comparative Guide
In the relentless pursuit of materials preservation, the strategic deployment of corrosion inhibitors is paramount. This guide provides an in-depth technical evaluation of 2-(2-Diethylaminoethyl)pyridine, a promising candidate for corrosion mitigation, particularly for mild steel in acidic environments. While direct, comprehensive studies on this specific molecule are emerging, we can extrapolate its potential performance and establish a robust evaluation framework by analyzing structurally similar and well-documented pyridine derivatives. This guide synthesizes established methodologies and comparative data to empower researchers and drug development professionals in their materials protection endeavors.
Mechanistic Rationale: The Protective Action of Pyridine Derivatives
Pyridine and its derivatives are effective corrosion inhibitors primarily due to the presence of the nitrogen atom within the aromatic ring and the potential for further functionalization. The lone pair of electrons on the nitrogen atom facilitates adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal. The overall inhibition efficiency is a function of the molecule's electronic structure, steric factors, and its interaction with the specific metal and corrosive environment.
For 2-(2-Diethylaminoethyl)pyridine, the presence of two nitrogen atoms—one in the pyridine ring and another in the diethylaminoethyl side chain—suggests a strong potential for adsorption and, consequently, high inhibition efficiency. The molecule can anchor itself to the metal surface at multiple points, enhancing the stability of the protective film.
Comparative Performance Analysis
To contextualize the potential performance of 2-(2-Diethylaminoethyl)pyridine, we will draw comparisons with a closely related and studied analogue, 2-(2-Methylaminoethyl)pyridine (MAEP), and other pyridine-based inhibitors.
Table 1: Comparative Inhibition Efficiencies of Pyridine Derivatives on Steel in Acidic Media
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-(2-Methylaminoethyl)pyridine (MAEP) | Carbon Steel | HCl | 25 mM | ~91 | [1] |
| N-(n-octyl)-3-methylpyridinium bromide (Py8) | EN3B Mild Steel | 3.5% NaCl, pH 1.5 | Not Specified | 85 | [2] |
| N-(n-dodecyl)-3-methylpyridinium bromide (Py12) | EN3B Mild Steel | 3.5% NaCl, pH 1.5 | Not Specified | 82 | [2] |
| Substituted Pyridine Derivative (2c) | Mild Steel | 0.5 M HCl | 0.005 M | 99.62 | [3] |
| 2-Benzoyl Pyridine (2BP) | Mild Steel | HCl | Not Specified | Increases with concentration | [4] |
| Pyridine-2-thiol | Brass | 0.5 M H₂SO₄ | 0.25 mM | >85 | [5] |
| Aliphatic amine-functionalized perylene-diimide (PDINN) | Q235 Steel | 1 M HCl | 300 ppm | 98.45 | [6] |
Based on the data for MAEP, it is reasonable to hypothesize that 2-(2-Diethylaminoethyl)pyridine would exhibit a high inhibition efficiency, likely in the range of 90-95% in hydrochloric acid environments for carbon steel, owing to its similar molecular structure. The additional ethyl groups on the side-chain nitrogen may introduce steric effects that could slightly modify the adsorption behavior and, consequently, the inhibition efficiency.
Experimental Protocols for Performance Evaluation
To rigorously evaluate the performance of 2-(2-Diethylaminoethyl)pyridine, a multi-faceted approach employing electrochemical and weight loss techniques is essential. The following protocols are based on established methodologies for corrosion inhibitor testing.[7][8][9]
Weight Loss Measurements
This gravimetric method provides a direct measure of the material loss due to corrosion and is a fundamental technique for assessing inhibitor efficiency.
Protocol:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry.
-
Initial Weighing: Accurately weigh each coupon to four decimal places.
-
Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of 2-(2-Diethylaminoethyl)pyridine.
-
Exposure: Maintain the immersion for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products, rinse, dry, and reweigh.
-
Calculation:
-
Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Electrochemical Measurements
Electrochemical techniques provide rapid and detailed insights into the corrosion kinetics and the mechanism of inhibition.[9]
Workflow for Electrochemical Evaluation:
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Safety Operating Guide
Navigating the Safe Disposal of 2-(2-Diethylaminoethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 2-(2-Diethylaminoethyl)pyridine, ensuring the safety of laboratory personnel and the protection of our environment. Beyond a mere checklist, this document elucidates the "why" behind each step, grounding our procedures in established scientific principles and regulatory standards.
Understanding the Hazard Profile of 2-(2-Diethylaminoethyl)pyridine
2-(2-Diethylaminoethyl)pyridine (CAS No. 100-36-7) is a substituted pyridine derivative that presents a multi-faceted hazard profile. A thorough understanding of its chemical properties is the bedrock of safe handling and disposal. This compound is classified as a flammable liquid and is toxic in contact with skin, harmful if swallowed, and can cause severe skin burns and eye damage.[1] Its vapors may form explosive mixtures with air and can be irritating to the respiratory tract.[2]
Given its chemical structure as a pyridine derivative, it is prudent to consider the hazardous waste classifications associated with pyridine. The U.S. Environmental Protection Agency (EPA) designates pyridine as a listed hazardous waste under the codes F005 (spent non-halogenated solvents) and U196. This strongly informs the stringent disposal protocols required for 2-(2-Diethylaminoethyl)pyridine.
| Hazard Classification | Description | Primary Precautionary Measures |
| Flammable Liquid | Can be easily ignited by heat, sparks, or flames.[1] | Keep away from ignition sources. Use non-sparking tools and explosion-proof equipment.[2][3] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if it enters the body through ingestion, skin contact, or breathing.[1][4] | Avoid all direct contact. Use in a well-ventilated area, preferably a chemical fume hood. |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][5] | Wear appropriate chemical-resistant gloves, clothing, and a lab coat.[4] |
| Serious Eye Damage/Irritation | Can cause serious and potentially permanent eye damage.[2] | Wear chemical safety goggles and, if necessary, a face shield. |
| Environmental Hazard | Potentially toxic to aquatic organisms and may cause long-term adverse effects in the environment. | Prevent release to the environment. Do not dispose of down the drain. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-(2-Diethylaminoethyl)pyridine is not merely a suggestion but a regulatory and ethical mandate. The following protocol outlines a self-validating system to ensure compliance and safety.
Step 1: In-Lab Waste Segregation and Collection
The foundation of proper chemical waste management begins at the point of generation. The principle of waste segregation is paramount to prevent dangerous chemical reactions and to facilitate compliant disposal.
-
Designated Waste Container: All waste containing 2-(2-Diethylaminoethyl)pyridine, including pure unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.
-
Container Material: The container must be constructed of a material compatible with 2-(2-Diethylaminoethyl)pyridine. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-(2-Diethylaminoethyl)pyridine," and the associated hazard pictograms (e.g., flammable, corrosive, toxic). The date of initial waste accumulation should also be clearly marked.
-
Incompatibility Avoidance: Critically, do not mix waste 2-(2-Diethylaminoethyl)pyridine with incompatible materials. This includes strong oxidizing agents and acids, which can lead to vigorous and potentially violent reactions.[6] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.
Step 2: Temporary Storage in the Laboratory
Proper temporary storage of the hazardous waste container within the laboratory is crucial to mitigate immediate risks.
-
Storage Location: Store the sealed waste container in a well-ventilated area, away from heat, sparks, and open flames.[1] A designated satellite accumulation area within the laboratory, such as a ventilated cabinet for flammable liquids, is ideal.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold the entire volume of the container in the event of a leak or spill.
-
Accumulation Time Limits: Be aware of and adhere to institutional and regulatory limits on the amount of hazardous waste that can be accumulated in a satellite area and the timeframe for its removal.
Step 3: Formal Disposal Request and Handover
Once the waste container is full or has reached its accumulation time limit, it must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal Request: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form, either online or in hard copy.[6]
-
Information Provision: Accurately declare the contents of the waste container, including the chemical name and estimated concentration of 2-(2-Diethylaminoethyl)pyridine and any other constituents.
-
Safe Handover: Ensure the container is securely sealed and properly labeled before handing it over to authorized EHS personnel.
Visualizing the Disposal Decision Pathway
To further clarify the procedural logic, the following diagram illustrates the key decision points in the disposal of 2-(2-Diethylaminoethyl)pyridine.
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-(2-Diethylaminoethyl)pyridine
A Senior Application Scientist's Guide to Mitigating Risk
This document provides essential safety protocols for the handling of 2-(2-Diethylaminoethyl)pyridine. As a specific Safety Data Sheet (SDS) for this compound is not always readily available, our procedural recommendations are grounded in the well-documented hazard profile of its parent compound, pyridine, and related substituted pyridines. This proactive approach ensures a robust safety margin, treating the substance with the caution it warrants based on its chemical family's characteristics. The core principle is to mitigate risk by understanding the inherent hazards of flammability, toxicity, and corrosivity associated with pyridine derivatives.
Foundational Hazard Assessment: The 'Why' Behind the Protocol
Understanding the potential dangers is the critical first step in establishing a safe handling procedure. 2-(2-Diethylaminoethyl)pyridine, as a substituted pyridine, is anticipated to share the primary hazards of pyridine. These hazards dictate every PPE choice and operational step that follows.
-
Flammability: Pyridine is a highly flammable liquid and vapor.[1] This necessitates stringent control of ignition sources, the use of spark-proof tools, and equipment designed for flammable materials.[2]
-
Acute Toxicity: Pyridine and its analogs are classified as harmful if swallowed, if they come into contact with the skin, or if inhaled.[1][3] This multi-route exposure risk is a primary driver for comprehensive barrier protection.
-
Skin and Eye Damage: Direct contact is known to cause skin irritation and serious eye irritation or damage.[2][3] The potential for severe, irreversible eye damage makes robust eye protection non-negotiable.
-
Inhalation Hazard: Vapors are irritating to the respiratory tract and can lead to systemic effects, including central nervous system depression, dizziness, and potential liver and kidney damage with prolonged exposure.[4][5]
-
Unpleasant Odor: Many pyridines have a strong, nauseating odor.[2][6] While the odor may serve as a warning, olfactory fatigue is rapid, making it an unreliable indicator of hazardous concentrations.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a checklist but a risk-based assessment. The following are the minimum requirements for handling 2-(2-Diethylaminoethyl)pyridine in a laboratory setting.
Eye and Face Protection
The potential for irreversible eye damage from splashes makes this a critical control point.
-
Mandatory: Always wear chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against liquid splashes.
-
Enhanced Protection: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7] The face shield protects the entire face from direct contact.
Hand Protection
The skin provides a direct route for the chemical to enter the body, making glove selection paramount.
-
Mandatory: Use chemically resistant, impervious gloves. Inspect gloves for any signs of degradation or puncture before each use.
-
Causality: Not all glove materials offer the same level of protection. Butyl rubber or laminate gloves are often recommended for pyridines. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Technique: Practice proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves as hazardous waste.[8] Never reuse disposable gloves.
Skin and Body Protection
Protecting exposed skin is essential to prevent dermal absorption and irritation.
-
Mandatory: A flame-resistant laboratory coat is the minimum requirement. Ensure it is fully buttoned with sleeves rolled down.
-
Causality: The lab coat provides a barrier against incidental splashes and contact. Flame resistance is crucial due to the flammability of the compound.
-
Enhanced Protection: For tasks involving larger quantities or a higher risk of splashing, a chemical-resistant apron or a full chemical-protective suit should be worn over the lab coat.[9]
Respiratory Protection
Inhalation is a primary exposure route, and engineering controls are the first line of defense.
-
Primary Control: All work with 2-(2-Diethylaminoethyl)pyridine must be conducted in a properly functioning chemical fume hood.
-
Causality: A fume hood is an essential engineering control that captures vapors at the source, preventing them from entering the laboratory air.
-
When Respirators are Required: If engineering controls are insufficient or during emergency situations like a spill, respiratory protection is necessary. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[8] All respirator use requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.
PPE Selection Matrix by Operational Scenario
This table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific task.
| Operational Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing/Transfer (<10 mL in a Fume Hood) | Chemical Splash Goggles | Chemically Resistant Gloves (e.g., Butyl Rubber) | Flame-Resistant Lab Coat | Not required if inside a certified fume hood |
| Benchtop Reactions/Workup (>10 mL in a Fume Hood) | Chemical Splash Goggles & Face Shield | Chemically Resistant Gloves (e.g., Butyl Rubber) | Flame-Resistant Lab Coat & Chemical Apron | Not required if inside a certified fume hood |
| Bulk Transfer/Pouring (>1 L) | Chemical Splash Goggles & Face Shield | Double-Gloving with Chemically Resistant Gloves | Chemical-Resistant Suit or Coveralls | Air-purifying respirator with organic vapor cartridges may be required based on risk assessment |
| Small Spill Cleanup (<100 mL) | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemically Resistant Gloves | Chemical-Resistant Suit or Coveralls | Full-face, air-purifying respirator with organic vapor cartridges |
Standard Operating Procedures (SOPs)
Adherence to established protocols is crucial for safety. The following procedures provide a framework for safe operation and disposal.
Protocol 4.1: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on your lab coat and any additional body protection (e.g., apron).
-
Put on your respirator if the task requires it.
-
Put on eye and face protection.
-
Wash and dry hands thoroughly.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to prevent cross-contamination.
-
Remove gloves using a proper technique (peeling them off without touching the outside).
-
Remove the lab coat and any additional body protection, turning it inside out as you remove it.
-
Wash hands.
-
Remove eye and face protection.
-
Remove your respirator if worn.
-
Wash hands thoroughly with soap and water.[4]
-
Protocol 4.2: Safe Handling and Use
-
Preparation: Before starting, ensure a chemical spill kit is accessible. Designate a specific area within the fume hood for the work.
-
Grounding: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge.[2]
-
Manipulation: Use only spark-proof tools.[2] Keep the container tightly closed when not in use.[8]
-
Heating: Avoid heating open containers. If heating is required, use a well-controlled system with secondary containment.
-
Post-Handling: Wipe down the work area in the fume hood with an appropriate solvent.
Protocol 4.3: Spill Response (Small Scale, <100 mL)
-
Evacuate and Alert: Alert personnel in the immediate area.
-
Isolate: If safe to do so, restrict access to the spill area.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[10] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[11]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (including PPE) as hazardous waste.
Protocol 4.4: Waste Disposal
-
Contaminated Materials: All items that come into direct contact with 2-(2-Diethylaminoethyl)pyridine, including gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.
-
Waste Containers: Use designated, properly labeled, and sealed containers for hazardous waste.[8]
-
Regulations: Dispose of the contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[2][10] Do not pour waste down the drain.[11]
Visualization: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with 2-(2-Diethylaminoethyl)pyridine.
Caption: Decision workflow for selecting appropriate PPE.
References
-
European Chemicals Agency (ECHA). Registration Dossier: Pyridine. [Link]
-
Public Health England. (2017). Pyridine: Incident Management. GOV.UK. [Link]
-
Kishida Chemical Co., Ltd. (2023). Safety Data Sheet: Pyridine. [Link]
-
Carl Roth. (2021). Safety Data Sheet: Pyridine. [Link]
-
Occupational Safety and Health Administration (OSHA). Pyridine. [Link]
-
Carl Roth. (2021). Safety Data Sheet: Pyridine. [Link]
-
Centers for Disease Control and Prevention (CDC). Pyridine - IDLH. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. [Link]
-
WorkSafeBC. Pyridine - E-Limit. [Link]
-
New Jersey Department of Health. (2010). Hazard Summary: Diethylaminoethanol. [Link]
-
U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). CHEMM. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. E-Limit [elimit.online.worksafebc.com]
- 6. Pyridine - IDLH | NIOSH | CDC [cdc.gov]
- 7. hsa.ie [hsa.ie]
- 8. uwwapps.uww.edu [uwwapps.uww.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
